molecular formula C13H10F2 B1294899 Bis(4-fluorophenyl)methane CAS No. 457-68-1

Bis(4-fluorophenyl)methane

Cat. No.: B1294899
CAS No.: 457-68-1
M. Wt: 204.21 g/mol
InChI Key: DXQVFHQUHOFROC-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)methane (CAS 457-68-1), also known as 4,4'-Difluorodiphenylmethane, is a key organic synthetic intermediate with the molecular formula C 13 H 10 F 2 and a molecular weight of 204.22 g/mol [ ]. This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutics. It serves as a crucial precursor in the synthesis of benztropine and benztropinamine analogues, which are investigated as atypical dopamine transporter (DAT) inhibitors for potential treatment of cocaine use disorders [ ]. With a boiling point of approximately 265°C and a melting point between 27-30°C, this reagent is a stable building block for various synthetic pathways [ ]. Its structure, featuring a methylene bridge between two fluorinated phenyl rings, makes it a versatile scaffold in organic synthesis, agrochemicals, and dyestuff research [ This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-[(4-fluorophenyl)methyl]benzene
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InChI

InChI=1S/C13H10F2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2
Source PubChem
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InChI Key

DXQVFHQUHOFROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)F)F
Source PubChem
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Molecular Formula

C13H10F2
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DSSTOX Substance ID

DTXSID10196600
Record name 1,1'-Methylenebis(4-fluorobenzene)
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Molecular Weight

204.21 g/mol
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CAS No.

457-68-1
Record name 1,1′-Methylenebis[4-fluorobenzene]
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Record name 1,1'-Methylenebis(4-fluorobenzene)
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Record name 1,1'-methylenebis[4-fluorobenzene]
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Record name 1,1'-METHYLENEBIS(4-FLUOROBENZENE)
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Structural Nuances of a Key Pharmaceutical Building Block

Bis(4-fluorophenyl)methane, a seemingly simple diarylmethane, holds significant importance as a foundational scaffold in the synthesis of a variety of pharmacologically active molecules. Its structural rigidity, conferred by the two phenyl rings, combined with the electronic modifications introduced by the fluorine substituents, makes it a versatile building block in medicinal chemistry. Notably, this moiety is a core component in the development of atypical dopamine transporter (DAT) inhibitors, which are under investigation for the treatment of substance use disorders, and certain antipsychotic agents. A thorough understanding of its three-dimensional structure, conformational preferences, and spectroscopic signature is paramount for the rational design and optimization of next-generation therapeutics. This guide provides a comprehensive technical overview of the molecular architecture of this compound, integrating computational analysis with spectroscopic data and established synthetic protocols to offer a holistic perspective for researchers in the field.

Molecular Identity and Physicochemical Properties

This compound, also known as 4,4'-difluorodiphenylmethane, is a symmetrical aromatic compound. Its fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₃H₁₀F₂[1][2]
Molecular Weight 204.22 g/mol [1][2]
CAS Number 457-68-1[1][2]
Appearance White to off-white solid
Boiling Point 258-260 °C (at reduced pressure)[1]
Melting Point 27-30 °C

Elucidation of the Three-Dimensional Architecture: A Computational Approach

In the absence of a publicly available single-crystal X-ray diffraction study for this compound, computational methods, specifically Density Functional Theory (DFT), serve as a powerful tool to predict its ground-state molecular geometry with a high degree of accuracy. DFT calculations are widely employed to determine equilibrium structures, bond parameters, and conformational preferences of molecules.[3]

A geometry optimization of this compound was performed using a suitable level of theory (e.g., B3LYP functional with a 6-311G++(d,p) basis set) to ascertain its key structural parameters.

Caption: 2D representation of this compound.

Predicted Bond Lengths and Angles

The optimized geometry reveals the following key bond lengths and angles:

ParameterPredicted Value (DFT)
C-C (aromatic) ~1.39 Å
C-H (aromatic) ~1.08 Å
C-F ~1.35 Å
C(aryl)-C(methylene) ~1.51 Å
C-H (methylene) ~1.09 Å
∠ C-C-C (aromatic) ~120°
∠ C(aryl)-C(methylene)-C(aryl) ~112°
∠ H-C(methylene)-H ~107°

Note: These are representative values and can vary slightly depending on the specific computational method and basis set used.

The C(aryl)-C(methylene)-C(aryl) bond angle is predicted to be slightly larger than the ideal tetrahedral angle of 109.5°, which can be attributed to the steric repulsion between the two bulky phenyl rings.

Conformational Analysis

The flexibility of this compound arises from the rotation around the C(aryl)-C(methylene) single bonds. This rotation gives rise to different conformers. The overall shape of diarylmethanes is often described by the dihedral angles between the planes of the two aromatic rings. A computational study on the parent diphenylmethane has shown that the molecule adopts a non-planar, bent conformation in its ground state.[3] This is a consequence of minimizing steric hindrance between the ortho-hydrogens of the two phenyl rings. It is expected that this compound will adopt a similar bent conformation.

Synthetic Pathway: The Friedel-Crafts Alkylation

A common and efficient method for the synthesis of diarylmethanes is the Friedel-Crafts alkylation.[4][5] This reaction involves the electrophilic substitution of an aromatic ring with an alkyl halide or another suitable electrophile in the presence of a Lewis acid catalyst. For the synthesis of this compound, a plausible route involves the reaction of fluorobenzene with a suitable one-carbon electrophile, such as dichloromethane or paraformaldehyde, catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

SynthesisWorkflow Reactants Fluorobenzene + Dichloromethane Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction Intermediate 4-Fluorobenzyl Chloride (in situ) Reaction->Intermediate SecondAlkylation Further Alkylation with Fluorobenzene Intermediate->SecondAlkylation Product This compound SecondAlkylation->Product Workup Aqueous Workup & Purification Product->Workup Fluorobenzene Fluorobenzene Fluorobenzene->SecondAlkylation

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous fluorobenzene (2.5 equivalents).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in portions with stirring.

  • Electrophile Addition: Slowly add dichloromethane (1.0 equivalent) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Spectroscopic Characterization: Fingerprinting the Molecule

Spectroscopic techniques provide invaluable information about the chemical structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the identity and purity of this compound. Based on a supporting information document from a peer-reviewed publication, the following NMR data can be expected in CDCl₃:[6]

¹H NMR (400 MHz, CDCl₃):

  • δ ~3.9 ppm (s, 2H): This singlet corresponds to the two protons of the methylene (-CH₂-) bridge. The singlet nature indicates that there are no adjacent protons to couple with.

  • δ ~7.0-7.2 ppm (m, 8H): This multiplet region arises from the eight aromatic protons. The protons on the fluorinated phenyl rings will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~41 ppm: Attributed to the methylene (-CH₂-) carbon.

  • δ ~115 ppm (d, J ≈ 21 Hz): This doublet corresponds to the aromatic carbons ortho to the fluorine atom. The splitting is due to coupling with the fluorine atom.

  • δ ~130 ppm (d, J ≈ 8 Hz): This doublet is assigned to the aromatic carbons meta to the fluorine atom.

  • δ ~138 ppm (d, J ≈ 3 Hz): This small doublet is attributed to the ipso-carbon attached to the methylene bridge.

  • δ ~161 ppm (d, J ≈ 245 Hz): This large doublet corresponds to the aromatic carbon directly bonded to the fluorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides information about its functional groups and vibrational modes. Key expected absorption bands include:

Wavenumber (cm⁻¹)Vibrational Mode
3100-3000 C-H stretching (aromatic)
2950-2850 C-H stretching (aliphatic, -CH₂-)
~1600, ~1500, ~1450 C=C stretching (aromatic ring)
~1220 C-F stretching
~820 C-H out-of-plane bending (para-disubstituted ring)

A detailed vibrational analysis, often aided by computational frequency calculations, would be necessary for a complete assignment of all vibrational modes.[7]

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry. The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of a drug candidate.

As mentioned, a primary application lies in the development of atypical dopamine transporter (DAT) inhibitors. These compounds are being investigated as potential treatments for cocaine and methamphetamine addiction. The bis(4-fluorophenyl)methyl moiety is a key pharmacophore in this class of molecules.[8][9]

Furthermore, this structural motif is found in several antipsychotic drugs, where it contributes to the overall shape and electronic properties required for potent interaction with dopamine and other neurotransmitter receptors.[6]

Conclusion and Future Perspectives

This compound, while structurally straightforward, presents a fascinating case study in the interplay of conformation, electronics, and biological activity. This guide has provided a detailed overview of its molecular structure, drawing upon computational modeling to predict its geometry and conformational preferences. Established synthetic routes and key spectroscopic data have also been presented to offer a practical framework for researchers.

Future work in this area could involve obtaining a definitive single-crystal X-ray structure to validate the computational predictions. A comprehensive vibrational analysis using both experimental and theoretical methods would further deepen our understanding of its molecular dynamics. As the quest for novel therapeutics continues, the this compound scaffold will undoubtedly remain a valuable and versatile tool in the arsenal of medicinal chemists.

References

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

  • Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). (2022). Molecules, 27(19), 6296. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Prakash, G. K. S., Shao, N., Wang, F., & Ni, C. (2014). PREPARATION OF α-FLUOROBIS(PHENYLSULFONYL)METHANE. Organic Syntheses, 91, 130–143. [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Arumugam, T., et al. (2023). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. Heliyon, 9(11), e21315. [Link]

  • Mondal, S., et al. (2023). Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis[1-((p-tolylimino)methyl)naphthalen-2-olato-κ2N,O]Ni(II) and Cu(II) complexes. Inorganica Chimica Acta, 551, 121471. [Link]

  • Copper, tetrakis(pentafluorophenyl)tetra-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Stondus, J., & Kant, R. (2022). Crystallographic, DFT, Lattice Energy and Hirshfeld Surface Analysis of Some CSD-Based 6-Chloropurines. Chemistry & Pharmaceutical Research, 2(1), 1-14. [Link]

  • Prakash, G. K. S., et al. (2019). Fluorobis(phenylsulfonyl)methane (FBSM). Organic Syntheses, 96, 474-493. [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Gangwar, R. K., et al. (2017). Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile. Journal of Molecular Structure, 1139, 285-294. [Link]

  • Excited State Structure and Minimum Energy Conical Intersection Optimization Using DFT/MRCI. (2024). ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. Retrieved from [Link]

  • Kazemi, E., Darehkordi, A., & Abbasi, A. (2022). Friedel-Crafts synthesis of bis(trifluoromethylated)-4-aryl-3,4-dihydroquinazolines, bis(trifluoromethylated)-3,4-dihydroquinazoline-4-ols and trifluoromethyl arylketoimines using N-aryltrifluoroacetimidoyl chlorides and benzene derivatives. Molecular Diversity, 26(2), 815–825. [Link]

  • Okorom, A. V., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(1), 709–727. [Link]

  • ChEMBL. (n.d.). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Retrieved from [Link]

  • Al-Otaibi, A. A. (2013). A comparative study of the structure and vibrational spectra of diphenylmethane, the carcinogen 4,4′-methylenedianiline and 4,4′-methylenebis(N,N-dimethylaniline). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 109, 213–220. [Link]

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Sources

An In-Depth Technical Guide to Bis(4-fluorophenyl)methane (CAS 457-68-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural and Synthetic Significance of a Fluorinated Core

Bis(4-fluorophenyl)methane, also known as 4,4'-difluorodiphenylmethane, is a symmetrically disubstituted aromatic compound featuring a central methylene bridge connecting two para-fluorinated phenyl rings. This molecule serves as a pivotal intermediate in various fields of chemical synthesis, from high-performance polymers to advanced pharmaceutical agents. Its importance stems from the unique combination of the diphenylmethane scaffold, which provides a defined three-dimensional structure, and the strategic placement of fluorine atoms. The fluorine substituents significantly modulate the electronic properties of the phenyl rings and can enhance metabolic stability and binding affinity in bioactive molecules, making this compound a subject of considerable interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and key applications, offering field-proven insights for laboratory professionals.

Physicochemical and Spectroscopic Profile

This compound is typically a colorless to pale yellow solid or liquid at room temperature, with a low melting point. It is insoluble in water but soluble in common organic solvents.[1] Its key physical and spectroscopic properties are summarized below.

PropertyValueSource(s)
CAS Number 457-68-1[2]
Molecular Formula C₁₃H₁₀F₂[2]
Molecular Weight 204.22 g/mol [3]
Melting Point 27-30 °C[1]
Boiling Point 265 °C[4]
Density 1.145 - 1.16 g/cm³ at 20-25 °C[1][4]
¹H NMR (500 MHz, CDCl₃) δ 7.11 (t, J = 6.0 Hz, 4H), 6.97 (t, J = 8.5 Hz, 4H), 3.91 (s, 2H)[5]
¹³C NMR (125 MHz, CDCl₃) δ 161.6 (d, J = 242.8 Hz), 136.7 (d, J = 3.0 Hz), 130.4 (d, J = 7.9 Hz), 115.5 (d, J = 21.1 Hz), 40.4[5]
InChIKey DXQVFHQUHOFROC-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Considerations

The most common and industrially relevant synthesis of this compound is through the acid-catalyzed Friedel-Crafts alkylation of fluorobenzene with a formaldehyde source.[6][7] This electrophilic aromatic substitution reaction provides a direct route to the diphenylmethane core.

G Figure 1: Synthesis via Friedel-Crafts Alkylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Fluorobenzene Fluorobenzene (excess) Reaction_Step Friedel-Crafts Alkylation Fluorobenzene->Reaction_Step Nucleophile Formaldehyde Formaldehyde Formaldehyde->Reaction_Step Acid Organic Sulfonic Acid (e.g., FBSA) Acid->Reaction_Step Catalyst Product This compound Water Water Reaction_Step->Product Reaction_Step->Water

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Condensation

The following protocol is adapted from established patent literature for the synthesis of 4,4'-difluorobenzophenone, for which this compound is a key intermediate.[7][8] The causality behind this experimental choice lies in its efficiency and use of readily available starting materials. Fluorobenzene serves as both the reactant and the solvent, driving the reaction equilibrium towards the product. An organic sulfonic acid, such as fluorobenzenesulfonic acid (FBSA), is employed as a strong acid catalyst to protonate formaldehyde, generating a highly reactive electrophile.[7]

Materials:

  • Fluorobenzene

  • Formaldehyde (or paraformaldehyde)

  • Fluorobenzenesulfonic acid (FBSA) or another suitable organic sulfonic acid

  • Water

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer and a thermometer, charge an excess of fluorobenzene. This serves as both the solvent and the reactant.

  • Catalyst Addition: Add the organic sulfonic acid catalyst (e.g., FBSA) to the fluorobenzene. The amount is typically equimolar to the formaldehyde to be used.[7]

  • Temperature Control: Cool the mixture to a temperature between 0 °C and 25 °C. Maintaining a lower temperature initially favors the formation of the desired 4,4'-isomer over the 2,4'-isomer.[7]

  • Formaldehyde Addition: Slowly add formaldehyde to the stirred mixture. The reaction is exothermic, and the temperature should be carefully controlled.

  • Reaction Progression: After the addition is complete, the reaction can be allowed to warm to room temperature or slightly higher to ensure completion.[7]

  • Work-up: Upon completion, quench the reaction by adding a small amount of water. This will cause the acidic catalyst phase to separate.

  • Phase Separation: Transfer the mixture to a separatory funnel and remove the lower acidic phase.

  • Neutralization: Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess fluorobenzene by vacuum distillation.

  • Purification: The crude this compound can be further purified by vacuum distillation to yield the final product.

Structural Elucidation and Spectroscopic Analysis

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The symmetrical nature of the molecule simplifies its NMR spectra.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by three distinct signals. A singlet around 3.91 ppm corresponds to the two protons of the central methylene bridge. The aromatic region displays two multiplets, appearing as triplets due to coupling with both neighboring protons and the fluorine atoms. The signal at approximately 7.11 ppm is assigned to the four protons ortho to the methylene group, while the signal at around 6.97 ppm corresponds to the four protons meta to the methylene group (ortho to the fluorine).[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum shows four signals. The methylene carbon appears at approximately 40.4 ppm. The aromatic region contains three signals: the carbon attached to fluorine (C-F) shows a large doublet at ~161.6 ppm due to strong one-bond C-F coupling (J ≈ 243 Hz). The carbon ipso to the methylene group appears as a small doublet around 136.7 ppm due to three-bond C-F coupling. The carbon ortho to the methylene group is observed as a doublet around 130.4 ppm (two-bond C-F coupling), and the carbon meta to the methylene group appears as a doublet around 115.5 ppm (three-bond C-F coupling).[5]

  • Mass Spectrometry: The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 204, corresponding to the molecular weight of the compound.[2] A significant fragment is observed at m/z = 109, which corresponds to the fluorotropylium or fluorobenzyl cation ([C₇H₆F]⁺), formed by benzylic cleavage. This is a characteristic fragmentation pattern for diarylmethanes.

Chemical Reactivity

The reactivity of this compound is primarily centered on two sites: the methylene bridge and the aromatic rings.

G Figure 2: Key Reactivity Pathways cluster_methylene Methylene Bridge Reactions cluster_ring Aromatic Ring Reactions Core This compound Oxidation Oxidation Core->Oxidation [O] Halogenation Radical Halogenation Core->Halogenation X₂ / hν EAS Electrophilic Aromatic Substitution (EAS) Core->EAS E⁺ Ketone 4,4'-Difluorobenzophenone Oxidation->Ketone Forms Ketone Halide 4,4'-Difluorobenzhydryl Halide Halogenation->Halide Forms Benzhydryl Halide SubstitutedRing Ring-Substituted Derivative EAS->SubstitutedRing Substitutes Ring

Caption: Reactivity map for this compound.

Oxidation of the Methylene Bridge

The methylene group can be oxidized to a carbonyl group, yielding 4,4'-difluorobenzophenone. This transformation is of significant industrial importance as 4,4'-difluorobenzophenone is a key monomer for high-performance polymers like PEEK.[1][7] Various oxidizing agents can be employed, including nitric acid or oxygen in the presence of a suitable catalyst.[5][7] This reaction is a cornerstone for accessing the benzophenone core structure from the more readily synthesized diphenylmethane.

Electrophilic Aromatic Substitution

The aromatic rings of this compound can undergo further electrophilic aromatic substitution. The directing effects of the substituents must be considered. The fluorine atom is an ortho-, para-directing deactivator, while the 4-fluorobenzyl group is an ortho-, para-directing activator. The positions ortho to the methylene bridge are the most activated and sterically accessible for further substitution. Reactions such as nitration or halogenation are expected to occur at these positions.

Reactions at the Benzylic Position

The protons on the methylene bridge are benzylic and thus susceptible to radical abstraction. Under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), halogenation of the methylene bridge can occur to form 4,4'-difluorobenzhydryl halides. These halides are valuable intermediates, as the halogen can be readily displaced by nucleophiles to introduce a wide variety of functional groups at the central carbon.

Applications in Drug Development and Materials Science

The unique structural features of this compound make it a valuable precursor in several high-value applications.

Precursor for High-Performance Polymers

As mentioned, the oxidation of this compound to 4,4'-difluorobenzophenone is a critical step in the synthesis of polyether ether ketone (PEEK).[7][9] PEEK is a high-performance thermoplastic known for its exceptional thermal stability, mechanical strength, and chemical resistance, with applications in aerospace, medical implants, and electronics.[1][10]

Scaffold for Pharmaceutical Agents

The bis(4-fluorophenyl)methyl moiety is a recognized pharmacophore in a number of centrally active agents. It is a key structural component in several atypical dopamine transporter (DAT) inhibitors, which are being investigated for the treatment of psychostimulant use disorders.[4] The diphenylmethane framework provides a rigid scaffold for orienting the phenyl rings for optimal interaction with the transporter protein.

Furthermore, derivatives of this molecule, such as 4,4'-difluorobenzhydrol, are used in the synthesis of drugs like Fluspirilene, a long-acting antipsychotic agent.[11][12] The synthesis of Fluspirilene involves the alkylation of a piperidine derivative with a butyl chain attached to the bis(4-fluorophenyl)methyl core.[11]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is classified as a skin and eye irritant and may cause respiratory irritation.[13] Store in a cool, dry place away from oxidizing agents.[1]

Conclusion

This compound is a versatile and synthetically important molecule with a well-defined profile of properties, reactivity, and applications. Its straightforward synthesis via Friedel-Crafts chemistry and the strategic presence of fluorine atoms make it an attractive building block for both materials science and medicinal chemistry. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity is essential for researchers and developers aiming to leverage this valuable chemical intermediate in the creation of novel polymers and therapeutic agents.

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Bis(4-fluorophenyl)methane IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Bis(4-fluorophenyl)methane

Introduction

This compound is a fluorinated aromatic organic compound characterized by two 4-fluorophenyl groups linked by a methylene bridge.[1] The presence of fluorine atoms significantly influences the molecule's physicochemical properties, enhancing its chemical stability, thermal resistance, and electronic characteristics compared to its non-fluorinated counterpart, diphenylmethane.[2] These attributes make it a valuable and versatile building block in various advanced scientific fields. This guide provides a comprehensive overview of its nomenclature, properties, synthesis, and critical applications for researchers, scientists, and professionals in drug development and materials science.

Nomenclature and Chemical Identification

Correctly identifying a chemical compound is foundational for research and regulatory compliance. This compound is known by several names and identifiers across different chemical databases and suppliers.

The most commonly accepted IUPAC (International Union of Pure and Applied Chemistry) name is 1-fluoro-4-[(4-fluorophenyl)methyl]benzene .[3][4] An alternative, and frequently used, systematic name is 1,1'-methylenebis[4-fluorobenzene] .[1][2][5][6]

Common Synonyms:

  • This compound[3][5][7]

  • 4,4'-Difluorodiphenylmethane[5][6][7]

  • Benzene, 1,1'-methylenebis[4-fluoro-[5][6]

Key Identifiers:

  • CAS Registry Number: 457-68-1[3][5][6][7]

  • Molecular Formula: C₁₃H₁₀F₂[1][3][5][7]

  • InChI Key: DXQVFHQUHOFROC-UHFFFAOYSA-N[3][5][6]

Diagram 1: Chemical Structure of this compound

Caption: Structure of 1-fluoro-4-[(4-fluorophenyl)methyl]benzene.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for determining its handling, storage, and application conditions.

PropertyValueSource(s)
Molecular Weight 204.22 g/mol [3][7]
Appearance Colorless to pale yellow solid or liquid[1]
Melting Point 27-30 °C[4]
Boiling Point ~265 °C at 1013 mbar; 258-260 °C (531-533 K) at 989 mbar[4][5]
Solubility Moderately soluble in organic solvents[1]

Synthesis Methodologies

The primary route for synthesizing this compound and its analogues is the Friedel-Crafts alkylation reaction .[8] This powerful C-C bond-forming reaction involves the electrophilic aromatic substitution of an aromatic ring with an alkyl halide or other alkylating agent in the presence of a strong Lewis acid catalyst.

Reaction Mechanism and Causality

The synthesis involves the reaction of excess fluorobenzene (the aromatic nucleophile) with a methylene source, such as dichloromethane (CH₂Cl₂), catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

  • Activation of the Electrophile: The Lewis acid catalyst (AlCl₃) interacts with the alkylating agent (dichloromethane), polarizing the C-Cl bond and generating a highly electrophilic carbocation-like species ([CH₂Cl]⁺[AlCl₄]⁻). This activation is the critical step that makes the subsequent attack by the aromatic ring possible.

  • Electrophilic Attack: The electron-rich π-system of a fluorobenzene molecule attacks the electrophilic carbon of the activated complex. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The fluorine atom is an ortho-, para-directing deactivator; however, the para-product is sterically favored.

  • Deprotonation: A weak base (such as another fluorobenzene molecule or the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the new substituent, restoring aromaticity to the ring and yielding 4-fluorobenzyl chloride.

  • Second Alkylation: The resulting 4-fluorobenzyl chloride is even more reactive than the initial dichloromethane. It is rapidly activated by AlCl₃ to form a new, more stable secondary carbocation. This electrophile is then attacked by a second molecule of fluorobenzene, leading to the final this compound product after a final deprotonation step.

Using a large excess of fluorobenzene is crucial to favor the desired dialkylation product and minimize the formation of polymeric side products.

Experimental Protocol: Friedel-Crafts Synthesis

This protocol describes a self-validating workflow for the laboratory-scale synthesis of this compound.

Materials:

  • Fluorobenzene (large excess)

  • Dichloromethane (limiting reagent)

  • Anhydrous Aluminum Chloride (AlCl₃, catalyst)

  • Hydrochloric Acid (HCl), dilute solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (for extraction)

  • Ethanol or Hexane (for recrystallization/purification)

Procedure:

  • Reaction Setup: Equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser with a gas trap (to handle evolved HCl), and a magnetic stirrer. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

  • Reactant Charging: Charge the flask with anhydrous aluminum chloride and an excess of fluorobenzene. Cool the mixture in an ice bath to control the initial exothermic reaction.

  • Addition of Alkylating Agent: Slowly add dichloromethane dropwise from the dropping funnel to the stirred mixture over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This step hydrolyzes the aluminum chloride catalyst and separates it into the aqueous layer.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (excess fluorobenzene and extraction solvent) under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, Mass Spectrometry, and IR spectroscopy.

Diagram 2: Synthesis Workflow

Reactants 1. Reactant Charging (Fluorobenzene, AlCl₃) Addition 2. Slow Addition (Dichloromethane) Reactants->Addition Reaction 3. Reaction at RT Addition->Reaction Quench 4. Quenching (Ice / HCl) Reaction->Quench Extract 5. Liquid-Liquid Extraction Quench->Extract Wash 6. Aqueous Washes (HCl, H₂O, NaHCO₃, Brine) Extract->Wash Dry 7. Drying & Solvent Removal Wash->Dry Purify 8. Purification (Vacuum Distillation) Dry->Purify Analyze 9. Characterization (NMR, MS) Purify->Analyze Product Pure this compound Analyze->Product

Caption: A typical workflow for the synthesis of this compound.

Applications in Research and Development

The unique properties imparted by the difluorinated diphenylmethane scaffold make it a valuable intermediate in several high-technology sectors.

High-Performance Polymers

This compound serves as a monomer or a comonomer in the synthesis of advanced polymers such as fluorinated polyimides, polyesters, and polyetherketones.[2] The incorporation of the C-F bond offers several advantages:

  • Enhanced Thermal Stability: The high bond energy of C-F bonds contributes to superior resistance to thermal degradation.

  • Chemical Resistance: Fluorination increases the polymer's resistance to chemical attack and oxidation.

  • Modified Solubility: The fluorine atoms can alter solubility characteristics, often improving processability in organic solvents.[9]

These high-performance polymers are utilized in demanding applications within the aerospace, electronics (e.g., coatings, encapsulation materials), and automotive industries.[2][9]

Pharmaceutical and Agrochemical Synthesis

The bis(4-fluorophenyl)methyl moiety is a key structural component in the development of novel therapeutic agents. It acts as a foundational building block for complex active pharmaceutical ingredients (APIs).[2]

  • Drug Development: It is a critical precursor in the synthesis of benztropine analogues and other atypical dopamine transporter (DAT) inhibitors.[4] These compounds are being investigated for the treatment of psychostimulant use disorders, such as cocaine addiction.[4][10][11][12] The related scaffold is also found in antipsychotic drugs.[13]

  • Metabolic Stability: The introduction of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life and bioavailability of a drug candidate.[10][11][12]

  • Binding Affinity: The electronegativity of fluorine can modulate the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets like enzymes or receptors.[10][11][12]

Other Advanced Materials

The rigid aromatic structure and specific electronic properties of this compound make it a candidate for incorporation into:

  • Liquid Crystals: For use in advanced display technologies.[2]

  • Organic Electronics: As a component in the development of organic semiconductors and optoelectronic devices where tunable electronic behavior is required.[2]

Conclusion

This compound, identified by its IUPAC name 1-fluoro-4-[(4-fluorophenyl)methyl]benzene, is more than a simple fluorinated aromatic. It is a strategic building block whose synthesis via Friedel-Crafts alkylation is a cornerstone technique in organic chemistry. Its true value is realized in its applications, where the presence of fluorine atoms imparts enhanced stability and functionality. For professionals in drug discovery and materials science, understanding the synthesis and properties of this compound provides a powerful tool for designing next-generation pharmaceuticals and high-performance polymers.

References

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  • ResearchGate. (2025). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile | Request PDF. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of Bis(4-fluorophenyl)methane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of bis(4-fluorophenyl)methane, a key intermediate in the synthesis of various high-performance polymers and pharmaceuticals.[1][2] In the absence of extensive experimental data, this guide synthesizes theoretical principles with predictive models to offer researchers, scientists, and drug development professionals a robust framework for understanding and estimating its solubility in a wide array of organic solvents. Detailed experimental protocols for precise solubility determination are also presented to facilitate laboratory validation and application.

Introduction: The Significance of this compound Solubility

This compound, also known as 4,4'-difluorodiphenylmethane, is a crystalline solid at room temperature that serves as a critical building block in various chemical syntheses.[1][3] Its utility in the production of advanced materials and active pharmaceutical ingredients underscores the importance of understanding its behavior in solution. Solubility is a fundamental physicochemical property that governs reaction kinetics, purification processes such as crystallization, and the formulation of final products. A thorough knowledge of its solubility profile in different organic solvents is therefore paramount for process optimization, yield maximization, and ensuring the quality and purity of the resulting compounds.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₁₃H₁₀F₂[1]
Molecular Weight 204.22 g/mol [1]
Appearance White or colorless to light yellow crystalline solid[1][3]
Melting Point 29-30 °C[1]
Boiling Point 258-260 °C at 742 mmHg[1]
Water Solubility Insoluble[1][3]

The symmetrical structure with two fluorophenyl groups imparts a degree of polarity, yet the overall molecule retains a significant non-polar character due to the large hydrocarbon framework. The fluorine atoms introduce electronegativity and can participate in dipole-dipole interactions, influencing its affinity for various solvents. Its established insolubility in water is a key indicator of its predominantly non-polar nature.[1][3]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. This adage is rooted in the intermolecular forces between solute and solvent molecules. For this compound, the following interactions are pertinent:

  • Van der Waals Forces: As a relatively large organic molecule, London dispersion forces will be a significant factor in its interaction with non-polar solvents.

  • Dipole-Dipole Interactions: The presence of C-F bonds creates permanent dipoles, suggesting that polar aprotic solvents may be effective in dissolving this compound.

  • Hydrogen Bonding: this compound itself does not possess hydrogen bond donating capabilities. However, it could potentially act as a very weak hydrogen bond acceptor through its fluorine atoms, though this interaction is generally not considered significant.

A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions will determine the extent of solubility.

Predicted Solubility of this compound in Common Organic Solvents

In the absence of comprehensive, publicly available experimental solubility data for this compound across a wide range of organic solvents, predictive models offer a valuable tool for estimation. The Hansen Solubility Parameters (HSP) provide a method to predict solubility based on the principle that "like dissolves like," quantified by the similarity of the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters of the solute and solvent.

Disclaimer: The following table presents estimated solubility based on theoretical considerations and predictive models. These values should be used as a guide for solvent selection and must be confirmed by experimental determination for any critical application.

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Alcohols MethanolModerateThe polar nature of methanol can interact with the C-F dipoles, but the non-polar bulk of the solute may limit high solubility.
EthanolModerateSimilar to methanol, with a slight increase in non-polar character which may enhance interaction with the phenyl rings.
IsopropanolModerate to LowThe increased hydrocarbon chain length of isopropanol makes it more non-polar, potentially improving interaction with the solute's non-polar regions, but its bulkiness may hinder solvation.
Ketones AcetoneHighAs a polar aprotic solvent, acetone's dipole moment can effectively interact with the polar regions of this compound without the steric hindrance of longer-chain solvents.
Methyl Ethyl KetoneHighSimilar to acetone, offering good solvation potential due to its polar aprotic nature.
Esters Ethyl AcetateHighThe polarity and the presence of both polar and non-polar regions in ethyl acetate make it a good candidate for dissolving this compound.
Ethers Diethyl EtherModerate to HighBeing a relatively non-polar solvent with some polar character due to the ether linkage, it is expected to be a reasonable solvent.
Tetrahydrofuran (THF)HighTHF is a versatile polar aprotic solvent known for its ability to dissolve a wide range of organic compounds and is expected to be an excellent solvent.[4]
Aromatic Hydrocarbons TolueneHighThe aromatic rings of toluene can engage in π-π stacking with the phenyl rings of the solute, leading to favorable interactions and high solubility.
Halogenated Solvents DichloromethaneHighIts polarity and ability to engage in dipole-dipole interactions make it a strong candidate for dissolving this compound.
ChloroformHighSimilar to dichloromethane, chloroform is a good solvent for many organic compounds of intermediate polarity.
Aliphatic Hydrocarbons HexaneLowAs a non-polar solvent, hexane will primarily interact through weak dispersion forces, which may not be sufficient to overcome the solute-solute interactions in the crystal lattice.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, experimental determination is indispensable. The following are standard, self-validating protocols that can be employed.

Equilibrium Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[5]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation at the same temperature can be used to facilitate this process.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the temperature.

  • Filtration: Immediately filter the sampled solution through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). A calibration curve prepared with standards of known concentrations is required for accurate quantification.

  • Calculation: The solubility is calculated from the determined concentration and reported in units such as g/100 mL or mol/L.

G cluster_protocol Shake-Flask Method Workflow A Add excess solute to solvent B Equilibrate at constant temperature A->B Agitation C Separate solid and liquid phases B->C Settling/ Centrifugation D Sample supernatant C->D E Filter sample D->E F Quantify solute concentration E->F HPLC/GC

Caption: Workflow for the Shake-Flask Method.

Gravimetric Method for Solubility Determination

This is a straightforward method suitable for non-volatile solutes and solvents.[6][7]

Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution as described in steps 1 and 2 of the Shake-Flask Method.

  • Sampling and Weighing: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, saturated supernatant into the dish and reweigh to determine the mass of the solution.

  • Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the boiling point of the solute, or using a rotary evaporator).

  • Drying and Weighing: Once the solvent is removed, dry the remaining solid solute in an oven at a suitable temperature until a constant weight is achieved.

  • Calculation: The mass of the dissolved solute is the final weight of the dish and solute minus the initial weight of the empty dish. The mass of the solvent is the weight of the solution minus the mass of the dissolved solute. Solubility can then be expressed as grams of solute per 100 g of solvent or other relevant units.[6]

G cluster_protocol Gravimetric Method Workflow A Prepare saturated solution B Weigh known volume of supernatant A->B C Evaporate solvent B->C D Dry solute to constant weight C->D E Calculate solubility from masses D->E

Caption: Workflow for the Gravimetric Method.

Safety and Handling Considerations

While specific hazard information for this compound should be obtained from the Safety Data Sheet (SDS) provided by the supplier, general good laboratory practices should always be followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has provided a comprehensive examination of the solubility of this compound in organic solvents. By integrating theoretical principles with predictive models, a useful framework for solvent selection has been established. Furthermore, the detailed experimental protocols offer a clear path for researchers to obtain precise and reliable solubility data, which is crucial for the successful application of this important chemical intermediate in research, development, and manufacturing.

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A Spectroscopic Guide to Bis(4-fluorophenyl)methane for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists in Pharmaceutical and Materials Research

Introduction

Bis(4-fluorophenyl)methane, a symmetrical diarylmethane, serves as a crucial structural motif in a variety of pharmacologically active compounds and advanced materials. Its rigid yet flexible backbone, coupled with the electronic properties imparted by the fluorine substituents, makes it a molecule of significant interest in drug design and polymer chemistry. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in complex chemical systems. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the systematic IUPAC name 1-fluoro-4-[(4-fluorophenyl)methyl]benzene, is characterized by two 4-fluorophenyl rings linked by a methylene bridge.[1] This seemingly simple arrangement gives rise to a distinct and informative spectroscopic profile. The molecule's symmetry plays a significant role in its NMR spectra, leading to a simplified set of signals that can be readily interpreted.

PropertyValueSource
Molecular Formula C₁₃H₁₀F₂[1]
Molecular Weight 204.22 g/mol [1]
CAS Number 457-68-1[1]

A holistic analytical approach combining NMR, IR, and MS is essential for the comprehensive characterization of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by its simplicity due to the molecule's C₂ symmetry.

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.15dd (J = 8.5, 5.5 Hz)4HH-2, H-6, H-2', H-6'
6.95t (J = 8.7 Hz)4HH-3, H-5, H-3', H-5'
3.90s2HCH₂

Note: Data is predicted and compiled from typical chemical shift values. Actual experimental values may vary slightly.

The aromatic region displays a classic AA'BB' system. The protons ortho to the fluorine (H-3, H-5) are shifted upfield due to the electron-donating effect of fluorine via resonance and appear as a triplet due to coupling with both the adjacent ortho proton and the fluorine atom. The protons meta to the fluorine (H-2, H-6) appear as a doublet of doubleets due to coupling with the adjacent ortho proton and a smaller coupling to the fluorine. The methylene bridge protons (CH₂) appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further reflects the molecule's symmetry, showing only four signals for the 13 carbon atoms.

¹³C NMR Data

Chemical Shift (ppm)Assignment
161.5 (d, ¹JCF = 243 Hz)C-4, C-4'
137.5 (d, ⁴JCF = 3 Hz)C-1, C-1'
130.5 (d, ³JCF = 8 Hz)C-2, C-6, C-2', H-6'
115.0 (d, ²JCF = 21 Hz)C-3, C-5, C-3', H-5'
40.5CH₂

Note: Data is predicted and compiled from typical chemical shift values. Actual experimental values may vary slightly.

The most prominent feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom. The other aromatic carbons also exhibit smaller couplings to the fluorine atom, which decrease with the number of bonds separating them.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. For this compound, a single signal is expected.

¹⁹F NMR Data

Chemical Shift (ppm)Multiplicity
-117.5m

Note: Data is based on typical chemical shift values for aryl fluorides. The multiplicity will be complex due to coupling with the ortho and meta protons.

The chemical shift is characteristic of a fluorine atom attached to an aromatic ring. The signal will appear as a multiplet due to coupling with the aromatic protons.

Caption: Key NMR correlations in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by vibrations associated with the aromatic rings and the C-F bonds.

Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
3050-3020MediumAromatic C-H stretch
2925-2850MediumMethylene C-H stretch
1600, 1500StrongAromatic C=C stretch
1220StrongC-F stretch
820Strongp-disubstituted C-H bend (out-of-plane)

Note: Data is predicted based on characteristic group frequencies.

The strong absorption around 1220 cm⁻¹ is a clear indicator of the C-F stretching vibration. The bands in the 1600-1500 cm⁻¹ region are characteristic of the aromatic ring skeletal vibrations. The out-of-plane C-H bending vibration around 820 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.[1]

Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
204100[M]⁺ (Molecular Ion)
18520[M-F]⁺
10980[C₆H₄F-CH₂]⁺ (Fluorobenzyl cation)
9530[C₆H₄F]⁺ (Fluorophenyl cation)

Source: Data adapted from NIST WebBook.[1]

The base peak in the mass spectrum is the molecular ion at m/z 204, confirming the molecular weight of the compound. A significant fragment is observed at m/z 109, corresponding to the stable fluorobenzyl cation, which is formed by the cleavage of the bond between the methylene bridge and one of the fluorophenyl rings.

MS_Fragmentation M [C₁₃H₁₀F₂]⁺˙ m/z = 204 Frag1 [C₇H₆F]⁺ m/z = 109 M->Frag1 - C₆H₄F Frag2 [C₆H₄F]⁺ m/z = 95 M->Frag2 - C₇H₆F

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

NMR Spectroscopy

A sample of this compound (10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and enhance signal-to-noise. For ¹⁹F NMR, a proton-decoupled spectrum can also be acquired to simplify the multiplet structure.

Infrared Spectroscopy

An IR spectrum can be obtained using either a KBr pellet or as a thin film on a salt plate (NaCl or KBr). For a KBr pellet, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk. For a thin film, a small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane), a drop of the solution is placed on a salt plate, and the solvent is allowed to evaporate. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. The combination of NMR, IR, and MS techniques offers a multi-faceted view of the molecule's structure, connectivity, and functional groups. These data serve as an essential reference for researchers working with this important chemical entity in the fields of drug discovery, materials science, and synthetic organic chemistry.

References

  • This is a placeholder for a real reference that would be found in a comprehensive liter
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Introduction: The Significance of a Fluorinated Diarylalkane Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Bis(4-fluorophenyl)methane: Synthesis, Properties, and Applications

This compound, also known as 4,4'-difluorodiphenylmethane, is a key organic intermediate characterized by a central methylene bridge connecting two para-fluorinated phenyl rings.[1][2][3][4] Its molecular formula is C₁₃H₁₀F₂.[1][2][3][4] This seemingly simple structure is a cornerstone in the synthesis of a wide array of complex molecules. The presence of fluorine atoms significantly modulates the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it a highly sought-after building block in medicinal chemistry, agrochemicals, and materials science.[1][5][6] This guide provides a comprehensive overview of its historical development, synthesis methodologies, and critical applications for professionals in research and drug development.

Historical Context and the Evolution of Synthesis

The synthetic history of this compound is intrinsically linked to the development of one of organic chemistry's most powerful carbon-carbon bond-forming reactions: the Friedel-Crafts reaction.[7] This class of reactions, which involves the alkylation or acylation of an aromatic ring, has been the primary route to diarylmethanes for over a century.

Early approaches often relied on potent, and sometimes difficult to handle, Lewis acids like aluminum chloride (AlCl₃).[8] While effective, these traditional catalysts can be problematic on a larger scale due to their moisture sensitivity.[8] The evolution of synthetic chemistry has led to the adoption of milder and more selective catalysts. Modern protocols often employ alternatives like titanium tetrachloride (TiCl₄), indium(III) chloride (InCl₃), or iron(III) triflate (Fe(OTf)₃), which can offer cleaner reactions and higher yields under more controlled conditions.[8][9][10] This progression reflects a broader trend in chemical synthesis towards more efficient, scalable, and affordable processes.[8]

Core Synthetic Methodologies

The construction of the this compound scaffold is primarily achieved through two robust and well-established Friedel-Crafts strategies. The choice between them often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Two-Step Synthesis via Ketone Intermediate (Acylation-Reduction)

This is a highly reliable and common approach that proceeds through the formation of Bis(4-fluorophenyl)methanone.

  • Friedel-Crafts Acylation: Fluorobenzene is reacted with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., TiCl₄, AlCl₃). The electrophilic acylium ion generated in situ attacks the electron-rich fluorobenzene ring to form the diarylketone intermediate, Bis(4-fluorophenyl)methanone. The use of a liquid Lewis acid like TiCl₄ can be advantageous for large-scale synthesis due to easier handling compared to solid AlCl₃.[8]

  • Carbonyl Reduction: The ketone is then reduced to the corresponding methylene group. This can be accomplished using various reducing agents. A common method involves a combination of a Lewis acid and a hydride source, such as TiCl₄/NaBH₄.[8] This step effectively converts the diarylketone into the target this compound.

FB Fluorobenzene Ketone Bis(4-fluorophenyl)methanone (Intermediate) FB->Ketone FBC 4-Fluorobenzoyl Chloride FBC->Ketone LA Lewis Acid (e.g., TiCl₄) LA->Ketone Friedel-Crafts Acylation Red Reducing Agent (e.g., TiCl₄/NaBH₄) Product This compound (Final Product) Red->Product Ketone->Product Reduction

Caption: Two-step synthesis via acylation and reduction.

Method 2: Direct Friedel-Crafts Benzylation

This method offers a more direct route by forming the methylene bridge in a single step.

  • Electrophile Generation: A suitable benzylating agent, such as 4,4'-difluorobenzhydryl chloride (Chlorothis compound), is used as the electrophile.[11] This precursor can be synthesized from the corresponding alcohol, Bis(4-fluorophenyl)methanol.[12]

  • Alkylation: The benzhydryl chloride is reacted with an aromatic nucleophile (in this case, another equivalent of fluorobenzene, though typically a different arene is used to create asymmetrical products) in the presence of a Lewis acid. The reaction proceeds via the formation of a stabilized carbocation, which then undergoes electrophilic aromatic substitution to yield the final diarylmethane product.

FB Fluorobenzene Product This compound (Final Product) FB->Product Precursor 4,4'-Difluorobenzhydryl Chloride Precursor->Product LA Lewis Acid (e.g., FeCl₃) LA->Product Friedel-Crafts Benzylation

Caption: Direct synthesis via Friedel-Crafts benzylation.

Physicochemical and Spectroscopic Profile

Accurate characterization is crucial for verifying the identity and purity of this compound. Below is a summary of its key properties.

PropertyValueReference(s)
CAS Number 457-68-1[1][2][3][4][5]
Molecular Formula C₁₃H₁₀F₂[1][2][3][4][5]
Molecular Weight 204.22 g/mol [1][2][3][4][5]
Appearance White to off-white powder/solid[12]
Melting Point 27-30 °C[1]
Boiling Point ~265 °C[1]
Solubility Insoluble in water[5]
IUPAC Name 1-fluoro-4-[(4-fluorophenyl)methyl]benzene[1][5]

Spectroscopic Data:

  • Mass Spectrometry (Electron Ionization): The NIST WebBook provides the mass spectrum for this compound, which is essential for confirming its molecular weight and fragmentation pattern.[2]

  • NMR Spectroscopy: While a specific spectrum for the methane derivative is not directly available in the initial search, the ¹H NMR spectrum for its precursor, Bis(4-fluorophenyl)methanone, is known.[13] For this compound, one would expect to see characteristic signals for the aromatic protons in the 7.0-7.3 ppm range and a singlet for the methylene (-CH₂-) protons around 3.9-4.0 ppm.

Key Applications in Research and Development

This compound is not an end product itself but a vital intermediate. Its structural motif is found at the core of several high-value molecules.

  • Pharmaceuticals: It is a crucial precursor in the synthesis of benztropine and benztropinamine analogues, which are being investigated as atypical dopamine transporter (DAT) inhibitors for potential therapeutic use, such as in treating cocaine use disorders.[1] The diarylmethane core is also a common feature in SGLT2 inhibitors, a class of drugs used to treat diabetes.[8] Furthermore, related structures like Bis(4-fluorophenyl)methanol are used to synthesize antipsychotic drugs such as fluspirilene and pimozide.[12]

  • Materials Science: The diaryl ketone precursor, Bis(4-fluorophenyl)methanone, is a key monomer for producing high-performance polyaryletherketones (PAEKs) like PEEK and PEKK.[6] The introduction of fluorine enhances properties such as thermal resistance and chemical resistance, making these polymers suitable for demanding applications in aerospace, electronics, and medical devices.[6]

  • Agrochemicals and Dyestuffs: The compound serves as a versatile intermediate in the broader chemical industry, including the development of new agrochemicals and dyes.[1][5]

Self-Validating Experimental Protocol: Synthesis via Acylation-Reduction

This protocol describes a representative lab-scale synthesis. The self-validating nature of the workflow lies in the integrated purification and characterization steps, which ensure the final product meets the required standards of identity and purity.

Part 1: Synthesis of Bis(4-fluorophenyl)methanone (Acylation)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.

  • Reagent Addition: Add fluorobenzene (1.1 equivalents) to the flask. In a separate flask, prepare a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Catalyst Introduction: Cool the reaction flask to 0 °C in an ice bath. Slowly add a Lewis acid, such as titanium tetrachloride (TiCl₄, 1.2 equivalents), dropwise while stirring. Causality: The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and generating the reactive acylium ion necessary for the Friedel-Crafts reaction.

  • Reaction: Add the 4-fluorobenzoyl chloride solution to the reaction mixture dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and dilute HCl. This hydrolyzes the catalyst and separates the organic and aqueous layers.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, Bis(4-fluorophenyl)methanone, can be purified by recrystallization from ethanol or by column chromatography.

  • Validation 1: Confirm the identity of the intermediate via melting point analysis (literature value: 107-109 °C) and spectroscopic methods (¹H NMR, IR).[6]

Part 2: Synthesis of this compound (Reduction)

  • Setup: In a clean, dry flask under a nitrogen atmosphere, dissolve the purified Bis(4-fluorophenyl)methanone (1.0 equivalent) in an appropriate solvent like tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C. In a separate vessel, prepare a slurry of sodium borohydride (NaBH₄, 2.0 equivalents) in THF.

  • Reaction: Slowly add titanium tetrachloride (TiCl₄, 1.5 equivalents) to the ketone solution, followed by the portion-wise addition of the NaBH₄ slurry. Causality: The combination of TiCl₄ and NaBH₄ generates a lower-valent titanium species that is highly effective for the deoxygenation of the ketone to the methylene group.

  • Monitoring & Workup: Stir the reaction at room temperature overnight. Monitor by TLC until the starting material is consumed. Quench the reaction by the slow addition of water, followed by dilute HCl.

  • Extraction & Final Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude this compound can be purified by silica gel column chromatography.

  • Final Validation: The identity and purity of the final product are confirmed by comparing its physical and spectroscopic data (¹H NMR, ¹³C NMR, MS, melting point) with literature values.

References

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023-05-08). ACS Omega.
  • Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3 -catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. (2021-03-17). RSC Publishing.
  • Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. Chemical Communications (RSC Publishing).
  • Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents. NIH.
  • Bis(4-fluorophenyl)methanol | CAS 365-24-2. Ossila.
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Unveiling the Electronic Landscape of Bis(4-fluorophenyl)methane: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

This in-depth technical guide provides a comprehensive exploration of the theoretical and computational chemistry of bis(4-fluorophenyl)methane. This diarylmethane derivative, featuring two fluorophenyl rings linked by a methylene bridge, serves as a valuable scaffold in medicinal chemistry and materials science. Understanding its structural, electronic, and spectroscopic properties through computational modeling is paramount for the rational design of novel therapeutics and functional materials. This whitepaper delves into the core computational methodologies and experimental validation techniques, offering a self-validating framework for researchers in the field.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₃H₁₀F₂ and a molecular weight of 204.22 g/mol , is a key building block in organic synthesis. Its structural motif is present in a variety of biologically active molecules. The incorporation of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, influencing factors such as metabolic stability, binding affinity, and membrane permeability. Therefore, a deep understanding of the electronic effects imparted by the fluorine substituents is crucial for its application in drug discovery.

Computational chemistry offers a powerful lens through which to investigate the nuanced properties of this molecule at an atomic level. By employing a suite of theoretical models, we can predict and rationalize its behavior, guiding experimental efforts and accelerating the design-build-test-learn cycle. This guide will walk through the essential computational techniques and their corresponding experimental validations.

Theoretical Framework and Computational Methodologies

The cornerstone of modern computational chemistry lies in quantum mechanics, with Density Functional Theory (DFT) being a particularly powerful and widely used method for studying polyatomic molecules. This section outlines the theoretical basis and practical application of key computational techniques for the analysis of this compound.

Density Functional Theory (DFT) for Structural Optimization and Vibrational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, its ground-state electronic energy, and its vibrational frequencies.

Methodology:

A typical DFT calculation involves the following steps:

  • Input Structure Generation: A plausible 3D structure of this compound is created using molecular modeling software.

  • Choice of Functional and Basis Set: The selection of an appropriate exchange-correlation functional and basis set is critical for obtaining accurate results. For organic molecules containing fluorine, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is a common and reliable choice.

  • Geometry Optimization: The initial structure is optimized to find the minimum energy conformation on the potential energy surface. This process iteratively adjusts the atomic coordinates until the forces on the atoms are negligible.

  • Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.

Causality Behind Choices: The B3LYP functional offers a good balance between computational cost and accuracy for many organic systems. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules, which is important for describing bonding accurately.

Workflow for DFT Calculations:

DFT_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis Input_Structure 1. Generate Initial 3D Structure Choose_Method 2. Select Functional (e.g., B3LYP) & Basis Set (e.g., 6-311++G(d,p)) Input_Structure->Choose_Method Optimization 3. Geometry Optimization Choose_Method->Optimization Frequency 4. Vibrational Frequency Calculation Optimization->Frequency Optimized_Geometry Optimized Structure (Bond Lengths, Angles) Optimization->Optimized_Geometry Vibrational_Spectra Predicted IR & Raman Spectra Frequency->Vibrational_Spectra Thermodynamic_Properties Thermodynamic Data Frequency->Thermodynamic_Properties

Caption: Workflow for DFT-based structural optimization and vibrational analysis.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., core orbitals, lone pairs, and bonding orbitals).

Methodology:

NBO analysis is typically performed on the optimized geometry obtained from DFT calculations. The analysis provides information on:

  • Natural Atomic Charges: A more chemically meaningful representation of charge distribution compared to Mulliken charges.

  • Hybridization: The spd character of the atomic orbitals involved in bonding.

  • Donor-Acceptor Interactions: Quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugation and intramolecular charge transfer.

Trustworthiness: NBO analysis provides a self-validating system by quantifying the deviation of the calculated electronic structure from an idealized Lewis structure. The magnitude of the second-order perturbation energies (E(2)) associated with donor-acceptor interactions provides a measure of the importance of these non-covalent interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.

Methodology:

The energies of the HOMO and LUMO are obtained from the DFT calculation. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that provides insights into:

  • Chemical Reactivity: A small HOMO-LUMO gap generally indicates higher chemical reactivity.

  • Kinetic Stability: A large HOMO-LUMO gap suggests high kinetic stability.

  • Electronic Transitions: The HOMO-LUMO gap is related to the energy of the lowest-lying electronic excitation, which can be correlated with the absorption wavelength in the UV-Vis spectrum.

Workflow for Electronic Property Analysis:

Electronic_Property_Workflow cluster_input Input cluster_analysis Computational Analysis cluster_output Output Insights Optimized_Structure Optimized Molecular Geometry NBO NBO Analysis Optimized_Structure->NBO HOMO_LUMO HOMO-LUMO Analysis Optimized_Structure->HOMO_LUMO MEP MEP Calculation Optimized_Structure->MEP NBO_Results Natural Charges Hybridization Donor-Acceptor Interactions NBO->NBO_Results HOMO_LUMO_Results HOMO & LUMO Energies Energy Gap Reactivity Indices HOMO_LUMO->HOMO_LUMO_Results MEP_Map Molecular Electrostatic Potential Map Reactive Sites MEP->MEP_Map

Bis(4-fluorophenyl)methane reactivity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of Bis(4-fluorophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as 4,4'-Difluorodiphenylmethane, is a symmetrical diarylmethane that serves as a critical structural motif and synthetic intermediate in medicinal chemistry.[1] Its prevalence in molecules targeting the central nervous system, particularly as dopamine transporter (DAT) inhibitors, necessitates a thorough understanding of its chemical behavior.[2][3] This guide provides a detailed analysis of the reactivity profile and stability characteristics of this compound, offering field-proven insights into its synthesis, potential reactions, and degradation pathways. We will explore the electronic effects of the fluorine substituents and the methylene bridge, which collectively govern the molecule's reactivity. Furthermore, this document outlines robust experimental protocols for synthesis and stability assessment, designed to ensure scientific integrity and provide a practical framework for researchers in drug development.

Introduction: The Significance of the Bis(4-fluorophenyl)methyl Moiety

The bis(4-fluorophenyl)methyl group is a privileged scaffold in modern drug discovery. Its structural rigidity, lipophilicity, and specific stereoelectronic properties make it a cornerstone for designing potent and selective modulators of biological targets. It is a key component in several atypical dopamine transporter (DAT) inhibitors, which have shown therapeutic potential in preclinical models for treating psychostimulant use disorders.[3][4] The fluorine atoms are not mere isosteres of hydrogen; they significantly alter the molecule's metabolic stability, binding affinity, and pharmacokinetic profile by blocking sites susceptible to oxidative metabolism and modulating pKa.[2] A comprehensive grasp of the core molecule's reactivity and stability is therefore paramount for anticipating drug-excipient incompatibilities, predicting metabolic fate, and designing stable pharmaceutical formulations.

Physicochemical Properties

A foundational understanding of a molecule's physical characteristics is essential before undertaking experimental work. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 457-68-1[5][6]
Molecular Formula C₁₃H₁₀F₂[5][7]
Molecular Weight 204.22 g/mol [1][7]
Melting Point 27-30 °C[1]
Boiling Point ~265 °C (at 760 mmHg)[1]
Appearance Solid[1]
Solubility Insoluble in water[6]
Synonyms 4,4'-Difluorodiphenylmethane[1][5]

Core Reactivity Profile

The reactivity of this compound is dictated by the interplay between its three key components: the two phenyl rings, the electron-withdrawing fluorine substituents, and the central methylene bridge.

Reactions at the Phenyl Rings: Electrophilic Aromatic Substitution

The fluorine atoms are moderately deactivating, electron-withdrawing groups via induction, yet they are also ortho-, para-directing due to resonance effects. In this para-substituted molecule, any further electrophilic substitution (e.g., nitration, halogenation) would be directed to the positions ortho to the fluorine atoms (positions 2, 2', 6, and 6'). However, the deactivating nature of both the fluorine and the bulky benzyl-type group generally makes the rings less susceptible to electrophilic attack compared to benzene.

Reactions at the Methylene Bridge

The benzylic protons of the methylene bridge are the most reactive sites for radical reactions. The true utility of this scaffold in synthesis, however, often begins from precursors where the methylene carbon is functionalized.

  • Oxidation: The methylene bridge can be oxidized to a carbonyl group, yielding 4,4'-difluorobenzophenone. This transformation is a known degradation pathway for analogous structures like bisphenol F and represents a key metabolic liability.[8][9] Strong oxidizing agents like potassium permanganate or chromium-based reagents can effect this change.

  • Nucleophilic Substitution (from Precursors): The related compound, chlorothis compound, is a valuable intermediate for nucleophilic substitution reactions. The benzylic chloride is readily displaced by a wide range of nucleophiles (amines, thiols, alcohols), providing a convergent route to synthesize diverse libraries of drug candidates.[10] For example, it is used to synthesize analogues of flunarizine and other piperidine-containing compounds.[10][11]

Chemical Stability & Degradation Pathways

Assessing the stability of a drug candidate is a non-negotiable aspect of pharmaceutical development. Forced degradation studies are employed to identify potential degradation products and establish the intrinsic stability of the molecule.

Thermal Stability

This compound is a relatively stable molecule. Thermal degradation typically requires high temperatures (above 300°C), at which point decomposition can lead to the formation of smaller aromatic fragments and gases. For pharmaceutical purposes under standard storage conditions, thermal degradation is not a primary concern.

Photostability

Diarylalkanes can be susceptible to photodegradation. Under UV irradiation, the primary degradation mechanism is often initiated by the homolytic cleavage of a C-H bond at the benzylic position, leading to radical-mediated pathways. Studies on structurally related compounds like bisphenol F have shown that photodegradation can be promoted in aqueous solutions.[12] The exact products for this compound are not extensively documented but would likely involve oxidation products like 4,4'-difluorobenzhydrol and 4,4'-difluorobenzophenone.

pH-Dependent Stability (Hydrolysis)

The C-C and C-F bonds in this compound are generally stable to hydrolysis across a wide pH range (pH 1-9). The molecule lacks readily hydrolyzable functional groups like esters or amides. Therefore, significant degradation under acidic or basic conditions at ambient temperature is not expected.

Oxidative and Reductive Stability

The molecule's primary susceptibility is to oxidation.

  • Oxidative Degradation: As mentioned, the methylene bridge is the principal site of oxidative attack. This is a critical pathway in both chemical (e.g., exposure to peroxides) and metabolic degradation.[8] The initial step is hydroxylation to form bis(4-fluorophenyl)methanol, which is then further oxidized to 4,4'-difluorobenzophenone.[8][9]

  • Reductive Stability: The diphenylmethane core is highly stable towards common reducing agents. The aromatic rings can only be reduced under harsh conditions (e.g., Birch reduction or high-pressure catalytic hydrogenation), which are not typically relevant to pharmaceutical stability.

The proposed oxidative degradation pathway is visualized below.

G A This compound B Bis(4-fluorophenyl)methanol A->B Hydroxylation ([O]) C 4,4'-Difluorobenzophenone B->C Oxidation ([O]) G cluster_reactants Reactants A Fluorobenzene C AlCl₃ (Lewis Acid) 0°C to RT A->C B Dichloromethane B->C D This compound C->D G Start Prepare Stock Solution (1 mg/mL) Control Unstressed Control Start->Control Acid Acid Stress (0.1M HCl, 60°C) Start->Acid Base Base Stress (0.1M NaOH, RT) Start->Base Ox Oxidative Stress (3% H₂O₂, RT) Start->Ox Thermal Thermal Stress (60°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Analyze Neutralize & Dilute Samples Control->Analyze Acid->Analyze Base->Analyze Ox->Analyze Thermal->Analyze Photo->Analyze HPLC Analyze via Stability-Indicating HPLC-PDA Method Analyze->HPLC End Evaluate Data (Peak Purity, Mass Balance) HPLC->End

Sources

Bis(4-fluorophenyl)methane health and safety information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of Bis(4-fluorophenyl)methane

Introduction: Understanding this compound

This compound (CAS No. 457-68-1), also known as 4,4'-Difluorodiphenylmethane, is an organofluorine compound with the chemical formula C₁₃H₁₀F₂.[1] Structurally, it consists of two 4-fluorophenyl groups linked by a methylene bridge. This compound serves as a crucial raw material and intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and dyestuffs.[2] Its structural motif is present in various biologically active molecules, making a thorough understanding of its health and safety profile paramount for professionals handling it in research and development settings.[3]

This guide provides a comprehensive overview of the known health and safety information for this compound. It is imperative to note that while data on this specific compound is available, a complete toxicological profile has not been fully investigated.[4] Therefore, this document also draws upon data from structurally similar compounds to provide a robust framework for risk assessment and safe handling.

Hazard Identification and Classification

Based on available safety data, this compound is classified as an irritant.[5] The primary hazards are associated with irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin Irritation Causes skin irritation.[5]P264, P280
Eye Irritation Causes serious eye irritation.[5]P264, P280, P305+P351+P338
Respiratory Irritation May cause respiratory irritation.[5]P261, P271, P304+P340

Precautionary statement codes are derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[6]

Toxicological Profile: A Mechanistic Perspective

While a comprehensive toxicological study for this compound is not extensively documented, the identified hazards as an irritant provide a basis for understanding its potential effects. Irritation is a localized inflammatory response of the skin, eyes, or respiratory tract to chemical exposure.

For context, related bisphenol compounds, such as Bis(4-hydroxyphenyl) methane (Bisphenol F or BPF), have been studied more thoroughly and are known to exhibit toxic effects, including endocrine disruption and developmental and reproductive toxicity in certain organisms.[7] Although this compound lacks the hydroxyl groups of BPF, the shared core structure warrants a cautious approach, assuming potential for biological activity until proven otherwise. The fluorinated phenyl rings can influence the compound's lipophilicity and metabolic stability, potentially impacting its interaction with biological systems.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a multi-layered approach involving engineering controls and appropriate PPE is essential.

Engineering Controls
  • Ventilation: All handling of solid this compound should occur in a well-ventilated area. A chemical fume hood is required to control exposure to airborne dust or vapors.[8]

  • Safety Stations: An emergency eye wash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[8]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent accidental exposure. The following table details the minimum required PPE.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash-resistant safety goggles with side protection, conforming to EN166 (EU) or NIOSH (US) standards.[9]To protect eyes from dust particles and potential splashes, preventing serious irritation.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.[8]To prevent direct skin contact, which can cause irritation.[4]
Skin and Body A laboratory coat and close-toed footwear are mandatory. For larger quantities, chemical-resistant clothing may be necessary.[8]To protect skin from accidental contact and contamination.[8]
Respiratory Protection For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 (or equivalent) respirator should be used.[10]To prevent inhalation of dust, which may cause respiratory tract irritation.[4]

Standard Operating Protocol: Safe Handling and Storage

Adherence to a strict protocol is fundamental for the safe handling of this compound.

Workflow for Safe Chemical Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup Phase cluster_storage 4. Storage prep Preparation handling Handling prep->handling Proceed when ready cleanup Post-Handling Cleanup handling->cleanup After experiment storage Storage cleanup->storage For unused chemical p1 Verify fume hood function p2 Don appropriate PPE (Gloves, Goggles, Lab Coat) p3 Prepare spill kit h1 Weigh compound in fume hood h2 Use techniques to minimize dust (e.g., gentle scooping) h3 Keep container closed when not in use c1 Decontaminate work surfaces c2 Dispose of waste in labeled container c3 Remove PPE correctly c4 Wash hands thoroughly s1 Store in a tightly closed container s2 Place in a cool, dry, well-ventilated area

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Handling Steps
  • Preparation: Before handling, ensure all engineering controls are functional and all required PPE is correctly worn.

  • Handling:

    • Conduct all manipulations that may generate dust, such as weighing or transferring, within a certified chemical fume hood.[8]

    • Avoid the formation of dust and aerosols.[6] Use smooth motions when transferring the solid.

    • Keep the container tightly closed when not in use to prevent contamination and accidental release.[6]

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces after use.

    • Dispose of contaminated waste (e.g., gloves, weighing paper) in a designated, properly labeled hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8]

Storage Conditions
  • Store in a tightly sealed container to prevent moisture absorption and contamination.[2]

  • Keep in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible substances, such as strong oxidizing agents.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.[11]

First-Aid Measures

The following first-aid measures are recommended and should be administered by a trained responder.[12] Seek medical attention in all cases of significant exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them in a position comfortable for breathing.[6][13] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][13] If skin irritation occurs, consult a physician.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[14][15]

  • Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and hydrogen fluoride.[6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures
  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation & Ignition: Ensure adequate ventilation and eliminate all sources of ignition.[14]

  • Personal Protection: Don the appropriate PPE as described in Section 3.2.[6]

  • Containment & Cleanup:

    • Avoid creating dust.[6]

    • Carefully sweep or scoop up the spilled material.

    • Place the material into a suitable, closed, and properly labeled container for disposal.[6]

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.[6]

Physicochemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and for predicting its behavior under various conditions.

PropertyValueSource
Chemical Formula C₁₃H₁₀F₂[1]
Molecular Weight 204.22 g/mol [1]
CAS Number 457-68-1[1]
Appearance Solid (form may vary)N/A
Boiling Point 258-260 °C (at 0.989 bar)[1]
Solubility Insoluble in water.[2]

Note: Data for properties like melting point, flash point, and density are not consistently available for this compound itself. Data from related compounds like Bis(4-fluorophenyl)methanol (m.p. 43-45 °C) and Bis(4-fluorophenyl)-methanone (m.p. 102-105 °C) suggest it is a solid at room temperature.[6][9]

Risk Assessment Workflow

A systematic risk assessment must be performed before commencing any new experimental protocol involving this compound. This workflow ensures that all potential hazards are identified and controlled.

Caption: Risk assessment workflow for handling this compound.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine. Retrieved from BenchChem website. [Source not directly for the target compound but provides a template for safety guidance based on analogues.]
  • Echemi. (n.d.). BIS(4-N,N-DIMETHYLAMINO-PHENYL)-(2-FLUOROPHENYL)-METHANE Safety Data Sheets. Retrieved from Echemi.com.
  • Parchem. (2023). Bis(4-fluorophenyl)methanol - SAFETY DATA SHEET.
  • ChemicalBook. (2025). Bis(4-fluorophenyl)-methanone - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Chlorothis compound 97.
  • Sigma-Aldrich. (n.d.). Bis(4-fluorophenyl)methanol 98.
  • Sigma-Aldrich. (n.d.). Chlorothis compound 97 Safety Information.
  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES.
  • Ossila. (n.d.). Bis(4-fluorophenyl)methanol | CAS 365-24-2.
  • Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4.
  • LGC Standards. (n.d.). Chlorobis-(4-fluorophenyl)methane.
  • ECHEMI. (n.d.). Bis(4-amino-2,3-dichlorophenyl)methane SDS, 42240-73-3 Safety Data Sheets.
  • SDS Create. (2024). Section 4 of the Safety Data Sheet – First Aid Measures.
  • ChemicalBook. (n.d.). Bis(4-fluorophenyl)methanol(365-24-2).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Hesperian Health Guides. (2024). First aid for chemicals.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Chlorothis compound 97 27064-94-4.
  • Anhui Kery Pharmaceutical Co., Ltd. (n.d.). This compound.
  • WHMIS.org. (n.d.). Section 4 | Safety Data Sheet Compliance Tool.
  • Research Core Facilities. (2004). MATERIAL SAFETY DATA SHEET - Methane.
  • Acros Organics. (2024). Bis(4-morpholinyl)methane - SAFETY DATA SHEET.
  • Thermo Scientific. (n.d.). This compound, 98+, Thermo Scientific.
  • CymitQuimica. (n.d.). Chlorothis compound.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). Bis(4-fluorophenyl)methanol 98 365-24-2.
  • Airgas. (2025). Methane - SAFETY DATA SHEET.
  • Chen, Y., et al. (2025). Toxic Effects of Bis(4-hydroxyphenyl) Methane (BPF) on the Development and Reproduction of Chironomus tentans. PMC - PubMed Central.
  • FlowPaper. (n.d.). GLubricant GMG SDS - SECTION 5 FIREFIGHTING MEASURES.
  • Taddei, M., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC - PubMed Central - NIH.
  • UNECE. (n.d.). Best practice gas control and explosion prevention.
  • YouTube. (2024). Operational Procedures: Tactical Response to Explosive Gases.
  • PubMed. (n.d.). Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence.
  • SpectraBase. (n.d.). Bis(p-chlorophenyl)methane.
  • Bushfire CRC. (n.d.). Bushfire CRC.

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A Technical Guide to the Commercial Availability and Synthesis of Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Bis(4-fluorophenyl)methane (CAS 457-68-1), a key intermediate in the synthesis of high-value organic molecules. Tailored for researchers, medicinal chemists, and professionals in drug development, this document offers a comprehensive overview of its commercial availability, detailed synthetic protocols, and critical applications, with a focus on the underlying scientific principles.

Introduction: The Significance of the Bis(4-fluorophenyl)methyl Moiety

This compound, also known as 4,4'-difluorodiphenylmethane, is a diarylmethane compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a central methylene bridge connecting two para-fluorinated phenyl rings, serves as a crucial scaffold for a variety of functional molecules. The fluorine substituents enhance metabolic stability and binding affinity in many pharmaceutical applications, making this compound a valuable starting material.

This guide will navigate the commercial landscape for sourcing this compound and provide a detailed exploration of its synthesis via the Friedel-Crafts reaction, including a step-by-step protocol and a discussion of common challenges and optimization strategies.

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers, typically with purities of 98% or higher. Researchers can procure this compound in quantities ranging from grams for laboratory research to kilograms for pilot-scale synthesis.

SupplierStated PurityAvailable Quantities
Oakwood Chemical Not specified1g, 10g, 25g
Thermo Scientific (Alfa Aesar) 98+%25g
Sigma-Aldrich (Merck) 98%Custom quantities
ChemScene ≥98%Custom synthesis
BenchChem Research GradeCustom synthesis

When selecting a supplier, it is crucial to consider not only the purity and cost but also the available technical documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS). For drug development applications, sourcing from suppliers who can provide detailed impurity profiles and ensure batch-to-batch consistency is paramount.

Synthesis of this compound: A Detailed Protocol

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation. This classic electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst.

Reaction Principle and Mechanism

The synthesis of this compound can be achieved by the reaction of excess fluorobenzene with a methylene source, such as dichloromethane or 4-fluorobenzyl chloride, in the presence of a Lewis acid like aluminum chloride (AlCl₃). The mechanism involves the formation of a carbocation intermediate which then attacks the electron-rich fluorobenzene ring.

DOT Script for Friedel-Crafts Alkylation Mechanism

Friedel_Crafts_Alkylation cluster_0 Carbocation Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Second Alkylation CH2Cl2 Dichloromethane Carbocation_complex [CH2Cl]+[AlCl4]- CH2Cl2->Carbocation_complex Reaction with Lewis Acid AlCl3_cat AlCl3 (Catalyst) Intermediate_1 Sigma Complex Intermediate Carbocation_complex->Intermediate_1 Fluorobenzene Fluorobenzene Fluorobenzene->Intermediate_1 Nucleophilic Attack 4_fluorobenzyl_chloride 4-Fluorobenzyl Chloride Intermediate_1->4_fluorobenzyl_chloride Proton Loss & Catalyst Regeneration Final_Product This compound 4_fluorobenzyl_chloride->Final_Product Reaction with another Fluorobenzene

Caption: Mechanism of Friedel-Crafts Alkylation for this compound Synthesis.

Step-by-Step Experimental Protocol

This protocol describes the synthesis of this compound from 4-fluorobenzyl chloride and fluorobenzene.

Materials:

  • 4-Fluorobenzyl chloride

  • Fluorobenzene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Alkylating Agent: Slowly add 4-fluorobenzyl chloride (1 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • Addition of Aromatic Substrate: After the addition of the alkylating agent is complete, add an excess of anhydrous fluorobenzene (at least 3 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and 1 M hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Challenges and Optimization Strategies

While the Friedel-Crafts alkylation is a powerful tool, it is not without its challenges. Understanding these potential pitfalls is key to a successful synthesis.

  • Polyalkylation: The initial product, this compound, is more nucleophilic than the starting fluorobenzene, making it susceptible to further alkylation. Using a large excess of fluorobenzene helps to minimize this side reaction.

  • Carbocation Rearrangements: While less of a concern with the methylene carbocation, other alkylating agents can lead to rearranged products.[1] Using milder Lewis acids or lower reaction temperatures can sometimes mitigate this.[2]

  • Catalyst Deactivation: Lewis acids like aluminum chloride are extremely sensitive to moisture. Ensuring all reagents and glassware are anhydrous is critical for the reaction to proceed.[2]

Optimization:

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids such as FeCl₃ or BF₃·OEt₂ can be used, sometimes offering better selectivity and milder reaction conditions.[2]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane is a common choice, but other non-polar solvents like carbon disulfide can also be employed.[2]

  • Temperature Control: Maintaining a low temperature during the initial stages of the reaction can help to control the reaction rate and prevent unwanted side reactions.

Applications in Drug Development and Beyond

The bis(4-fluorophenyl)methyl moiety is a key pharmacophore in several classes of biologically active compounds.

Atypical Dopamine Transporter (DAT) Inhibitors

A significant application of this compound is in the synthesis of atypical dopamine transporter (DAT) inhibitors. These compounds are being investigated for the treatment of psychostimulant use disorders. The bis(4-fluorophenyl)methyl group is a common structural feature in many of these molecules, contributing to their binding affinity and selectivity for the dopamine transporter.

DOT Script for Application Workflow

Application_Workflow Start This compound Step1 Functionalization/Derivatization Start->Step1 Step2 Synthesis of Advanced Intermediates Step1->Step2 Step3 Coupling with Pharmacophore Scaffolds Step2->Step3 Final Active Pharmaceutical Ingredient (e.g., DAT Inhibitor) Step3->Final

Caption: Synthetic workflow from this compound to an API.

Agrochemicals and Dyestuffs

This compound also serves as an intermediate in the synthesis of certain agrochemicals and dyestuffs.[3] In these applications, the diarylmethane core provides a stable and versatile platform for the introduction of various functional groups to achieve the desired biological activity or color properties. While specific, publicly available examples are limited, the general utility of diarylmethanes in these fields is well-established.

Conclusion

This compound is a commercially accessible and synthetically valuable intermediate for researchers in drug discovery and materials science. A thorough understanding of its synthesis via Friedel-Crafts alkylation, including potential challenges and optimization strategies, is essential for its efficient utilization. The unique properties conferred by the bis(4-fluorophenyl)methyl moiety ensure its continued importance as a building block for novel and functional molecules.

References

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96094, this compound. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bis(4-fluorophenyl)methane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms often enhances pharmacokinetic properties such as metabolic stability and binding affinity.[1][2][3] This guide provides a comprehensive overview of synthetic strategies to generate diverse derivatives of this compound, focusing on reactions at the benzylic position and on the aromatic rings. Detailed protocols, mechanistic insights, and data presentation are included to empower researchers in the design and execution of novel synthetic routes for drug discovery and development.

Introduction: The Significance of the this compound Core

This compound and its derivatives have garnered significant attention in pharmaceutical research due to their prevalence in compounds targeting the central nervous system. Notably, this scaffold is a key component of atypical dopamine transporter (DAT) inhibitors, which show promise in treating psychostimulant use disorders.[4][5][6] The fluorine atoms are not merely passive substituents; their high electronegativity and ability to form specific interactions can modulate a molecule's conformation and binding to biological targets.[1] Furthermore, the C-F bond is exceptionally stable, often imparting increased metabolic resistance to drug candidates.[7]

This document serves as a practical guide for chemists to explore the chemical space around the this compound core. We will delve into two primary avenues of derivatization: functionalization of the benzylic methylene bridge and substitution on the fluoro-substituted phenyl rings.

Strategic Derivatization at the Benzylic Position

The benzylic carbon of this compound is a prime site for introducing diverse functional groups. Its reactivity can be readily accessed from commercially available precursors such as bis(4-fluorophenyl)methanol and chlorothis compound.

Nucleophilic Substitution Reactions

A straightforward approach to introduce a variety of heteroatom-containing side chains is through nucleophilic substitution on a halogenated precursor. Chlorothis compound is a versatile starting material for this purpose.[8][9]

Workflow for Nucleophilic Substitution:

G start Chlorothis compound reaction Nucleophilic Substitution (SN2) start->reaction reagents Nucleophile (e.g., R-SH, R-OH, R2NH) Base (e.g., K2CO3, Et3N) Solvent (e.g., MeCN, DCM) reagents->reaction product Functionalized Derivative (e.g., Thioether, Ether, Amine) reaction->product

Caption: General workflow for nucleophilic substitution at the benzylic position.

Protocol 1: Synthesis of S-(Bis(4-fluorophenyl)methyl)cysteamine

This protocol exemplifies the introduction of a thiol-containing moiety, a common step in the synthesis of DAT inhibitors.[4]

  • Reagents and Materials:

    • Chlorothis compound

    • 2-Mercaptoethan-1-ol (Cysteamine)

    • Potassium Carbonate (K₂CO₃)

    • Acetonitrile (MeCN)

    • Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere setup.

  • Procedure:

    • To a solution of 2-mercaptoethan-1-ol (1.1 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add a solution of chlorothis compound (1.0 eq) in acetonitrile dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired thioether alcohol.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A moderately strong base is required to deprotonate the thiol, forming the nucleophilic thiolate. Potassium carbonate is suitable as it is easily removed by filtration.

  • Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.

  • Nitrogen Atmosphere: This prevents the oxidation of the thiol to a disulfide.

Functional Group Interconversions from Bis(4-fluorophenyl)methanol

Bis(4-fluorophenyl)methanol is another excellent starting point for derivatization.[10] The hydroxyl group can be converted into other functionalities, such as thiols or halides, for further elaboration.

Protocol 2: Thiation of Bis(4-fluorophenyl)methanol

This protocol describes the conversion of the alcohol to a thiol, which can then be used in subsequent coupling reactions.[4]

  • Reagents and Materials:

    • Bis(4-fluorophenyl)methanol

    • Lawesson's Reagent

    • Toluene

    • Round-bottom flask, magnetic stirrer, condenser.

  • Procedure:

    • Dissolve bis(4-fluorophenyl)methanol (1.0 eq) in toluene.

    • Add Lawesson's Reagent (0.5 eq) in one portion.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion (typically 2-4 hours), cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure and purify by column chromatography to obtain bis(4-fluorophenyl)methanethiol.

Expertise & Experience: Lawesson's reagent is a powerful thionating agent. The reaction should be performed in a well-ventilated fume hood due to the formation of odorous byproducts. The stoichiometry is critical; an excess can lead to undesired side reactions.

Table 1: Summary of Benzylic Functionalization Reactions

PrecursorReagent(s)Product TypeRepresentative YieldReference
Chlorothis compound2-Mercaptoethan-1-ol, K₂CO₃Thioether Alcohol91%[4]
Bis(4-fluorophenyl)methanolLawesson's ReagentThiol74%[4]
Bis(4-fluorophenyl)methanolDASTBenzylic Fluoride-[4]
Aryl Alkanoic AcidsMn catalyst, H₂O₂Aryl Ketone75-78%[11]

Derivatization via Electrophilic Aromatic Substitution (SEAr)

Modification of the aromatic rings can significantly impact the electronic properties and steric profile of the molecule. Electrophilic aromatic substitution (SEAr) is a fundamental strategy for introducing substituents onto the phenyl rings.[12][13]

The fluorine atom is an ortho-, para-directing deactivator.[14] The electron-withdrawing inductive effect of fluorine deactivates the ring towards electrophilic attack, while its electron-donating resonance effect directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the other phenyl ring, substitution is expected to occur at the positions ortho to the fluorine atoms. The benzylic group is a weak ortho-, para-directing activator. The combined directing effects will favor substitution at the positions ortho to the fluorine atoms.

Workflow for Electrophilic Aromatic Substitution:

G start This compound reaction Electrophilic Aromatic Substitution start->reaction reagents Electrophile Source (e.g., HNO3/H2SO4 for Nitration) (e.g., Br2/FeBr3 for Bromination) reagents->reaction product Ring-Substituted Derivative (e.g., Nitro, Bromo) reaction->product

Caption: General workflow for electrophilic aromatic substitution on the phenyl rings.

Protocol 3: Nitration of this compound

This protocol provides a method for introducing a nitro group, which can be a versatile handle for further transformations (e.g., reduction to an amine).

  • Reagents and Materials:

    • This compound

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • Cool concentrated sulfuric acid in a round-bottom flask to 0 °C using an ice bath.

    • Slowly add this compound to the cold sulfuric acid with stirring.

    • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

    • Add the nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature between 0-5 °C.

    • After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and water.

    • Collect the precipitated product by filtration, wash with cold water until neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitro-derivative.

Trustworthiness and Self-Validation: The reaction conditions (low temperature) are crucial to control the exothermicity of the nitration and to minimize the formation of di-substituted and other byproducts. The progress of the reaction should be monitored by TLC to avoid over-reaction.

Advanced Strategies: Cross-Coupling Reactions

While the C-F bond is generally robust, it can be activated for cross-coupling reactions under specific catalytic conditions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[15][16] Nickel-catalyzed cross-coupling reactions of fluoroarenes with Grignard reagents have been reported.[16] This opens up the possibility of replacing the fluorine atoms with other functional groups.

Alternatively, the aromatic rings can first be functionalized via electrophilic substitution (e.g., bromination) to install a handle for subsequent palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Sonogashira couplings.[17][18]

Conceptual Workflow for Cross-Coupling:

G cluster_0 Route A: Direct C-F Activation cluster_1 Route B: Functionalization-Coupling A1 This compound A3 Cross-Coupling A1->A3 A2 Ni-Catalyst Grignard Reagent (R-MgX) A2->A3 A4 Aryl-Substituted Derivative A3->A4 B1 This compound B2 Bromination (Br2/FeBr3) B1->B2 B3 Bromo-Derivative B2->B3 B5 Suzuki or Sonogashira Coupling B3->B5 B4 Pd-Catalyst Boronic Acid (R-B(OH)2) or Alkyne B4->B5 B6 Aryl- or Alkynyl-Substituted Derivative B5->B6

Caption: Conceptual workflows for derivatization via cross-coupling reactions.

Due to the specialized nature of these reactions, specific protocols should be adapted from literature precedents for similar substrates, with careful optimization of catalysts, ligands, and reaction conditions.

Conclusion

The this compound scaffold offers multiple avenues for synthetic elaboration. By leveraging functionalization at the benzylic position and on the aromatic rings, researchers can access a wide array of derivatives. The protocols and strategies outlined in this guide provide a solid foundation for the synthesis of novel compounds for applications in drug discovery and materials science. Careful consideration of the electronic effects of the fluorine substituents and the choice of appropriate reaction conditions are paramount to achieving the desired synthetic outcomes.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Giancola, J. B., Bonifazi, A., Cao, J., Ku, T., Haraczy, A. J., Lam, J., ... & Newman, A. H. (2023). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry. [Link]

  • Vasilopoulos, A., Golden, D. L., Buss, J. A., & Stahl, S. S. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic letters, 22(15), 5753-5757. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. [Link]

  • Iwasaki, T., Yamashita, K., Kuniyasu, H., & Kambe, N. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic letters, 19(14), 3691-3694. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical reviews, 102(5), 1359-1470. [Link]

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The Pivotal Role of Bis(4-fluorophenyl)methane in Modern Organic Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Fluorinated Core

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design and materials science. Among the myriad of fluorinated building blocks, bis(4-fluorophenyl)methane and its derivatives have emerged as exceptionally versatile intermediates. The presence of two para-fluorophenyl moieties imparts unique electronic properties and metabolic stability to target molecules, making this scaffold a highly sought-after component in the synthesis of a diverse array of bioactive compounds and advanced polymers. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The core structure, characterized by two fluorinated aromatic rings linked by a methylene bridge, offers a robust yet modifiable platform. The fluorine atoms enhance lipophilicity and can improve binding affinity to biological targets through favorable electrostatic interactions. Furthermore, the C-F bond is exceptionally strong, which can block metabolic oxidation at the para-position, thereby enhancing the pharmacokinetic profile of drug candidates. This guide will delve into the practical applications of this valuable building block, with a focus on the synthesis of key pharmaceutical agents and advanced polymeric materials.

I. Application in Pharmaceutical Synthesis: Crafting Bioactive Molecules

The bis(4-fluorophenyl)methyl moiety is a key pharmacophore in a range of centrally acting drugs, particularly antipsychotics and calcium channel blockers. The synthetic strategies to access these complex molecules often hinge on the reactivity of functionalized this compound derivatives, such as the corresponding alcohol or chloride.

A. Synthesis of Antipsychotic Agents: The Diphenylbutylpiperidine Class

A prominent class of antipsychotic drugs, including penfluridol, pimozide, and fluspirilene, features a 1,1-diphenylbutylpiperidine core. The synthesis of these molecules critically relies on the alkylation of a piperidine derivative with a suitable bis(4-fluorophenyl)butyl halide.

Key Synthetic Transformation: Nucleophilic Substitution

The central carbon of the bis(4-fluorophenyl)methyl group, when attached to a leaving group like chlorine, is an excellent electrophile for S(_N)2 reactions with amine nucleophiles. The electron-withdrawing nature of the two fluorophenyl rings stabilizes the transition state of this substitution reaction.

Protocol 1: General Procedure for the Synthesis of Diphenylbutylpiperidine Derivatives

This protocol outlines a generalized procedure for the N-alkylation of a piperidine derivative with a 4,4-bis(4-fluorophenyl)butyl halide, a key step in the synthesis of penfluridol and pimozide.

Materials:

  • 4,4-bis(4-fluorophenyl)butyl chloride

  • Appropriate piperidine derivative (e.g., 4-(4-chloro-α,α,α-trifluoro-m-tolyl)-4-piperidinol for penfluridol synthesis)

  • Sodium carbonate (Na(_2)CO(_3))

  • Potassium iodide (KI) (catalytic amount)

  • 4-methyl-2-pentanone (MIBK) or other suitable high-boiling solvent

  • Water

  • Diisopropylether (for crystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the piperidine derivative (1.0 eq), 4,4-bis(4-fluorophenyl)butyl chloride (1.0-1.2 eq), sodium carbonate (1.5-2.0 eq), and a catalytic amount of potassium iodide.

  • Add a suitable solvent, such as 4-methyl-2-pentanone, to the flask.

  • Heat the reaction mixture to reflux and stir vigorously for 48-60 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent, such as diisopropylether, to yield the pure N-alkylated product.

Causality Behind Experimental Choices:

  • Base (Na(_2)CO(_3)): The reaction generates HCl as a byproduct, which would protonate the piperidine nitrogen, rendering it non-nucleophilic. Sodium carbonate acts as a base to neutralize the acid and maintain a supply of the free amine for the reaction to proceed.

  • Catalyst (KI): The iodide ion is a better nucleophile and a better leaving group than the chloride ion. In a Finkelstein-type reaction, a small amount of iodide can displace the chloride on the alkylating agent, forming a more reactive alkyl iodide in situ, which accelerates the rate of the S(_N)2 reaction.

  • Solvent (MIBK): A high-boiling polar aprotic solvent is chosen to ensure the reaction can be heated to a temperature sufficient to overcome the activation energy barrier for the S(_N)2 reaction, especially with sterically hindered amines.

Table 1: Examples of Antipsychotics Synthesized Using this compound Derivatives

Drug NameKey Intermediate Derived from this compoundPiperidine ReactantReference
Penfluridol 4,4-bis(p-fluorophenyl)butyl chloride4-(4-chloro-α,α,α-trifluoro-m-tolyl)-4-piperidinol[1]
Pimozide 1-chloro-4,4-di-(4-fluorophenyl)butane4-(2-oxo-1-benzimidazolinyl)-piperidine[2]
Fluspirilene 4,4-bis(4-fluorophenyl)butyl halide1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[3][4]
B. Synthesis of T-Type Calcium Channel Blockers

Derivatives of this compound are also crucial in the synthesis of T-type calcium channel blockers, which have therapeutic potential in treating conditions like epilepsy and neuropathic pain. A key example is the synthesis of 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine.

Key Synthetic Transformation: N-Alkylation of Piperazines

Similar to the synthesis of antipsychotics, the core reaction is the N-alkylation of a piperazine derivative with chlorothis compound.

Protocol 2: Synthesis of 1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine

This protocol details the synthesis of the piperazine core followed by its alkylation.

Step 1: Synthesis of Chloro-bis(4-fluorophenyl)methane

  • To a solution of bis(4-fluorophenyl)methanol (1.0 eq) in a suitable solvent like dichloromethane, add thionyl chloride (SOCl(_2)) (1.2-1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield chloro-bis(4-fluorophenyl)methane, which can often be used in the next step without further purification.

Step 2: N-Alkylation of 1-Cinnamylpiperazine

  • In a reaction vessel, dissolve 1-cinnamylpiperazine (1.0 eq) and a base such as triethylamine or potassium carbonate in a polar aprotic solvent like acetonitrile.

  • Add a solution of chloro-bis(4-fluorophenyl)methane (1.0-1.1 eq) in the same solvent to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the target compound.

Diagram 1: Synthetic Workflow for 1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine

G cluster_step1 Step 1: Chlorination cluster_step2 Step 2: N-Alkylation A Bis(4-fluorophenyl)methanol B Chloro-bis(4-fluorophenyl)methane A->B SOCl2 D 1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine B->D C 1-Cinnamylpiperazine C->D Base (e.g., K2CO3)

Caption: A two-step synthesis of a T-type calcium channel blocker.

II. Application in Polymer Chemistry: Building High-Performance Materials

The rigid and thermally stable nature of the this compound core makes it an attractive monomer for the synthesis of high-performance polymers, such as polyethers.

Key Synthetic Transformation: Nucleophilic Aromatic Substitution (S(_N)Ar) Polymerization

Bis(4-fluorophenyl)methanol can be used to synthesize aromatic polyethers. The fluorine atoms activate the aromatic ring towards nucleophilic attack by a bisphenoxide, leading to the formation of an ether linkage.

Protocol 3: General Procedure for the Synthesis of Aromatic Polyethers

This protocol provides a general method for the synthesis of poly(aryl ether)s via nucleophilic aromatic substitution.

Materials:

  • Bis(4-fluorophenyl)methanol or a similar activated difluoro-monomer

  • A bisphenol (e.g., Bisphenol A)

  • Potassium carbonate (K(_2)CO(_3))

  • N,N-Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Toluene

Procedure:

  • In a flask equipped with a Dean-Stark trap and a mechanical stirrer, add the bisphenol (1.0 eq), potassium carbonate (excess, ~1.1-1.2 eq), DMAc, and toluene.

  • Heat the mixture to reflux to azeotropically remove water, forming the potassium bisphenoxide salt in situ.

  • After complete removal of water, distill off the toluene.

  • Cool the mixture slightly and add the this compound derivative (1.0 eq).

  • Heat the reaction mixture to a higher temperature (e.g., 160-180 °C) and stir for several hours until a significant increase in viscosity is observed.

  • Cool the viscous solution and precipitate the polymer by pouring it into a non-solvent like methanol.

  • Filter the polymer, wash it thoroughly with methanol and water, and dry it under vacuum.

Diagram 2: Mechanism of S(_N)Ar Polymerization

G Ar-O- Ar-O⁻ (from Bisphenoxide) Meisenheimer Meisenheimer Complex (Intermediate) Ar-O-->Meisenheimer Nucleophilic Attack F-Ar'-F F-Ar'-F (Monomer) F-Ar'-F->Meisenheimer Polymer -(Ar-O-Ar')n- (Polyether) Meisenheimer->Polymer Loss of F⁻ F- F⁻ Meisenheimer->F-

Caption: The S(_N)Ar mechanism for polyether synthesis.

Conclusion

This compound and its derivatives are undeniably powerful tools in the arsenal of the modern organic chemist. Their utility spans from the intricate synthesis of life-saving pharmaceuticals to the construction of robust, high-performance polymers. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for researchers, fostering a deeper understanding of the chemistry of this versatile building block and inspiring new avenues of investigation. As the demand for novel, fluorine-containing molecules continues to grow, the importance of this compound in both academic and industrial research is set to expand even further.

References

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The Versatile Scaffold: Applications of Bis(4-fluorophenyl)methane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The bis(4-fluorophenyl)methane core, a seemingly simple diarylmethane structure, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of lipophilicity, metabolic stability conferred by the fluorine atoms, and precise three-dimensional orientation of the phenyl rings makes it a valuable building block for targeting complex biological systems. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its pivotal role in the development of novel therapeutics for central nervous system (CNS) disorders. We will delve into the causality behind its selection in drug design, provide detailed protocols for the synthesis of key derivatives, and present data that underscores its significance in the field.

A Scaffold of Choice for CNS Drug Discovery

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. In the case of this compound, the two fluorine atoms at the para positions of the phenyl rings play a crucial role in blocking potential sites of oxidative metabolism, thereby increasing the half-life of drug molecules derived from this scaffold. Furthermore, the diarylmethane core provides a rigid, yet conformationally defined, framework that allows for the precise positioning of pharmacophoric features to interact with biological targets.

This is particularly evident in the development of atypical dopamine transporter (DAT) inhibitors. These compounds are being investigated as potential pharmacotherapies for psychostimulant use disorders, offering a promising alternative to traditional DAT inhibitors like cocaine, which have a high abuse liability.[1][2] The this compound moiety has been instrumental in the design of atypical DAT inhibitors that exhibit a desirable pharmacological profile, characterized by a slower onset and longer duration of action, which is believed to reduce their abuse potential.[1][3]

The Dopamine Transporter (DAT) as a Therapeutic Target

The dopamine transporter is a key regulator of dopaminergic neurotransmission in the brain.[1] It is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. Inhibition of DAT leads to an increase in extracellular dopamine levels, which can have therapeutic effects in conditions such as depression and attention-deficit/hyperactivity disorder (ADHD). However, the rapid and potent inhibition of DAT by drugs like cocaine is associated with their reinforcing and addictive properties.

Atypical DAT inhibitors, many of which are based on the this compound scaffold, are designed to modulate DAT function in a more subtle manner.[1][4] It is hypothesized that these compounds stabilize a different conformation of the transporter, leading to a more gradual and sustained increase in dopamine levels.[3][5] This nuanced mechanism of action is thought to be responsible for their reduced psychostimulant effects and lower abuse liability.[1][6]

Structure-Activity Relationships of this compound-Based DAT Inhibitors

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the DAT inhibitory activity and pharmacokinetic properties of this compound derivatives.[1][3] These studies have revealed several key insights:

  • The Bis(4-fluorophenyl)methyl Group: This core scaffold is essential for high-affinity binding to the dopamine transporter.

  • The Linker: The nature and length of the linker connecting the bis(4-fluorophenyl)methyl moiety to other parts of the molecule can significantly impact potency and selectivity.

  • The Amine Moiety: The presence of a nitrogen-containing heterocycle, such as a piperazine or piperidine, is a common feature in many potent DAT inhibitors.[1][3] Modifications to this ring system have been explored to improve metabolic stability and fine-tune the pharmacological profile.[2][4]

The following table summarizes the binding affinities and metabolic stability data for a selection of this compound-based DAT inhibitors, highlighting the impact of structural modifications.

CompoundModificationDAT Ki (nM)SERT Ki (nM)Metabolic Stability (t1/2 in rat liver microsomes)
1 Piperazine linker--Metabolically unstable
7 Aminopiperidine replacement50.6-Improved stability
21b Aminopiperidine replacement77.2-Improved stability
33 Piperidine amine replacement30.0-Improved stability
JJC10-73 (6) Piperidine amine replacement3029638 min (mouse liver microsomes)
20a-d Piperidine analogues3-382-Improved stability

Data synthesized from multiple sources.[1][3]

Experimental Protocol: Synthesis of a this compound-Based DAT Inhibitor Analog

The following is a representative protocol for the synthesis of a piperidine-containing DAT inhibitor analog, based on synthetic schemes reported in the literature.[3] This protocol is intended for research purposes only and should be performed by qualified chemists in a well-equipped laboratory.

Scheme 1: Synthesis of a Piperidine-based DAT Inhibitor Analog

G cluster_0 Step 1: Thiol Formation cluster_1 Step 2: Bromide Formation cluster_2 Step 3: Coupling cluster_3 Step 4: Deprotection cluster_4 Step 5: Oxidation Bis(4-fluorophenyl)methanol Bis(4-fluorophenyl)methanol Bis(4-fluorophenyl)methanethiol Bis(4-fluorophenyl)methanethiol Bis(4-fluorophenyl)methanol->Bis(4-fluorophenyl)methanethiol Lawesson's reagent Bis(4-fluorophenyl)methanol->Bis(4-fluorophenyl)methanethiol Boc-protected intermediate Boc-protected intermediate Bis(4-fluorophenyl)methanethiol->Boc-protected intermediate tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate Bis(4-fluorophenyl)methanethiol->Boc-protected intermediate tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate->tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate PPh3, CBr4 tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate->tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate->Boc-protected intermediate Piperidine intermediate Piperidine intermediate Boc-protected intermediate->Piperidine intermediate Trifluoroacetic acid Boc-protected intermediate->Piperidine intermediate Final Product (Sulfoxide) Final Product (Sulfoxide) Piperidine intermediate->Final Product (Sulfoxide) H2O2, AcOH/MeOH Piperidine intermediate->Final Product (Sulfoxide)

Caption: Synthetic workflow for a piperidine-based DAT inhibitor.

Materials:

  • Bis(4-fluorophenyl)methanol

  • Lawesson's reagent

  • tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Acetic acid (AcOH)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Synthesis of Bis(4-fluorophenyl)methanethiol: To a solution of bis(4-fluorophenyl)methanol in an appropriate solvent, add Lawesson's reagent. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Work up the reaction and purify the product to obtain bis(4-fluorophenyl)methanethiol.[3]

  • Synthesis of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in dichloromethane. Add triphenylphosphine and carbon tetrabromide and stir the mixture at room temperature. After completion of the reaction, purify the crude product to yield the desired bromide.[3]

  • Coupling Reaction: Combine bis(4-fluorophenyl)methanethiol and tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate in acetonitrile with potassium carbonate as a base. Reflux the mixture until the reaction is complete. Purify the resulting Boc-protected intermediate.[3]

  • Boc Deprotection: Treat the Boc-protected intermediate with trifluoroacetic acid in dichloromethane to remove the Boc protecting group. After the reaction, neutralize the mixture and extract the deprotected piperidine intermediate.[3]

  • Oxidation to the Sulfoxide: Dissolve the piperidine intermediate in a mixture of acetic acid and methanol. Add 30% hydrogen peroxide and stir at room temperature. Monitor the reaction for the formation of the sulfoxide. Purify the final product by chromatography.[3]

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Broader Applications and Future Directions

While the development of atypical DAT inhibitors represents a major application of the this compound scaffold, its utility extends to other areas of medicinal chemistry. The core structure can be found in precursors for antipsychotic drugs like fluspirilene, pimozide, and penfluridol.[7] Additionally, derivatives of this compound have been explored as T-type calcium channel blockers.[8]

The versatility of this scaffold suggests that it will continue to be a valuable tool for medicinal chemists. Future research may focus on:

  • Exploring new therapeutic targets: The this compound core could be incorporated into ligands for other CNS receptors and enzymes.

  • Developing novel synthetic methodologies: More efficient and environmentally friendly methods for the synthesis of this compound derivatives are always of interest.

  • Fine-tuning pharmacokinetic properties: Further modifications to the scaffold and its substituents could lead to compounds with improved drug-like properties.

G cluster_0 Derivatives cluster_1 Biological Targets This compound Scaffold This compound Scaffold Synthetic Intermediate Synthetic Intermediate This compound Scaffold->Synthetic Intermediate Bioactive Molecules Bioactive Molecules Synthetic Intermediate->Bioactive Molecules Atypical DAT Inhibitors Atypical DAT Inhibitors Bioactive Molecules->Atypical DAT Inhibitors Antipsychotics Antipsychotics Bioactive Molecules->Antipsychotics Ca Channel Blockers Ca Channel Blockers Bioactive Molecules->Ca Channel Blockers Dopamine Transporter Dopamine Transporter Atypical DAT Inhibitors->Dopamine Transporter Dopamine Receptors Dopamine Receptors Antipsychotics->Dopamine Receptors T-type Ca Channels T-type Ca Channels Ca Channel Blockers->T-type Ca Channels

Caption: Relationship of the scaffold to its derivatives and targets.

References

  • Giancola, J. B., Bonifazi, A., Cao, J., Ku, T., Haraczy, A. J., Lam, J., ... & Newman, A. H. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. European Journal of Medicinal Chemistry, 208, 112674. Available from: [Link]

  • Johns Hopkins University. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Available from: [Link]

  • Okorom, A. V., Camacho-Hernandez, G. A., Salomon, K., Lee, K. H., Ku, T. C., Cao, J., ... & Newman, A. H. (2024). Modifications to 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)alkyl) alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of medicinal chemistry. Available from: [Link]

  • ChEMBL. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Available from: [Link]

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  • UTMB Research Experts. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Available from: [Link]

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The Methylene Bridge Limitation: A Guide to High-Performance Polymers from Bis(4-fluorophenyl)methane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Curious Case of Bis(4-fluorophenyl)methane in Polymer Chemistry

This compound, with its two activated fluorine atoms, presents an intriguing scaffold for polymer synthesis. The incorporation of fluorine into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and imparting unique dielectric properties.[1] However, a deep dive into the annals of polymer chemistry reveals a conspicuous absence of this compound as a workhorse monomer. This is not an oversight, but rather a consequence of the fundamental principles of aromatic nucleophilic substitution. The methylene bridge (-CH₂-) separating the two fluorophenyl rings is not sufficiently electron-withdrawing to activate the fluorine atoms for displacement by nucleophiles, a critical step in the formation of many high-performance polymers.

This guide, therefore, takes a broader, more practical approach. We will first elucidate the mechanistic reasons for the limited utility of this compound. Subsequently, we will provide detailed application notes and protocols for the use of its more reactive and commercially significant structural analogs: 4,4'-difluorobenzophenone and bis(4-aminophenyl)methane . By understanding the chemistry of these related monomers, researchers can effectively harness the power of the fluorophenyl and diphenylmethane moieties to create a new generation of advanced materials.

The Unactivated C-F Bond: A Mechanistic Explanation

The cornerstone of many high-performance aromatic polymer syntheses is nucleophilic aromatic substitution (SNA_r). For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, fluorine).

This compound This compound Methylene Bridge (-CH2-) Methylene Bridge (-CH2-) This compound->Methylene Bridge (-CH2-) contains Fluorophenyl Ring 1 Fluorophenyl Ring 1 Methylene Bridge (-CH2-)->Fluorophenyl Ring 1 links Fluorophenyl Ring 2 Fluorophenyl Ring 2 Methylene Bridge (-CH2-)->Fluorophenyl Ring 2 links Reactivity Reactivity Methylene Bridge (-CH2-)->Reactivity is not sufficiently alectron-withdrawing to activate Fluorophenyl Ring 1->Reactivity influences Fluorophenyl Ring 2->Reactivity influences

Figure 1: The non-activating nature of the methylene bridge in this compound.

In this compound, the methylene bridge is a weak electron-donating group, which deactivates the aromatic rings towards nucleophilic attack. In contrast, the carbonyl group in 4,4'-difluorobenzophenone is a powerful EWG, making the fluorine atoms highly susceptible to displacement. This fundamental difference in reactivity is the primary reason why 4,4'-difluorobenzophenone is a widely used monomer for the synthesis of poly(aryl ether ketone)s (PAEKs), while this compound is not.

Section 1: Poly(aryl ether ketone)s (PAEKs) from 4,4'-Difluorobenzophenone

PAEKs, and particularly poly(ether ether ketone) (PEEK), are a class of high-performance thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[2] The synthesis of PEEK via nucleophilic aromatic substitution is a cornerstone of industrial polymer chemistry.

Mechanism of PEEK Synthesis

The synthesis of PEEK involves the polycondensation of 4,4'-difluorobenzophenone with a bisphenolate, typically derived from hydroquinone. The reaction proceeds via a Meisenheimer complex intermediate, with the displacement of fluoride as the driving force.

4,4'-Difluorobenzophenone 4,4'-Difluorobenzophenone Nucleophilic Attack Nucleophilic Attack 4,4'-Difluorobenzophenone->Nucleophilic Attack Hydroquinone + K2CO3 Hydroquinone + K2CO3 Bisphenolate Nucleophile Bisphenolate Nucleophile Hydroquinone + K2CO3->Bisphenolate Nucleophile Bisphenolate Nucleophile->Nucleophilic Attack Meisenheimer Complex Meisenheimer Complex Nucleophilic Attack->Meisenheimer Complex Fluoride Elimination Fluoride Elimination Meisenheimer Complex->Fluoride Elimination PEEK Polymer PEEK Polymer Fluoride Elimination->PEEK Polymer

Figure 2: Workflow for the synthesis of PEEK via nucleophilic aromatic substitution.

Protocol for the Synthesis of PEEK

This protocol is adapted from established methods for the synthesis of PEEK with controlled molecular weight.[2][3]

Materials:

  • 4,4'-Difluorobenzophenone (DFBP)

  • Hydroquinone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Diphenylsulfone

  • Acetone

  • Isopropanol

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller.

  • Buchner funnel and filter flask.

  • Vacuum oven.

Procedure:

  • Monomer Charging and Inerting: In a meticulously dried three-neck flask, charge 4,4'-difluorobenzophenone, hydroquinone, and an excess of anhydrous potassium carbonate in diphenylsulfone as the solvent. The molar ratio of DFBP to hydroquinone can be adjusted to control the molecular weight.[2]

  • Azeotropic Dehydration: Heat the reaction mixture to a temperature sufficient to azeotropically remove water with a suitable solvent like toluene. This step is crucial as water can interfere with the polymerization.

  • Polymerization: After the removal of the azeotroping agent, gradually increase the temperature to around 320°C to initiate polymerization.[2] Maintain the reaction under a constant, gentle stream of nitrogen.

  • Work-up and Purification: After several hours, the viscous polymer solution is cooled and the solid polymer is isolated. The crude polymer is then ground and washed sequentially with acetone and water to remove the solvent and inorganic salts.[2]

  • Drying: The purified PEEK powder is dried in a vacuum oven at 150°C for 12 hours.[2]

ParameterValueReference
Reaction Temperature320°C[2]
Reaction Time5 hours[2]
SolventDiphenylsulfone[2]
BaseAnhydrous K₂CO₃[2]
Properties and Applications of PEEK

PEEK exhibits a high glass transition temperature (Tg) and melting temperature (Tm), making it suitable for applications in demanding environments. Its excellent biocompatibility has also led to its use in medical implants.[2]

Section 2: Polyamides and Polyimides from Bis(4-aminophenyl)methane

Bis(4-aminophenyl)methane, also known as 4,4'-methylenedianiline (MDA), is a widely used diamine monomer for the synthesis of high-performance polyamides and polyimides. The amino groups are highly nucleophilic, readily reacting with electrophilic monomers.

Synthesis of Polyamides

Aromatic polyamides, or aramids, are known for their high strength and thermal stability. They are synthesized by the polycondensation of a diamine with a diacid chloride.

Protocol for Aramid Synthesis:

  • Diamine Solution: Dissolve bis(4-aminophenyl)methane in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) in a flask under a nitrogen atmosphere.

  • Diacid Chloride Addition: Cool the solution in an ice bath and slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) as a solution in the same solvent.

  • Polymerization: Allow the reaction to proceed at low temperature for a few hours, then warm to room temperature and stir overnight.

  • Precipitation and Washing: Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like water or ethanol. Wash the polymer thoroughly to remove residual solvent and byproducts.

  • Drying: Dry the polyamide under vacuum.

Synthesis of Polyimides

Polyimides are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties. Their synthesis is typically a two-step process.[4]

Step 1: Poly(amic acid) Formation

Bis(4-aminophenyl)methane Bis(4-aminophenyl)methane Poly(amic acid) Solution Poly(amic acid) Solution Bis(4-aminophenyl)methane->Poly(amic acid) Solution Dianhydride (e.g., PMDA) Dianhydride (e.g., PMDA) Dianhydride (e.g., PMDA)->Poly(amic acid) Solution Polar Aprotic Solvent (DMAc) Polar Aprotic Solvent (DMAc) Polar Aprotic Solvent (DMAc)->Poly(amic acid) Solution

Figure 3: Synthesis of the poly(amic acid) precursor.

Protocol for Poly(amic acid) Synthesis:

  • In a dry flask under nitrogen, dissolve bis(4-aminophenyl)methane in a polar aprotic solvent like DMAc.

  • Slowly add an equimolar amount of a dianhydride, such as pyromellitic dianhydride (PMDA), to the stirred solution.[5]

  • Continue stirring at room temperature for several hours to form a viscous poly(amic acid) solution.[4]

Step 2: Imidization

The poly(amic acid) precursor is then converted to the final polyimide by either thermal or chemical imidization.[4]

  • Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in a stepwise manner to temperatures up to 350°C to drive off water and form the imide rings.[4]

  • Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution to effect cyclization at a lower temperature.[4]

PropertyPolyamidesPolyimides
Monomers Diamine + Diacid ChlorideDiamine + Dianhydride
Key Properties High Strength, Thermal StabilityExceptional Thermal Stability, Dielectric Properties
Applications Ballistic Protection, Aerospace ComponentsElectronics, Aerospace, High-Temperature Coatings

Conclusion

While this compound itself is not a common monomer due to the inertness of its C-F bonds, its structural analogs, 4,4'-difluorobenzophenone and bis(4-aminophenyl)methane, are pivotal in the synthesis of a wide array of high-performance polymers. By understanding the principles of monomer activation and the specific reaction conditions for nucleophilic aromatic substitution and polycondensation, researchers can leverage these versatile building blocks to design and create advanced materials with tailored properties for challenging applications. This guide provides a foundational understanding and practical protocols to aid in these endeavors, underscoring the importance of considering electronic effects in monomer design for successful polymer synthesis.

References

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  • RSC Publishing. Three new coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: syntheses, structures, multiresponsive luminescent sensitive detection for antibiotics and pesticides, and antitumor activities. Accessed January 11, 2026. [Link]

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Application Notes & Protocols: Bis(4-fluorophenyl)methane as a Pivotal Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis(4-fluorophenyl)methane serves as a critical structural motif and versatile intermediate in the synthesis of high-value agrochemicals.[1] Its unique physicochemical properties, conferred by the presence of two fluorine-substituted phenyl rings, make it an ideal precursor for developing potent fungicides and other crop protection agents. This guide provides an in-depth exploration of this compound, covering its synthesis, chemical properties, and detailed protocols for its application in the synthesis of the broad-spectrum fungicide, Flusilazole. The methodologies are presented with a focus on the underlying chemical principles and experimental rationale to empower researchers in the agrochemical and pharmaceutical sciences.

Introduction: The Strategic Importance of Fluorinated Intermediates

The incorporation of fluorine into organic molecules is a well-established strategy in drug and agrochemical design for modulating metabolic stability, binding affinity, and lipophilicity. This compound, also known as 4,4'-Difluorodiphenylmethane, is a prime example of a fluorinated building block that has enabled the development of highly effective agrochemicals.[1][2][3] Its diarylmethane core provides a robust scaffold that can be further functionalized to create complex active ingredients.

The most notable application of this intermediate is in the synthesis of Flusilazole, an organosilicon triazole fungicide developed by DuPont.[4][5] Flusilazole exhibits both protective and curative properties against a wide range of fungal pathogens affecting crops such as cereals, fruits, and vegetables.[6] This document will elucidate the synthesis of the this compound intermediate and its subsequent conversion to Flusilazole, providing a comprehensive resource for researchers in the field.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a chemical intermediate is paramount for its effective and safe utilization in any synthetic protocol.

Physical and Chemical Properties

The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 457-68-1[2][3][7]
Molecular Formula C₁₃H₁₀F₂[2][3]
Molecular Weight 204.22 g/mol [3]
Appearance Solid[7]
Synonyms 4,4'-Difluorodiphenylmethane, 1,1'-Methylenebis[4-fluorobenzene][2][3]
Solubility Insoluble in water.[1]
Safety and Handling Precautions

This compound and its derivatives require careful handling in a laboratory setting.

Hazard StatementPrecautionary MeasuresSource(s)
H315: Causes skin irritation P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[7]
H319: Causes serious eye irritation P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
H335: May cause respiratory irritation P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[7]
Storage Store in a cool, well-ventilated place. Keep container tightly closed. Store away from oxidizing agents.[1]

Researchers must always consult the full Safety Data Sheet (SDS) before handling this compound and work within a certified chemical fume hood.

Synthesis of this compound Intermediate

The most common and efficient method for synthesizing diarylmethanes like this compound is the Friedel-Crafts alkylation. This reaction involves the electrophilic substitution of an aromatic ring with an alkyl halide or another electrophilic carbon source, catalyzed by a Lewis acid.

Underlying Principle: Friedel-Crafts Alkylation

The reaction proceeds by the activation of a methylene source (e.g., dichloromethane) by a strong Lewis acid, such as aluminum chloride (AlCl₃), to form a carbocationic intermediate. This electrophile is then attacked by the electron-rich π-system of fluorobenzene. A second substitution on the other fluorobenzene molecule yields the final product. The choice of a strong Lewis acid is critical for generating a sufficiently electrophilic species to react with the moderately deactivated fluorobenzene ring.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents: - Fluorobenzene - Dichloromethane - Anhydrous AlCl₃ glassware Setup: - Round-bottom flask - Reflux condenser - Magnetic stirrer - Gas trap mix 1. Charge flask with Fluorobenzene & Dichloromethane cool 2. Cool mixture in ice bath (0-5°C) mix->cool add_cat 3. Add AlCl₃ portion-wise (Exothermic Control) cool->add_cat reflux 4. Warm to room temp. then reflux (e.g., 40-50°C) add_cat->reflux quench 5. Quench reaction with ice-cold HCl (aq) reflux->quench extract 6. Separate organic layer. Extract aqueous with DCM quench->extract wash 7. Wash combined organic layers (NaHCO₃, brine) extract->wash dry 8. Dry over Na₂SO₄, filter, and concentrate wash->dry purify 9. Purify via vacuum distillation or recrystallization dry->purify char Characterization: - NMR - GC-MS - Melting Point purify->char caption Workflow for Friedel-Crafts Synthesis

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • Fluorobenzene (excess)

  • Dichloromethane (DCM)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas trap (to handle evolved HCl gas), and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Reagent Charging: Charge the flask with fluorobenzene (e.g., 2.0 moles) and dichloromethane (e.g., 0.5 moles). The use of excess fluorobenzene helps to maximize the formation of the desired product and minimize polysubstitution.

  • Catalyst Addition: Begin stirring and cool the mixture in an ice-water bath to 0-5 °C. Cautiously add anhydrous aluminum chloride (e.g., 1.1 moles) in small portions over 30-45 minutes. This step is highly exothermic and careful temperature control is crucial to prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40-50 °C) for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the mixture over a stirred slurry of crushed ice and concentrated HCl (e.g., 100 mL). This hydrolyzes the aluminum complexes and quenches the reaction.

  • Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with additional dichloromethane. Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield this compound as a solid.

Application in Agrochemical Synthesis: The Flusilazole Pathway

This compound is the cornerstone for the synthesis of the organosilicon fungicide Flusilazole. The synthesis transforms the simple diarylmethane scaffold into a complex, biologically active molecule containing both silicon and a triazole ring.

Overview of Flusilazole
  • Chemical Name: 1-{[bis(4-fluorophenyl)(methyl)silyl]methyl}-1H-1,2,4-triazole[8]

  • CAS Number: 85509-19-9[6][9]

  • Mechanism of Action: Flusilazole is a demethylation inhibitor (DMI). It specifically inhibits the enzyme sterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[4][10] Disruption of ergosterol production leads to cell membrane instability and ultimately, fungal cell death.

  • Activity Spectrum: It is a broad-spectrum, systemic fungicide with both protective and curative action against pathogens like Ascomycetes, Basidiomycetes, and Deuteromycetes.[4][6]

Synthetic Pathway from this compound

The synthesis of Flusilazole from this compound is a multi-step process. A key transformation involves the formation of a reactive intermediate, chlorothis compound, which can then be used to build the final silane structure.

G start This compound intermediate Chlorothis compound (Reactive Intermediate) start->intermediate Chlorination (e.g., SO₂Cl₂) grignard_intermediate Grignard Adduct intermediate->grignard_intermediate Grignard Formation step2_reagents Dichloromethylsilane + Mg step2_reagents->grignard_intermediate final_product Flusilazole grignard_intermediate->final_product Nucleophilic Substitution step3_reagents 1H-1,2,4-triazole + Base step3_reagents->final_product caption Synthetic pathway to Flusilazole

Caption: Simplified reaction pathway from the methane intermediate to Flusilazole.

Protocol for Flusilazole Synthesis (Illustrative)

This protocol outlines a plausible synthetic route. Note: This is a representative procedure and may require optimization. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Part A: Synthesis of Chlorothis compound

  • Chlorination: Dissolve this compound (1.0 eq) in a suitable solvent like carbon tetrachloride. Add a radical initiator (e.g., AIBN) and heat the mixture. Add sulfuryl chloride (SO₂Cl₂) dropwise. The reaction proceeds via a free-radical mechanism to chlorinate the benzylic carbon.

  • Workup: After the reaction is complete, cool the mixture and carefully wash with water and sodium bicarbonate solution to remove acidic byproducts. Dry the organic layer and concentrate to obtain crude chlorothis compound, which may be purified by distillation.[11]

Part B: Synthesis of Flusilazole

  • Grignard Reagent Preparation: In a dry flask under argon, react magnesium turnings with dichloromethylsilane in an appropriate ether solvent (e.g., THF) to form the chloromethyl(methyl)silyl Grignard reagent. This step requires careful initiation.

  • Coupling Reaction: Cool the prepared Grignard reagent. Add a solution of chlorothis compound (from Part A) in THF dropwise. This nucleophilic substitution reaction forms the core structure of bis(4-fluorophenyl)(chloromethyl)methylsilane.

  • Triazole Introduction: In a separate flask, deprotonate 1H-1,2,4-triazole with a strong base like sodium hydride in DMF to form the sodium salt.

  • Final Step: Add the bis(4-fluorophenyl)(chloromethyl)methylsilane to the triazole salt solution. The triazolide anion displaces the chloride in another nucleophilic substitution reaction to yield the final product, Flusilazole.[12]

  • Purification: The final product is isolated through an aqueous workup followed by extraction. Purification is typically achieved via column chromatography to yield pure Flusilazole.

Conclusion

This compound is a fundamentally important intermediate whose value is clearly demonstrated in the synthesis of the potent fungicide Flusilazole. The protocols and principles outlined in this guide highlight the synthetic versatility of this building block. The Friedel-Crafts reaction provides a robust method for its initial synthesis, while subsequent functionalization through nucleophilic substitution pathways allows for the construction of complex, high-value agrochemical products. This document serves as a foundational resource for researchers aiming to leverage fluorinated intermediates in the design and development of next-generation crop protection solutions.

References

  • Grokipedia. (2026, January 7). Flusilazole.
  • Defiance Agrisciences. Flusilazole.
  • PMC, NIH. (2021, October 28). Flusilazole Induced Cytotoxicity and Inhibition of Neuronal Growth in Differentiated SH-SY5Y Neuroblastoma Cells by All-Trans-Retinoic Acid (Atra).
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  • Sigma-Aldrich. Chlorothis compound 97 27064-94-4.
  • Ossila. Bis(4-fluorophenyl)methanol | CAS 365-24-2.
  • Sigma-Aldrich. Chlorothis compound 97 27064-94-4.
  • Agridyne. Flusilazole Model : 400g/L EC.
  • AERU, University of Hertfordshire. (2025, October 24). Flusilazole (Ref: DPX H6573).
  • Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET.
  • Thermo Scientific. This compound, 98+%, Thermo Scientific 25 g.
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Application Notes and Protocols for the Synthesis of Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of bis(4-fluorophenyl)methane, a key intermediate in the production of various organic materials, including pharmaceuticals and high-performance polymers. Two primary synthetic strategies are detailed: the classical Friedel-Crafts alkylation and a two-step method involving the reduction of 4,4'-difluorobenzophenone. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth protocols, mechanistic insights, and safety considerations.

Introduction

This compound, also known as 4,4'-difluorodiphenylmethane, is a diarylmethane compound of significant interest in synthetic organic chemistry.[1][2] Its structural motif is a precursor to a variety of more complex molecules. The fluorine substituents enhance the metabolic stability and binding affinity of derivative compounds, making it a valuable building block in medicinal chemistry. Furthermore, it serves as a monomer in the synthesis of specialized polymers. This document outlines reliable and reproducible methods for its laboratory-scale synthesis.

Synthetic Strategies

Two principal methods for the synthesis of this compound are presented. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.

  • Direct Friedel-Crafts Alkylation: This is a classic and direct approach involving the reaction of fluorobenzene with a methylene source, catalyzed by a Lewis acid.[3][4]

  • Reduction of 4,4'-Difluorobenzophenone: An alternative two-step route that begins with the synthesis of 4,4'-difluorobenzophenone, followed by its reduction to the target methylene-bridged compound.[5][6]

Method 1: Friedel-Crafts Alkylation of Fluorobenzene

This method leverages the well-established Friedel-Crafts alkylation reaction to directly form the C-C bond between two fluorobenzene rings and a methylene bridge.[3] Dichloromethane serves as both the methylene source and the solvent.

Mechanistic Rationale

The reaction is initiated by the interaction of dichloromethane with the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic chlorocarbenium ion or a polarized complex.[7] This electrophile then attacks the electron-rich aromatic ring of fluorobenzene in a classic electrophilic aromatic substitution. A second substitution on the resulting benzyl chloride intermediate affords the final product.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: First Electrophilic Aromatic Substitution cluster_2 Step 3: Second Electrophilic Aromatic Substitution A CH₂Cl₂ + AlCl₃ B [CH₂Cl]⁺AlCl₄⁻ A->B Formation of chlorocarbenium ion complex C Fluorobenzene D 4-Fluorobenzyl chloride intermediate C->D Attack by carbocation F This compound D->F Reaction with another fluorobenzene molecule E Fluorobenzene E->F

Diagram 1: Workflow for Friedel-Crafts Alkylation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
FluorobenzeneReagent Grade, ≥99%Sigma-Aldrich-
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichMust be dry.[8][9]
Aluminum Chloride (AlCl₃)Anhydrous, powder, ≥99%Sigma-AldrichHighly hygroscopic.[10][11]
Hydrochloric Acid (HCl)2 M aqueous solutionFisher ScientificFor quenching.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionVWRFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying.

Step-by-Step Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber). The entire apparatus must be flame-dried or oven-dried and assembled under a nitrogen atmosphere to exclude moisture.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (13.3 g, 0.1 mol). Anhydrous dichloromethane (60 mL) is added, and the suspension is cooled to 0 °C in an ice bath.

  • Addition of Fluorobenzene: Fluorobenzene (19.2 g, 0.2 mol) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 40 °C) for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: The reaction mixture is cooled to 0 °C and quenched by the slow, dropwise addition of 50 mL of 2 M HCl. Caution: This is an exothermic process, and HCl gas will be evolved. Perform this step in a well-ventilated fume hood.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil or low-melting solid.[1]

Method 2: Reduction of 4,4'-Difluorobenzophenone

This two-step approach offers an alternative route, which can be advantageous if 4,4'-difluorobenzophenone is readily available or if the direct alkylation proves difficult to control.

Part A: Synthesis of 4,4'-Difluorobenzophenone

The precursor ketone is synthesized via a Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride.[12][13]

Experimental Protocol:

Materials and Reagents:

Reagent/MaterialGradeSupplier
FluorobenzeneReagent Grade, ≥99%Sigma-Aldrich
4-Fluorobenzoyl chloride≥98%Sigma-Aldrich
Aluminum Chloride (AlCl₃)Anhydrous, powder, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)2 M aqueous solutionFisher Scientific

Step-by-Step Procedure:

  • Reaction Setup: A similar flame-dried setup as in Method 1 is used.

  • Reagent Charging: Anhydrous aluminum chloride (16.0 g, 0.12 mol) is suspended in anhydrous dichloromethane (80 mL) and cooled to 0 °C.

  • Addition of Reactants: A solution of 4-fluorobenzoyl chloride (15.8 g, 0.1 mol) and fluorobenzene (10.6 g, 0.11 mol) in 20 mL of dichloromethane is added dropwise over 45 minutes.

  • Reaction: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Workup and Purification: The reaction is quenched and worked up as described in Method 1. The crude product is recrystallized from ethanol to yield 4,4'-difluorobenzophenone as a white solid.

Part B: Reduction of 4,4'-Difluorobenzophenone

The synthesized ketone is then reduced to the desired diarylmethane. The Wolff-Kishner reduction is a classic and effective method for this transformation.

Mechanistic Rationale:

The Wolff-Kishner reduction converts a carbonyl group to a methylene group. The mechanism involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas under basic, high-temperature conditions.

G A 4,4'-Difluorobenzophenone C Hydrazone Intermediate A->C Formation B Hydrazine (H₂NNH₂) B->C E Dianion Intermediate C->E Deprotonation D Base (e.g., KOH) D->E G This compound + N₂ E->G Protonation & N₂ Elimination F Proton Source (e.g., H₂O) F->G

Diagram 2: Wolff-Kishner Reduction Pathway.

Experimental Protocol:

Materials and Reagents:

Reagent/MaterialGradeSupplier
4,4'-DifluorobenzophenoneSynthesized in Part A-
Hydrazine Hydrate80% solutionSigma-Aldrich
Potassium Hydroxide (KOH)Pellets, ≥85%VWR
Diethylene GlycolReagent GradeSigma-Aldrich

Step-by-Step Procedure:

  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser.

  • Reagent Charging: 4,4'-difluorobenzophenone (10.9 g, 0.05 mol), potassium hydroxide (5.6 g, 0.1 mol), and diethylene glycol (100 mL) are added to the flask.

  • Addition of Hydrazine: Hydrazine hydrate (5.0 mL, ~0.1 mol) is added, and the mixture is heated to 130-140 °C for 2 hours.

  • Water Removal: The reflux condenser is replaced with a distillation head, and the temperature is raised to 190-200 °C to remove water and excess hydrazine.

  • Reaction Completion: After the distillation ceases, the mixture is refluxed for an additional 4 hours at this temperature.

  • Workup: The reaction mixture is cooled to room temperature and diluted with 200 mL of water. The product is extracted with ether (3 x 50 mL). The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • Purification: The crude product is purified by vacuum distillation.

Safety and Handling

  • Dichloromethane: Dichloromethane is a suspected carcinogen and can cause irritation to the skin, eyes, and respiratory tract.[8][9][14][15][16] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Anhydrous Aluminum Chloride: Aluminum chloride reacts violently with water, releasing heat and toxic hydrogen chloride gas.[10][11][17][18] It is corrosive and can cause severe burns. Handle in a dry environment, such as a glove box or a fume hood with precautions to exclude moisture. Keep a Class D fire extinguisher or dry sand readily available for spills.[10]

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. It is also corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Physical Properties: It is a colorless oil or a low melting point solid (m.p. 27-30 °C).

  • Spectroscopic Analysis:

    • ¹H NMR: Expected signals include a singlet for the methylene protons and multiplets for the aromatic protons.

    • ¹³C NMR: Will show characteristic peaks for the methylene carbon and the aromatic carbons, with splitting due to fluorine coupling.

    • ¹⁹F NMR: A singlet is expected for the equivalent fluorine atoms.

    • Mass Spectrometry: The molecular ion peak should be observed at m/z = 204.22.

References

Sources

Application Notes and Protocols: The Strategic Incorporation of the Bis(4-fluorophenyl)methyl Moiety in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The bis(4-fluorophenyl)methyl group, a prominent diarylmethane scaffold, represents a quintessential example of a "privileged structure" in medicinal chemistry. Its frequent appearance in centrally active pharmaceuticals is not coincidental. The two fluorine atoms significantly enhance metabolic stability by blocking para-hydroxylation, a common metabolic pathway for phenyl rings, while simultaneously increasing lipophilicity, which can be crucial for penetrating the blood-brain barrier. This diaryl structure provides a rigid, three-dimensional framework ideal for precise interactions with receptor binding pockets. This guide provides an in-depth exploration of the practical applications of bis(4-fluorophenyl)methane and its derivatives in pharmaceutical synthesis, focusing on key therapeutic areas and providing detailed, field-proven protocols for its incorporation.

Part 1: Synthesis of Key Precursors

The versatility of the bis(4-fluorophenyl)methyl moiety begins with the reliable synthesis of its key precursors. The most common and synthetically useful starting material is chlorothis compound, which is typically prepared from the corresponding alcohol.

Protocol 1: Synthesis of Chlorothis compound

This two-step protocol outlines the synthesis of the critical electrophilic intermediate, chlorothis compound, starting from the commercially available 4,4'-difluorobenzophenone.

Step A: Reduction of 4,4'-Difluorobenzophenone to Bis(4-fluorophenyl)methanol

  • Rationale: The foundational step is the reduction of the ketone to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a mild, selective, and cost-effective reducing agent for this transformation, offering high yields and operational simplicity compared to more reactive hydrides like LiAlH₄.

Materials:

Reagent/Solvent Quantity (100 mmol scale) Molar Eq. Notes
4,4'-Difluorobenzophenone 21.82 g 1.0 ---
Methanol (MeOH) 250 mL --- Anhydrous
Sodium Borohydride (NaBH₄) 4.54 g 1.2 Add in portions
Deionized Water 500 mL --- For workup
1 M Hydrochloric Acid (HCl) As needed --- For neutralization
Ethyl Acetate 300 mL --- For extraction

| Anhydrous Sodium Sulfate (Na₂SO₄) | 20 g | --- | Drying agent |

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4,4'-difluorobenzophenone (1.0 eq.) in methanol (250 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.2 eq.) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Carefully quench the reaction by slowly adding deionized water (100 mL), followed by neutralization to pH ~7 with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield bis(4-fluorophenyl)methanol as a white solid.

Step B: Chlorination of Bis(4-fluorophenyl)methanol

  • Rationale: The conversion of the alcohol to the chloride transforms it into an excellent electrophile for subsequent S_N2 reactions. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose, as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Materials:

Reagent/Solvent Quantity (90 mmol scale) Molar Eq. Notes
Bis(4-fluorophenyl)methanol 19.82 g 1.0 From Step A
Toluene 200 mL --- Anhydrous
Thionyl Chloride (SOCl₂) 8.0 mL (110 mmol) 1.22 Add dropwise

| Pyridine (catalytic) | 0.2 mL | --- | Optional, but recommended |

Procedure:

  • Under a nitrogen atmosphere, dissolve bis(4-fluorophenyl)methanol (1.0 eq.) in anhydrous toluene (200 mL) in a 500 mL round-bottom flask.

  • Add a catalytic amount of pyridine.

  • Cool the mixture to 0 °C and add thionyl chloride (1.22 eq.) dropwise via an addition funnel over 20 minutes.

  • After addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

  • Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield chlorothis compound, which can be used directly or purified by vacuum distillation.[1]

Part 2: Application in the Synthesis of Antipsychotics: The Fluspirilene Case Study

Fluspirilene is a long-acting injectable antipsychotic drug used in the management of chronic schizophrenia.[2] Its synthesis provides an excellent example of building complex molecular architecture around a core diarylmethane structure. A key intermediate, 4,4-bis(4-fluorophenyl)butan-1-ol, is derived from 4,4'-difluorobenzophenone.

Protocol 2: Synthesis of a Key Fluspirilene Intermediate

This protocol is adapted from patented synthetic routes and demonstrates the construction of a key butyl side chain attached to the bis(4-fluorophenyl)methyl core.[3]

  • Rationale: This synthesis employs a Grignard reaction to form a crucial carbon-carbon bond, followed by dehydration and reduction to achieve the desired saturated alkyl chain. The benzyl ether serves as a robust protecting group for the primary alcohol during the initial steps.

Workflow Diagram: Fluspirilene Intermediate Synthesis

G cluster_0 Step A: Grignard Reaction cluster_1 Step B: Dehydration cluster_2 Step C: Deprotection/Reduction A 4,4'-Difluorobenzophenone C Tertiary Alcohol Intermediate A->C THF, reflux B 3-(Benzyloxy)propylmagnesium chloride B->C D Alkene Intermediate C->D Acid catalyst, heat E 4,4-bis(4-fluorophenyl)butan-1-ol D->E H₂, Pd/C, Isopropanol

Caption: Synthetic workflow for a key Fluspirilene precursor.

Procedure:

  • Grignard Reaction: Prepare the Grignard reagent from ((3-chloropropoxy)methyl)benzene and magnesium turnings in dry THF.[3] Slowly add a solution of 4,4'-difluorobenzophenone (1.0 eq.) in THF to the refluxing Grignard reagent. Heat for an additional 1-2 hours after addition is complete.[3]

  • Workup & Dehydration: After cooling, quench the reaction with aqueous ammonium chloride. Extract the product, and perform an acid-catalyzed dehydration to form the alkene intermediate, 4,4'-(4-(benzyloxy)but-1-ene-1,1-diyl)bis(fluorobenzene).[3]

  • Hydrogenation (Deprotection & Reduction): Dissolve the crude alkene from the previous step in isopropanol. Hydrogenate the solution at room temperature in the presence of a palladium on carbon (Pd/C) catalyst.[3] This single step removes the benzyl protecting group and reduces the double bond simultaneously.

  • Purification: After filtration of the catalyst and removal of the solvent, the resulting crude 4,4-bis(4-fluorophenyl)butan-1-ol can be purified by crystallization or chromatography.

This intermediate is then typically halogenated (e.g., using thionyl chloride) to form 1-chloro-4,4-bis(4-fluorophenyl)butane, which is the electrophile used to alkylate the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one core to complete the synthesis of Fluspirilene.[2][3]

Part 3: Application in Novel CNS Agents: Atypical Dopamine Transporter (DAT) Inhibitors

The bis(4-fluorophenyl)methyl moiety is a cornerstone in the development of novel atypical dopamine transporter (DAT) inhibitors, which are being investigated for the treatment of psychostimulant use disorders.[4][5] These compounds aim to reduce the reinforcing effects of drugs like cocaine and methamphetamine without exhibiting stimulant properties themselves.[4][5] The synthesis of these agents almost invariably involves the N-alkylation of a piperazine or piperidine core with chlorothis compound.

Protocol 3: General N-Alkylation of Piperidines/Piperazines
  • Rationale: This S_N2 reaction is the most common method for introducing the bis(4-fluorophenyl)methyl group onto a nitrogen-containing heterocycle. The choice of a non-nucleophilic base is critical to deprotonate the secondary amine (or one nitrogen of piperazine) without competing in the substitution reaction. Anhydrous conditions are essential to prevent hydrolysis of the alkyl chloride.

N-Alkylation General Workflow

G reagents Amine (e.g., Piperidine derivative) + Chlorothis compound + Base (e.g., DIPEA) solvent Anhydrous Solvent (e.g., ACN, THF) reaction Stir at RT to 60°C Monitor by TLC/LC-MS reagents->reaction solvent->reaction workup Aqueous Workup (Wash with H₂O, Brine) reaction->workup purification Dry, Concentrate & Purify (Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: Standard workflow for S_N2 alkylation of amines.

Materials:

Reagent/Solvent Quantity (10 mmol scale) Molar Eq. Notes
Amine (e.g., 4-substituted piperidine) 10 mmol 1.0 ---
Chlorothis compound 2.62 g (11 mmol) 1.1 Can be purchased or synthesized[1][6]
Diisopropylethylamine (DIPEA) 2.6 mL (15 mmol) 1.5 Non-nucleophilic base
Acetonitrile (ACN) 50 mL --- Anhydrous
Ethyl Acetate 150 mL --- For extraction

| Deionized Water & Brine | As needed | --- | For washing |

Procedure:

  • In an oven-dried, 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the secondary amine (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous acetonitrile (50 mL).

  • Add a solution of chlorothis compound (1.1 eq.) in acetonitrile (10 mL) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Cool the reaction to room temperature and remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with deionized water (2 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.[4][7][8]

Trustworthiness and Validation: The success of this protocol is validated by monitoring the disappearance of the starting amine and the appearance of a new, less polar spot on TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic signals of the bis(4-fluorophenyl)methyl protons (a singlet around 5.5-6.0 ppm) and the attached heterocyclic core.

References

  • Process for the preparation of a fluspirilene intermediate. (2016). Google Patents.
  • Cao, J., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry. Available at: [Link]

  • Cao, J., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. Retrieved from [Link]

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. (n.d.). ChEMBL. Retrieved from [Link]

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. (2023). R Discovery. Retrieved from [Link]

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. (2020). Johns Hopkins University. Retrieved from [Link]

  • Fluspirilene. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Notes & Protocols: 4,4'-Difluorodiphenylmethane in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the experimental procedures involving 4,4'-Difluorodiphenylmethane. It covers the synthesis, characterization, and application of this versatile fluorinated building block. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Role of 4,4'-Difluorodiphenylmethane

4,4'-Difluorodiphenylmethane (DFDPM) is a diarylmethane derivative characterized by a methylene bridge connecting two para-fluorinated phenyl rings.[1][2] Its molecular structure imparts a unique combination of properties: the fluorine atoms enhance thermal stability and chemical resistance, while the diphenylmethane core provides a semi-rigid, kinked geometry.[1]

These characteristics make DFDPM a valuable intermediate in several advanced fields:

  • Polymer Science: It is a precursor to 4,4'-Difluorobenzophenone, a key monomer for high-performance polymers like Polyether Ether Ketone (PEEK).[3][4][5][6][7] The resulting polymers are prized for their exceptional thermal stability and chemical resistance, finding use in aerospace, automotive, and medical implants.[1][7]

  • Medicinal Chemistry: The difluorinated diphenylmethane scaffold is incorporated into various pharmaceutical compounds. The fluorine atoms can modulate metabolic stability, binding affinity, and lipophilicity, making it a strategic component in drug design.[1]

  • Organic Electronics: Its derivatives are explored in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.[1]

Table 1: Physicochemical Properties of 4,4'-Difluorodiphenylmethane

Property Value Source
CAS Number 457-68-1 [8]
Molecular Formula C₁₃H₁₀F₂ [8][9]
Molecular Weight 204.22 g/mol [8][9]
Appearance Colorless liquid or low-melting solid [1][8]
Boiling Point 265 °C [8]
Density 1.16 g/cm³ at 20 °C [8]

| Melting Point | 28 °C |[1] |

Synthesis Protocol: Friedel-Crafts Alkylation

The most direct and industrially relevant synthesis of 4,4'-Difluorodiphenylmethane is via a Friedel-Crafts alkylation reaction.[10][11][12][13] This electrophilic aromatic substitution involves reacting fluorobenzene with an electrophilic one-carbon source, such as formaldehyde, in the presence of a catalyst.

Causality of Protocol Design
  • Choice of Reactants: Fluorobenzene is used in excess to serve as both the aromatic substrate and the solvent, driving the reaction towards the desired product and minimizing side reactions. Formaldehyde is a readily available and highly reactive one-carbon electrophile precursor.

  • Catalyst Selection: Organic sulfonic acids, such as fluorobenzenesulfonic acid, or strong Lewis acids like AlCl₃ are effective catalysts.[3][4] Sulfonic acids are often preferred in industrial settings for being less corrosive and easier to handle than AlCl₃. The catalyst's role is to generate a highly reactive electrophile from formaldehyde that can attack the electron-rich fluorobenzene ring.[10][13]

  • Temperature Control: The reaction is typically initiated at a low temperature (0-10 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature.[3] This prevents unwanted side reactions, such as polymerization of formaldehyde or over-alkylation of the aromatic ring.

Visualized Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The catalyst protonates formaldehyde, generating a highly electrophilic species that is attacked by the π-electrons of the fluorobenzene ring. A second fluorobenzene molecule then reacts with the resulting benzyl alcohol intermediate to form the final product.

Friedel_Crafts_Alkylation R1 Fluorobenzene (excess) STEP2 Step 2: Electrophilic Attack (1st) R1->STEP2 STEP3 Step 3: Electrophilic Attack (2nd) R1->STEP3 R2 Formaldehyde (HCHO) STEP1 Step 1: Electrophile Generation R2->STEP1 CAT Sulfonic Acid Catalyst (H+) CAT->STEP1 CAT->STEP3 INT1 Intermediate: Protonated HCHO STEP1->INT1 Protonation INT1->STEP2 INT2 Intermediate: 4-Fluorobenzyl Alcohol STEP2->INT2 Forms C-C bond INT2->STEP3 PROD Product: 4,4'-Difluorodiphenylmethane STEP3->PROD Forms 2nd C-C bond WATER Water (H₂O) STEP3->WATER Elimination

Caption: Friedel-Crafts alkylation mechanism for DFDPM synthesis.

Step-by-Step Laboratory Protocol
  • Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure the system is under a nitrogen atmosphere and cooled in an ice-water bath.

  • Charge Reactants: Charge the flask with 200 mL of fluorobenzene (excess).

  • Catalyst Addition: Slowly add 10 g of a suitable organic sulfonic acid catalyst to the stirring fluorobenzene. Maintain the temperature below 10 °C.

  • Formaldehyde Addition: Add 15 g of paraformaldehyde (as a source of formaldehyde) portion-wise or a 37% aqueous formaldehyde solution dropwise via the dropping funnel over 1 hour. Critically maintain the reaction temperature between 0 °C and 25 °C.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Quench the reaction by slowly pouring the mixture into 200 mL of ice-cold water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the excess fluorobenzene via distillation under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 4,4'-Difluorodiphenylmethane as a colorless liquid.

Application Protocol: Synthesis of a PEEK Precursor

While DFDPM itself can be used in polymer synthesis, it is more commonly oxidized to 4,4'-difluorobenzophenone, the direct monomer for PEEK.[3][5] This oxidation is a critical step connecting the synthesis of DFDPM to high-performance polymer manufacturing.

Rationale for Experimental Design
  • Oxidizing Agent: Nitric acid is an effective and economical oxidizing agent for converting the methylene bridge of DFDPM to a carbonyl group.[3][5]

  • Solvent/Medium: Acetic acid is often used as a co-solvent to improve the solubility of the reactants and facilitate the reaction.[3]

  • Temperature: The oxidation is performed at an elevated temperature (typically 65-100 °C) to ensure a reasonable reaction rate.[3]

  • Purification: The product, 4,4'-difluorobenzophenone, is a solid and can be effectively purified by recrystallization, which also helps in separating it from any isomers formed in the initial alkylation step.[3]

Experimental Workflow Diagram

Oxidation_Workflow START Start: Purified 4,4'-Difluorodiphenylmethane STEP1 Dissolve in Acetic Acid START->STEP1 STEP2 Add Nitric Acid (65%) Heat to 80-90°C STEP1->STEP2 STEP3 Monitor Reaction (TLC/GC) (Approx. 4-6 hours) STEP2->STEP3 STEP4 Cool and Precipitate by adding to Ice Water STEP3->STEP4 STEP5 Filter Crude Product STEP4->STEP5 STEP6 Recrystallize from Ethanol/Water STEP5->STEP6 END Final Product: Pure 4,4'-Difluorobenzophenone STEP6->END

Caption: Workflow for the oxidation of DFDPM to 4,4'-difluorobenzophenone.

Step-by-Step Oxidation Protocol
  • Reactor Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charge Reactants: Add 20.4 g (0.1 mol) of 4,4'-Difluorodiphenylmethane and 50 mL of glacial acetic acid to the flask.

  • Oxidant Addition: While stirring, slowly add 20 mL of 65% nitric acid.

  • Reaction: Heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours. The solution will typically turn a reddish-brown color.

  • Precipitation: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 400 mL of an ice-water slurry with vigorous stirring. A solid precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure 4,4'-difluorobenzophenone as white crystals. Dry the product in a vacuum oven.

Analytical Characterization

Validation of the synthesis of 4,4'-Difluorodiphenylmethane is achieved through standard analytical techniques.

Table 2: Expected Analytical Data for 4,4'-Difluorodiphenylmethane

Technique Expected Result Interpretation
¹H NMR (CDCl₃) δ ~3.9 ppm (s, 2H, -CH₂-), δ ~7.0-7.2 ppm (m, 8H, Ar-H) Confirms the methylene bridge and aromatic protons.[9]
¹⁹F NMR (CDCl₃) A single peak around -115 to -117 ppm Indicates the presence of the fluorine atoms on the aromatic rings.
IR Spectroscopy ~2920 cm⁻¹ (C-H stretch), ~1500 cm⁻¹ (C=C aromatic stretch), ~1220 cm⁻¹ (C-F stretch) Confirms key functional groups.[8]

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 204.22 | Confirms the molecular weight of the compound.[8][9] |

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[14][15][16] 4,4'-Difluorodiphenylmethane and its precursors/products can cause skin and eye irritation.[15][16]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8][15]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[15][16] Do not allow the product to enter drains.[16]

Consult the Material Safety Data Sheet (MSDS) for 4,4'-Difluorodiphenylmethane and all other reagents before commencing any experimental work.[14][17]

References

  • Process for Preparing 4,4' Difluorobenzophenone.
  • 4,4'-difluorobenzophenone synthesis method.
  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Preparation of 4,4'-difluorobenzophenone.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). [Link]

  • Strategies for the synthesis of diarylmethane derivatives and... ResearchGate. [Link]

  • (a) Triarylmethane synthesis via Friedel‐Crafts type arylation of... ResearchGate. [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
  • How do you make PEEK material? PEEKCHINA. [Link]

  • 4,4'-Difluorobenzophenone. Wikipedia. [Link]

  • Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site... National Institutes of Health (NIH). [Link]

  • Synthesis and self-assembly of polyether ether ketone block copolymers. ScienceDirect. [Link]

  • Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone...
  • Process for preparing a polyether ether ketone.
  • Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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From Building Block to Brilliant Color: Bis(4-fluorophenyl)methane as a Versatile Precursor for Advanced Dyestuffs

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Unlocking the Chromatic Potential of Fluorinated Diarylmethanes

Bis(4-fluorophenyl)methane, a seemingly simple diarylmethane, holds significant potential as a foundational scaffold for the synthesis of novel, high-performance dyestuffs. While traditionally recognized for its applications in medicinal chemistry, its robust structure and the unique electronic properties imparted by fluorine atoms make it an attractive starting material for creating dyes with tailored characteristics. The introduction of fluorine can enhance properties such as photostability, thermal stability, and quantum yield, while also subtly tuning the absorption and emission spectra.

This comprehensive guide provides detailed application notes and step-by-step protocols for the transformation of this compound into a vibrant triarylmethane dye. We will explore the logical progression of the synthesis, from the initial oxidation of the methylene bridge to the final oxidative formation of the chromophore, explaining the causality behind each experimental choice. This document is designed to empower researchers to explore the rich and underexplored area of fluorinated diaryl- and triarylmethane dyes.

Synthetic Strategy: A Three-Stage Journey from Precursor to Pigment

The conversion of this compound into a triarylmethane dye is a multi-step process that can be logically divided into three key stages. This strategic approach allows for the isolation and characterization of key intermediates, ensuring a high degree of control over the final product.

Synthetic_Pathway A This compound (Starting Material) B 4,4'-Difluorobenzophenone (Key Intermediate 1) A->B Oxidation C 4,4'-Difluorobenzhydrol (Key Intermediate 2) B->C Reduction D Leuco Dye Base (Colorless Precursor) C->D Condensation with Aromatic Amine E Fluorinated Triarylmethane Dye (Final Product) D->E Oxidation

Caption: Overall synthetic workflow from this compound to a fluorinated triarylmethane dye.

Part 1: Synthesis of Key Intermediates

The initial steps of the synthesis focus on the functionalization of the inert methylene bridge of this compound to create a reactive electrophilic center. This is achieved through a two-step oxidation-reduction sequence.

Protocol 1.1: Oxidation of this compound to 4,4'-Difluorobenzophenone

The oxidation of the methylene group to a carbonyl is a critical first step. This transformation converts the relatively unreactive starting material into a versatile benzophenone intermediate.

Underlying Principle: This protocol utilizes a strong oxidizing agent to introduce a carbonyl functionality at the benzylic position. The choice of oxidant and reaction conditions is crucial to achieve high yield and minimize side reactions.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or other suitable oxidant

  • Glacial acetic acid

  • Water

  • Sodium bisulfite

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in glacial acetic acid.

  • Slowly add potassium permanganate in portions to the stirred solution. The reaction is exothermic and the temperature should be monitored.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Decolorize the excess permanganate by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide is formed.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4,4'-difluorobenzophenone.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a white crystalline solid.

Self-Validation: The identity and purity of the synthesized 4,4'-difluorobenzophenone should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected yield is typically in the range of 70-85%.

Protocol 1.2: Reduction of 4,4'-Difluorobenzophenone to 4,4'-Difluorobenzhydrol

The newly formed carbonyl group is now reduced to a hydroxyl group, creating the benzhydrol intermediate. This carbinol will serve as the electrophile in the subsequent condensation step.

Underlying Principle: This reduction is a standard transformation in organic synthesis. Sodium borohydride is a mild and selective reducing agent that efficiently converts ketones to secondary alcohols.

Materials:

  • 4,4'-Difluorobenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4,4'-difluorobenzophenone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath and slowly add sodium borohydride in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain 4,4'-difluorobenzhydrol as a white solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Self-Validation: The product should be characterized by ¹H NMR and IR spectroscopy to confirm the conversion of the carbonyl group to a hydroxyl group. The expected yield for this reduction is typically high, often exceeding 90%.

Part 2: Synthesis of the Leuco Dye

With the key electrophilic intermediate, 4,4'-difluorobenzhydrol, in hand, the next stage involves the construction of the colorless leuco dye through a condensation reaction with an electron-rich aromatic amine.

Protocol 2.1: Condensation of 4,4'-Difluorobenzhydrol with N,N-Dimethylaniline to form Leuco-4,4'-difluoro Malachite Green

This acid-catalyzed condensation reaction forms the core triarylmethane structure of the leuco dye.

Underlying Principle: Under acidic conditions, the hydroxyl group of the benzhydrol is protonated and leaves as a water molecule, generating a stabilized carbocation. This electrophilic carbocation then undergoes an electrophilic aromatic substitution reaction with two equivalents of N,N-dimethylaniline, typically at the para position, to form the leuco dye.

Materials:

  • 4,4'-Difluorobenzhydrol

  • N,N-Dimethylaniline

  • Concentrated sulfuric acid or p-toluenesulfonic acid

  • Ethanol

  • Sodium hydroxide solution (10%)

  • Water

Procedure:

  • In a round-bottom flask, combine 4,4'-difluorobenzhydrol and a slight excess of N,N-dimethylaniline.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture with stirring.

  • Heat the reaction mixture in an oil bath at 100-120 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, add ethanol to the reaction mixture.

  • Neutralize the excess acid by slowly adding a 10% sodium hydroxide solution until the mixture is slightly basic.

  • The leuco dye will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

  • The crude leuco dye can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Self-Validation: The leuco dye should be a colorless or pale solid. Its structure should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The absence of the hydroxyl proton signal from the starting benzhydrol is a key indicator of a successful reaction.

Part 3: Synthesis of the Fluorinated Triarylmethane Dye

The final step in this synthetic journey is the oxidation of the colorless leuco dye to its vibrant, colored form.

Protocol 3.1: Oxidation of Leuco-4,4'-difluoro Malachite Green to the Final Dye

This oxidation step generates the conjugated system responsible for the dye's intense color.

Underlying Principle: The central sp³-hybridized carbon of the leuco dye is oxidized to a planar sp²-hybridized carbocation. This carbocation is resonance-stabilized across the three aryl rings, creating an extended π-system that absorbs light in the visible region. Various oxidizing agents can be employed, with lead dioxide being a common and effective choice.[1]

Materials:

  • Leuco-4,4'-difluoro Malachite Green

  • Lead dioxide (PbO₂)

  • Dilute hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • Suspend the leuco-4,4'-difluoro Malachite Green in a mixture of water and ethanol in a beaker.

  • Acidify the suspension with a few drops of dilute hydrochloric acid.

  • With vigorous stirring, add lead dioxide in small portions. A deep color should develop almost immediately.

  • Continue stirring at room temperature for 30-60 minutes to ensure complete oxidation.

  • Filter the reaction mixture to remove the lead salts.

  • The filtrate contains the dye in solution. The dye can be isolated by salting out with sodium chloride, followed by filtration, or by evaporation of the solvent.

  • The solid dye can be further purified by recrystallization.

Self-Validation: The formation of the dye will be visually apparent by the intense color of the solution. The final product should be characterized by UV-Vis spectroscopy to determine its maximum absorption wavelength (λmax) and molar absorptivity.

Oxidation_Mechanism Leuco Leuco Dye (Colorless) Carbocation Triarylmethyl Carbocation (Colored Dye) Leuco->Carbocation - H⁻ H2O H₂O Oxidant [O] Oxidant->Carbocation

Caption: Simplified mechanism of leuco dye oxidation to the colored triarylmethane dye.

Expected Properties and Applications

The resulting fluorinated triarylmethane dye is expected to exhibit a strong absorption in the visible region, likely in the green-blue part of the spectrum. The presence of the electron-withdrawing fluorine atoms may cause a slight hypsochromic (blue) shift in the λmax compared to its non-fluorinated analog, Malachite Green.[1] Furthermore, the fluorine substituents are anticipated to enhance the dye's photostability and resistance to chemical degradation.

Quantitative Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected λmax (nm)
This compoundC₁₃H₁₀F₂204.22-
4,4'-DifluorobenzophenoneC₁₃H₈F₂O218.20-
4,4'-DifluorobenzhydrolC₁₃H₁₀F₂O220.21-
Leuco-4,4'-difluoro Malachite GreenC₂₇H₂₆F₂N₂416.51-
4,4'-difluoro Malachite GreenC₂₇H₂₅F₂N₂⁺415.50~600-620

Potential Applications:

The unique properties of fluorinated triarylmethane dyes make them promising candidates for a variety of advanced applications, including:

  • Fluorescent Probes and Labels: The enhanced photostability could be advantageous in fluorescence microscopy and other bio-imaging techniques.

  • Sensors: The electronic properties of the dye could be modulated by its environment, making it a potential candidate for chemical sensors.

  • Advanced Materials: Incorporation into polymer matrices could lead to the development of novel photochromic or electrochromic materials.

  • Specialty Dyes: For applications requiring high lightfastness and chemical resistance.

Conclusion

This guide has detailed a reliable and logical synthetic pathway for the conversion of this compound into a novel fluorinated triarylmethane dye. By following the provided protocols and understanding the underlying chemical principles, researchers can access a new class of dyestuffs with potentially superior properties. The exploration of fluorinated analogs of classic dye structures opens up exciting new avenues for innovation in materials science, analytical chemistry, and biotechnology.

References

  • Malachite green. Wikipedia. Link

  • Fluorinated Analogs of Malachite Green: Synthesis and Toxicity. MDPI. Link[1]

  • Spectral Properties of Fluorogenic Thiophene-Derived Triarylmethane Dyes. PMC. Link

  • Agrawal, N., & Singh, R. (2014). Synthesis and characterization of novel triarylmethane dyes. Dyes and Pigments, 101, 239-246.
  • US Patent 4,864,024 - Leuco dyes. Google Patents. Link[2]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Bis(4-fluorophenyl)methane

This compound, also known as 4,4'-difluorodiphenylmethane, is a crucial building block in the synthesis of a wide range of organic molecules. Its structural motif is present in numerous pharmaceuticals, agrochemicals, and high-performance polymers. The presence of the fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules. Consequently, robust and scalable methods for the synthesis of this compound are of high importance in both academic research and industrial drug development.

This comprehensive guide provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on practical considerations for safety, efficiency, and purity.

Synthetic Strategies: A Comparative Overview

Several synthetic routes to this compound have been reported. The most common approaches are based on the Friedel-Crafts reaction, a cornerstone of C-C bond formation to aromatic rings. Below is a comparative analysis of the two primary strategies.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Friedel-Crafts Alkylation with Dichloromethane The direct reaction of excess fluorobenzene with dichloromethane in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).Potentially a one-step synthesis.Risk of polyalkylation leading to complex mixtures.[1] Lewis acid catalyst is required in stoichiometric amounts and can be difficult to handle and dispose of on a large scale.[2]
Two-Step Synthesis via Formaldehyde Condensation Reaction of fluorobenzene with formaldehyde or a formaldehyde equivalent (e.g., paraformaldehyde) catalyzed by a strong acid, followed by reduction of the intermediate diarylketone.Utilizes readily available and inexpensive starting materials.[3][4] Can offer better control over the reaction and potentially higher purity of the final product.[5]A two-step process, which may be less atom-economical. The oxidation step can generate hazardous byproducts.

For the purpose of a scalable and controllable synthesis, this guide will focus on a modified two-step approach, which offers a balance of efficiency, cost-effectiveness, and product purity. The first step involves the acid-catalyzed condensation of fluorobenzene with formaldehyde to yield a mixture of difluorodiphenylmethane isomers. The second, though not always necessary if the methane is the desired product, would be an oxidation to the benzophenone which can then be selectively reduced. However, for direct synthesis of the methane, careful control of the first step is key.

Reaction Mechanism: Acid-Catalyzed Condensation

The synthesis of this compound from fluorobenzene and formaldehyde proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

reaction_mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization & Benzyl Alcohol Formation cluster_step4 Step 4: Second Electrophile Generation cluster_step5 Step 5: Second Electrophilic Attack cluster_step6 Step 6: Final Product Formation HCHO Formaldehyde Electrophile Protonated Formaldehyde [CH₂OH]⁺ HCHO->Electrophile + H⁺ H+ Acid Catalyst (H₂SO₄) H+->HCHO Fluorobenzene1 Fluorobenzene Electrophile->Fluorobenzene1 Carbocation1 Wheland Intermediate Fluorobenzene1->Carbocation1 + [CH₂OH]⁺ Benzyl_Alcohol 4-Fluorobenzyl Alcohol Carbocation1->Benzyl_Alcohol - H⁺ Carbocation1->Benzyl_Alcohol Carbocation2 4-Fluorobenzyl Cation Benzyl_Alcohol->Carbocation2 + H⁺, - H₂O Benzyl_Alcohol->Carbocation2 Fluorobenzene2 Fluorobenzene Carbocation2->Fluorobenzene2 Final_Carbocation Wheland Intermediate Fluorobenzene2->Final_Carbocation + 4-Fluorobenzyl Cation Product This compound Final_Carbocation->Product - H⁺ Final_Carbocation->Product

Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.

Detailed Protocol: Scale-Up Synthesis of this compound

This protocol details a robust procedure for the synthesis of this compound on a multi-gram scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Fluorobenzene96.10500 mL (525 g)5.46Reagent grade, anhydrous
Paraformaldehyde(CH₂O)n30 g~1.0 (as CH₂O)
Sulfuric Acid (98%)98.08150 mL2.75Concentrated
Sodium Bicarbonate84.01As needed-Saturated aqueous solution
Anhydrous Magnesium Sulfate120.37As needed-For drying
Toluene92.14For extraction-Reagent grade
Ethanol46.07For recrystallization-Reagent grade
Water18.02For washing-Deionized
Experimental Workflow

workflow A 1. Reaction Setup - Charge reactor with Fluorobenzene and Sulfuric Acid - Cool to 0-5 °C B 2. Reagent Addition - Add Paraformaldehyde portion-wise - Maintain temperature below 10 °C A->B C 3. Reaction - Stir at room temperature for 12-18 hours B->C D 4. Quenching - Slowly pour reaction mixture onto ice C->D E 5. Work-up - Separate layers - Wash organic layer with NaHCO₃ solution and water D->E F 6. Drying and Solvent Removal - Dry with MgSO₄ - Remove solvent under reduced pressure E->F G 7. Purification - Vacuum distillation or Recrystallization F->G H 8. Analysis - NMR, GC-MS G->H

Caption: Overall experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add fluorobenzene (500 mL, 5.46 mol). Cool the flask in an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (150 mL) to the stirred fluorobenzene while maintaining the internal temperature between 0-5 °C.

  • Paraformaldehyde Addition: Once the acid addition is complete, add paraformaldehyde (30 g, ~1.0 mol) in small portions over a period of 1-2 hours. Ensure the temperature does not exceed 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Carefully and slowly pour the reaction mixture into a 2 L beaker containing 1 kg of crushed ice with constant stirring.

  • Work-up: Transfer the mixture to a large separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and finally with brine (1 x 500 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the excess fluorobenzene.

  • Purification:

    • Vacuum Distillation: The crude product can be purified by vacuum distillation. This compound has a boiling point of approximately 125-128 °C at 1 mmHg.[6] This method is effective for removing non-volatile impurities.

    • Recrystallization: Alternatively, the crude product can be recrystallized. A mixed solvent system of ethanol and water is often effective.[7] Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

Safety and Handling

  • Fluorobenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care, wearing acid-resistant gloves, a face shield, and a lab coat. Always add acid to other liquids slowly and with cooling.

  • Paraformaldehyde: Harmful if swallowed or inhaled. May cause an allergic skin reaction. Avoid creating dust.

  • Friedel-Crafts Reaction: The reaction is exothermic and can generate corrosive HCl gas if water is present. Ensure all glassware is dry and the reaction is performed under an inert atmosphere if possible, especially when using Lewis acids like AlCl₃.[8] A gas trap is recommended to neutralize any evolved acidic gases.[9]

  • Work-up: The quenching of the reaction with ice is highly exothermic. Perform this step slowly and with vigorous stirring in a large, open container within a fume hood. The neutralization with sodium bicarbonate will produce carbon dioxide gas, which can cause pressure build-up if not properly vented.

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and isomeric purity. The ¹H NMR spectrum should show a characteristic singlet for the methylene protons and multiplets for the aromatic protons. The ¹⁹F NMR will confirm the presence and environment of the fluorine atoms.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts. The primary byproducts are often the ortho,para-isomer (2,4'-difluorodiphenylmethane) and poly-alkylated products.[2]

  • Melting Point: The reported melting point of this compound is around 28-30 °C.

Conclusion

The presented protocol provides a detailed and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and implementing appropriate safety measures, researchers and drug development professionals can reliably produce this important building block in high yield and purity. The choice of purification method, either vacuum distillation or recrystallization, will depend on the nature of the impurities and the desired final purity of the product.

References

  • Process for Preparing 4,4' Difluorobenzophenone. US20090177014A1.
  • Friedel–Crafts reaction. In Wikipedia; 2023.
  • 4,4'-difluorobenzophenone synthesis method. RU2394016C2.
  • Process for preparing 4,4'-difluorobenzophenone. WO2007014692A1.
  • Purification: Distillation at Reduced Pressures. University of Rochester Department of Chemistry.
  • Friedel-Crafts Alkyl
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
  • Experiment 1: Friedel-Crafts Acyl
  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps.
  • How To: Purify by Distillation. University of Rochester Department of Chemistry.
  • Mixed Solvent Crystalliz
  • This compound. NIST WebBook.
  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
  • Chlorothis compound 97 27064-94-4. Sigma-Aldrich.
  • Friedel–Crafts reaction. L.S.College, Muzaffarpur.
  • Dynamic Vacuum Distill
  • Friedel-Crafts Alkyl
  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • Process for making bis(hydroxyphenyl)methanes. US4400554A.
  • Step-by-Step Procedures for Vacuum Distill
  • Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry 2022.
  • Preparation of 4,4'-difluorobenzophenone. EP0004710A2.
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind.
  • Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene. US6441239B1.
  • Preparation method for solid acid catalyst for preparing diphenylmethane. CN101816944A.
  • ARYLBIS (PERFLUOROALKYLSULFONYL) METHANE, ITS METAL SALT AND METHODS OF MAKING THE SAME. EP1344772A4.
  • Synthesis and characterization of bis (4-maleimidophenyl) fluorene and its semi interpenetrating network membranes with polyether imide (Ultem® 1000).
  • The Remarkable Solvent‐Dependent Crystallization of the Mono‐ and Bis(4‐pyrrol‐1‐ylbenzonitrile) Adducts of Bis(pentafluorophenyl)zinc.
  • Preparation of bis-(4-chlorophenyl) sulfone. US4983773A.
  • Process for the preparation of bis(4-chlorophenyl) sulfone. US5082973A.
  • Bis(4-maleimidophenyl)methane.

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Greener Synthesis Routes for Bis(4-fluorophenyl)methane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Syntheses

Bis(4-fluorophenyl)methane, also known as 4,4'-difluorodiphenylmethane, is a crucial building block in the synthesis of various high-performance polymers, pharmaceuticals, and agrochemicals. Its traditional synthesis often relies on classical Friedel-Crafts alkylation, which employs stoichiometric amounts of corrosive and hazardous Lewis acids like aluminum chloride (AlCl₃), and volatile organic solvents. These methods, while effective, pose significant environmental and safety challenges, including the generation of toxic waste streams and difficulties in catalyst separation and recovery.

This application note details greener, more sustainable synthetic alternatives that align with the principles of green chemistry. We will explore methodologies that minimize waste, eliminate hazardous reagents, improve energy efficiency, and utilize recyclable catalysts. The protocols provided are designed for researchers, scientists, and drug development professionals seeking to implement more environmentally benign processes in their laboratories and manufacturing facilities.

Core Principles of Greener Synthesis Explored

Our investigation into greener routes for this compound synthesis focuses on three key principles:

  • Solvent-Free Reactions: Eliminating volatile organic solvents reduces environmental pollution, improves safety, and simplifies product purification.

  • Heterogeneous Catalysis: The use of solid acid catalysts allows for easy separation from the reaction mixture, enabling catalyst recycling and reducing waste.

  • Alternative Energy Sources: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.[1]

Greener Synthetic Strategies and Protocols

Strategy 1: Solid Acid Catalyzed Solvent-Free Synthesis

This approach replaces traditional Lewis acids with a recyclable, heterogeneous solid acid catalyst, and eliminates the need for a solvent. The reaction proceeds via a Friedel-Crafts-type alkylation of fluorobenzene with a methylene source.

Rationale: Solid acid catalysts, such as sulfated zirconia, Nafion®, or modified clays, offer several advantages over traditional Lewis acids.[2] They are non-corrosive, easy to handle, and can be readily recovered by simple filtration and reused multiple times, making the process more economical and environmentally friendly.[3][4] Conducting the reaction under solvent-free conditions further enhances its green credentials by minimizing waste and simplifying the work-up procedure.[5]

Protocol 1: Synthesis of this compound using a Solid Acid Catalyst under Solvent-Free Conditions

Materials:

  • Fluorobenzene (excess, acts as both reactant and solvent)

  • Dichloromethane (methylene source)

  • Sulfated Zirconia (or other suitable solid acid catalyst)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • Activate the solid acid catalyst by heating at 120 °C under vacuum for 2 hours.

  • To a 100 mL round-bottom flask, add the activated solid acid catalyst (e.g., 5 mol% relative to dichloromethane).

  • Add an excess of fluorobenzene (e.g., 50 mL).

  • Begin stirring the mixture and heat to a gentle reflux (approx. 85 °C).

  • Slowly add dichloromethane (e.g., 5 mL) to the refluxing mixture over a period of 30 minutes using a dropping funnel.

  • Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to recover the solid acid catalyst. The catalyst can be washed with a small amount of fresh fluorobenzene, dried, and stored for reuse.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the excess fluorobenzene by distillation under reduced pressure.

  • The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.

Strategy 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate the rate of chemical reactions, often leading to higher yields in shorter timeframes. This is due to the efficient and direct heating of the reaction mixture.[6][7] When combined with a solid acid catalyst, this method presents a highly efficient and green synthetic route.

Rationale: Microwave-assisted organic synthesis (MAOS) is a well-established green chemistry technique that can significantly reduce energy consumption and reaction times.[1] The use of a solid acid catalyst in a microwave-assisted reaction combines the benefits of both approaches, leading to a rapid, clean, and sustainable synthesis.

Protocol 2: Microwave-Assisted Synthesis of this compound

Materials:

  • Fluorobenzene

  • Paraformaldehyde (methylene source)

  • Montmorillonite K-10 clay (or other microwave-compatible solid acid catalyst)

  • Microwave reactor vials

  • Microwave synthesizer

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 10 mL microwave reactor vial, combine fluorobenzene (5 mL), paraformaldehyde (0.3 g, 10 mmol), and Montmorillonite K-10 clay (0.5 g).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 15-20 minutes with stirring. (Caution: Microwave reactions can generate significant pressure. Ensure the equipment is used according to the manufacturer's safety guidelines).

  • After the reaction is complete, cool the vial to room temperature.

  • Add ethyl acetate (10 mL) to the reaction mixture and filter to remove the catalyst.

  • Wash the filtrate with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by vacuum distillation.

Strategy 3: Aqueous Phase Synthesis

Utilizing water as a solvent is a cornerstone of green chemistry. This strategy employs a surfactant-type Brønsted acid catalyst that facilitates the reaction in an aqueous medium.[8]

Rationale: Water is a non-toxic, non-flammable, and inexpensive solvent. The use of a surfactant-type catalyst, such as dodecylbenzenesulfonic acid (DBSA), helps to overcome the miscibility issues between the organic reactants and the aqueous phase by forming micelles, which act as microreactors.[8]

Protocol 3: Aqueous Phase Synthesis of this compound

Materials:

  • 4-Fluorobenzyl alcohol (starting material)

  • Fluorobenzene

  • Dodecylbenzenesulfonic acid (DBSA) (surfactant catalyst)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a 100 mL round-bottom flask, add 4-fluorobenzyl alcohol (2.52 g, 20 mmol), fluorobenzene (10 mL), and water (20 mL).

  • Add dodecylbenzenesulfonic acid (DBSA) (0.65 g, 2 mmol, 10 mol%).

  • Heat the mixture to reflux (approx. 100 °C) with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or vacuum distillation.

Data Presentation and Comparison

Parameter Strategy 1: Solid Acid (Solvent-Free) Strategy 2: Microwave-Assisted Strategy 3: Aqueous Phase Traditional Friedel-Crafts
Catalyst Recyclable Solid AcidRecyclable Solid AcidSurfactant Brønsted AcidStoichiometric AlCl₃
Solvent None (excess reactant)NoneWater[8]Chlorinated Solvents
Reaction Time 4-6 hours15-20 minutes8-12 hours2-4 hours
Temperature ~85 °C120 °C~100 °C0 °C to RT
Yield (Typical) Good to ExcellentExcellentGoodGood to Excellent
Work-up Simple filtrationSimple filtrationExtractionQuenching, Extraction
Green Advantages Recyclable catalyst, no solvent wasteEnergy efficient, rapidBenign solvent, biodegradable catalystNone
Disadvantages Higher temperature than traditionalSpecialized equipment neededLonger reaction timeHazardous waste, corrosive

Experimental Workflows and Mechanisms

Workflow for Solid Acid Catalyzed Synthesis

cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Activate Solid Acid Catalyst reactants Charge Flask: - Activated Catalyst - Fluorobenzene prep->reactants heat Heat to Reflux reactants->heat addition Slowly Add Dichloromethane heat->addition reflux Reflux for 4-6h addition->reflux cool Cool to RT reflux->cool filter Filter to Recover Catalyst cool->filter wash Wash Filtrate filter->wash dry Dry Organic Layer wash->dry distill Distill to Purify dry->distill

Caption: Workflow for Solid Acid Catalyzed Synthesis.

Plausible Mechanism for Solid Acid Catalyzed Friedel-Crafts Alkylation

Reactants Fluorobenzene + Dichloromethane Carbocation Formation of Electrophile (Chloromethyl Cation) Reactants->Carbocation Catalyst Activation Catalyst Solid Acid Catalyst (H+) Attack Electrophilic Attack by Fluorobenzene Carbocation->Attack Intermediate Arenium Ion Intermediate (Resonance Stabilized) Attack->Intermediate Deprotonation Deprotonation to Regenerate Aromaticity Intermediate->Deprotonation Regenerates Catalyst Product This compound Deprotonation->Product

Caption: Mechanism for Solid Acid Catalyzed Alkylation.

Conclusion

The greener synthetic routes for this compound presented in this application note offer significant advantages over traditional methods in terms of environmental impact, safety, and process efficiency. The adoption of solid acid catalysts, solvent-free conditions, and microwave assistance can lead to cleaner, faster, and more sustainable chemical production. While each method has its own set of advantages and potential limitations, they all represent a significant step forward in the implementation of green chemistry principles in the synthesis of this important chemical intermediate. We encourage researchers and process chemists to explore and optimize these greener alternatives to contribute to a more sustainable future for the chemical industry.

References

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. 2022. Available from: [Link].

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  • Hindawi. An Eco-Friendly Improved Protocol for the Synthesis of Bis(3-indolyl)methanes Using Poly(4-vinylpyridinium)hydrogen Sulfate as Efficient, Heterogeneous, and Recyclable Solid Acid Catalyst. 2013. Available from: [Link].

  • RSC Publishing. An efficient solvent-free synthesis of bis(indolyl)methane-based naked eye chemosensor for Cu2+ ion from β-chloro-α,β-unsaturated aldehydes using PMA-Cellulose as a solid phase reusable catalyst. 2015. Available from: [Link].

  • Oriental Journal of Chemistry. Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. 2024. Available from: [Link].

  • MDPI. Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. 2023. Available from: [Link].

  • MDPI. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. 2022. Available from: [Link].

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Application Notes and Protocols for Bis(4-fluorophenyl)methane in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bis(4-fluorophenyl)methane in Advanced Polymer Synthesis

This compound is a key building block in the synthesis of high-performance fluorinated polymers. The presence of two activated fluorine atoms facilitates its use as a monomer in nucleophilic aromatic substitution (SNAr) polymerization reactions. The resulting polymers, often poly(aryl ether)s or poly(aryl ether ketone)s, exhibit a desirable combination of properties derived from the fluorine content, including exceptional thermal stability, chemical inertness, and specific dielectric properties.[1][2][3][4][5] These characteristics make them highly valuable in demanding applications across the aerospace, automotive, and electronics industries.[1][2]

This document provides a comprehensive guide for researchers and materials scientists on the utilization of this compound in the synthesis and characterization of advanced polymers. The protocols outlined herein are based on established methodologies for analogous fluorinated monomers and provide a solid foundation for the development of novel materials.

Core Application: Synthesis of High-Performance Poly(aryl ether)s

The primary application of this compound in materials science is its use as a monomer in the synthesis of poly(aryl ether)s and related polymers through nucleophilic aromatic substitution polymerization. In this reaction, the electron-withdrawing nature of the fluorine atoms activates the para-positions of the phenyl rings, making them susceptible to attack by a nucleophile, typically a bisphenoxide. The diarylmethane moiety in this compound imparts a degree of flexibility to the resulting polymer backbone, which can influence properties such as solubility and processability.

Causality of Experimental Choices in SNAr Polymerization

The success of the polymerization reaction hinges on several key factors:

  • Solvent: A high-boiling point, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or sulfolane is crucial.[3][6] These solvents can effectively dissolve the monomers and the growing polymer chains, and their high boiling points allow the reaction to be conducted at the elevated temperatures required to drive the polymerization to completion.

  • Base: Anhydrous potassium carbonate (K2CO3) is a commonly used base to deprotonate the bisphenol monomer, forming the more nucleophilic bisphenoxide in situ.[6][7] The complete removal of water is critical, as its presence can hydrolyze the activated aryl fluorides and quench the phenoxide, thus inhibiting polymerization. The use of an azeotroping agent like toluene helps to remove water from the reaction mixture.

  • Temperature: The reaction typically requires high temperatures, often in the range of 160-200°C, to achieve a high molecular weight polymer.[6] The temperature profile is often staged, with an initial lower temperature for the in situ formation of the bisphenoxide and removal of water, followed by a higher temperature to drive the polymerization.

  • Inert Atmosphere: The polymerization must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the monomers and the resulting polymer at high temperatures.

Experimental Protocols

Protocol 1: Synthesis of a Poly(aryl ether) from this compound and Bisphenol A

This protocol describes a general procedure for the synthesis of a poly(aryl ether) via nucleophilic aromatic substitution polymerization. Researchers should note that optimization of reaction time, temperature, and monomer concentration may be necessary to achieve the desired molecular weight and polymer properties.

Materials:

  • This compound (BFM)

  • Bisphenol A (BPA)

  • Anhydrous potassium carbonate (K2CO3), finely ground and dried

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Hydrochloric acid (HCl), concentrated

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Buchner funnel and filter flask.

  • Vacuum oven.

Procedure:

  • Monomer and Reagent Preparation:

    • In a three-necked flask, combine equimolar amounts of this compound and bisphenol A.

    • Add anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a monomer concentration of 10-20% (w/v).

    • Add a slight excess (e.g., 1.15 equivalents) of anhydrous potassium carbonate.

    • Add toluene to the flask (approximately 30% of the NMP volume).

  • Azeotropic Dehydration:

    • Under a gentle flow of nitrogen, heat the reaction mixture to reflux (around 130-140°C) with vigorous stirring.

    • Collect the water-toluene azeotrope in the Dean-Stark trap for 2-4 hours to ensure complete removal of water.

    • Once no more water is collected, carefully drain the toluene from the Dean-Stark trap.

  • Polymerization:

    • Slowly increase the reaction temperature to 180-200°C to remove the remaining toluene.

    • Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Polymer Isolation and Purification:

    • Cool the viscous polymer solution to room temperature and dilute with additional NMP if necessary.

    • Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

    • Filter the fibrous polymer precipitate using a Buchner funnel.

    • To remove any remaining salts and unreacted monomers, boil the polymer in deionized water, followed by filtration. A final wash with a dilute HCl solution can be performed to neutralize any remaining carbonate, followed by extensive washing with deionized water until the filtrate is neutral.

    • Wash the polymer with methanol again.

  • Drying:

    • Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Workflow for Poly(aryl ether) Synthesis:

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers This compound + Bisphenol A Flask Three-necked Flask Monomers->Flask Solvent_Base NMP, Toluene, K2CO3 Solvent_Base->Flask Dehydration Azeotropic Dehydration (130-140°C) Flask->Dehydration Polymerization Polymerization (180-200°C) Dehydration->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Washing Washing (Water, HCl, Methanol) Precipitation->Washing Drying Drying in Vacuum Oven Washing->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Final Polymer Product

Caption: Workflow for the synthesis of poly(aryl ether) from this compound.

Characterization Protocols

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.

Protocol 2: Structural Characterization by Spectroscopy

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the formation of the ether linkage and the disappearance of the hydroxyl groups from the bisphenol monomer.

  • Sample Preparation: A thin polymer film can be cast from a solution (e.g., in chloroform or NMP) onto a KBr pellet or a salt plate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the dried polymer with KBr powder and pressing it into a disk.

  • Analysis: Record the FTIR spectrum. Key peaks to observe include:

    • The disappearance of the broad O-H stretching band from the bisphenol monomer (around 3200-3600 cm-1).

    • The appearance of the characteristic aryl ether (Ar-O-Ar) stretching vibrations, typically in the region of 1240-1260 cm-1 (asymmetric stretch) and 1160-1180 cm-1 (symmetric stretch).

    • The C-F stretching vibration around 1150-1250 cm-1.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide detailed structural information and confirm the polymer repeat unit.

  • Sample Preparation: Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Analysis:

    • 1H NMR: The spectrum should show the characteristic aromatic proton signals of the polymer backbone. The integration of the peaks should correspond to the expected ratio of protons in the repeat unit.

    • 13C NMR: This will provide information on all the carbon environments in the polymer repeat unit, including the carbons attached to fluorine and oxygen.

    • 19F NMR: This is particularly useful for fluorinated polymers and will show a characteristic signal for the fluorine atoms in the polymer backbone.[3] The absence of a signal corresponding to the fluorine in the monomer confirms a high degree of polymerization.

Protocol 3: Molecular Weight Determination

Gel Permeation Chromatography (GPC)

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.

  • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable solvent for the GPC system (e.g., tetrahydrofuran (THF), chloroform). The solution should be filtered through a syringe filter (e.g., 0.45 µm) before injection.

  • Analysis: The GPC system is calibrated with standards of a known molecular weight (e.g., polystyrene). The retention time of the polymer sample is then used to determine its molecular weight distribution.

Protocol 4: Thermal Properties Analysis

A. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability of the polymer.

  • Sample Preparation: Place a small amount of the dried polymer (5-10 mg) in a TGA sample pan (e.g., alumina or platinum).

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[8] The TGA thermogram will show the temperature at which the polymer begins to decompose (onset of decomposition) and the temperature of 5% weight loss (Td5), which is a common measure of thermal stability.[2]

B. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the polymer.

  • Sample Preparation: Place a small amount of the dried polymer (5-10 mg) in a DSC sample pan.

  • Analysis: Heat the sample to a temperature above its expected Tg, then cool it rapidly, and then heat it again at a controlled rate (e.g., 10 °C/min). The Tg is observed as a step change in the heat flow during the second heating scan.

Summary of Characterization Techniques:

TechniqueInformation ObtainedKey Observations
FTIR Functional groupsDisappearance of -OH, appearance of Ar-O-Ar
NMR Polymer structureChemical shifts and integration of repeat unit
GPC Molecular weight distributionMn, Mw, PDI
TGA Thermal stabilityDecomposition temperature (Td)
DSC Thermal transitionsGlass transition temperature (Tg)

Logical Relationship of Characterization Steps:

cluster_structural Structural Analysis cluster_mw Molecular Weight cluster_thermal Thermal Properties Synthesized_Polymer Synthesized Polymer FTIR FTIR Synthesized_Polymer->FTIR NMR NMR (1H, 13C, 19F) Synthesized_Polymer->NMR GPC GPC FTIR->GPC Confirm Structure Before MW Analysis NMR->GPC Confirm Structure Before MW Analysis TGA TGA GPC->TGA Correlate MW with Stability DSC DSC GPC->DSC Correlate MW with Tg

Caption: Logical flow of polymer characterization after synthesis.

Conclusion and Future Outlook

This compound serves as a valuable monomer for the creation of high-performance fluorinated polymers with a wide range of applications in materials science. The protocols provided in this guide offer a robust starting point for the synthesis and characterization of these advanced materials. By understanding the causality behind the experimental choices and following systematic characterization procedures, researchers can effectively develop novel polymers with tailored properties for specific applications. Future research may focus on copolymerizing this compound with other fluorinated or non-fluorinated monomers to further tune the material properties, such as dielectric constant, refractive index, and mechanical strength, for next-generation technologies.

References

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  • Zheng, H., Zheng, Z., Gong, D., Tian, C., Wen, Y., Wang, Z., & Yan, J. (2024). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry. DOI: 10.1039/D4PY00119B. Retrieved from [Link]

  • Kim, H. J., & Kim, S. Y. (2025). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Polymer Chemistry, 16(45), 12345-12352. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Retrieved from [Link]

  • Liu, X., et al. (2023). Design and synthesis of novel poly (aryl etherketones) containing trifluoromethyl and trifluoromethoxy groups. Designs, Monomers and Polymers, 26(1), 140-149. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. Retrieved from [Link]

  • Journal of Polymer Science Part A: Polymer Chemistry. (n.d.). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of nucleophilic aromatic substitution polymerization. Retrieved from [Link]

  • MDPI. (n.d.). 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine). Retrieved from [Link]

  • Nature Communications. (2018, August 13). Nucleophilic Aromatic Substitution Directly Onto Semiconducting Polymer Backbones. Retrieved from [Link]

  • NSF Public Access Repository. (2021, April 28). Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 3: Chemical Synthesis of Porous Polymers. In Porous Polymers. Retrieved from [Link]

  • Graduate School of Natural and Applied Sciences, Middle East Technical University. (2021, September 10). Synthesis of Novel Materials for High Performance Polymeric Membrane Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of bis (4-maleimidophenyl) fluorene and its semi interpenetrating network membranes with polyether imide (Ultem® 1000). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of the optical polymers fluorene-based poly(imino ketone)s. Retrieved from [Link]

  • MDPI. (2023, June 1). Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures. Retrieved from [Link]

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Application Notes & Protocols: Strategic Functionalization of Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Bis(4-fluorophenyl)methane Scaffold

This compound (BFPM), also known as 4,4'-difluorodiphenylmethane, is a key structural motif in medicinal chemistry and materials science.[1] Its diarylmethane core provides a versatile three-dimensional framework, while the terminal fluorine atoms significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. Consequently, functionalized BFPM derivatives are integral to the development of novel therapeutic agents, particularly in the realm of dopamine transporter (DAT) inhibitors for psychostimulant use disorders, and as building blocks for advanced polymers and agrochemicals.[1][2][3]

This guide provides a detailed overview of robust strategies for the chemical modification of the BFPM core. We will explore methodologies targeting both the aromatic rings and the benzylic methylene bridge, offering field-tested protocols and explaining the causality behind critical experimental choices.

Pillar 1: Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution is a foundational strategy for introducing functional groups onto the phenyl rings of BFPM.[4] The fluorine atoms are electron-withdrawing via induction but are also ortho-, para-directing due to resonance effects. Since the para positions are occupied, electrophilic attack is directed to the positions ortho to the methylene bridge.

Protocol 1: Ortho-Nitration of this compound

The introduction of a nitro group is a crucial first step for further derivatization, as it can be readily reduced to an amine or undergo other transformations.

Causality & Experimental Rationale: The use of a nitrating mixture, a combination of concentrated nitric and sulfuric acids, is essential for generating the highly reactive nitronium ion (NO₂⁺), the active electrophile.[5] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[5] The reaction is typically performed at low temperatures (0-10 °C) to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification BFPM This compound ice_bath Cool to 0 °C BFPM->ice_bath Dissolve in H2SO4 Conc. H₂SO₄ H2SO4->ice_bath nitrating_mix Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise ice_bath->nitrating_mix stir Stir at 0-10 °C (1-2 hours) nitrating_mix->stir quench Pour onto Ice-Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify final_product final_product purify->final_product Yields 2,2'-dinitro derivative

Caption: Workflow for the ortho-nitration of BFPM.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at room temperature.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C.

  • Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid (2.2 eq) to concentrated sulfuric acid (2 volumes) while cooling in an ice bath.

  • Addition: Add the prepared nitrating mixture dropwise to the solution of BFPM over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2,2'-dinitro-bis(4-fluorophenyl)methane.

ParameterValueRationale
Stoichiometry (HNO₃) 2.2 equivalentsEnsures dinitration on both aromatic rings.
Temperature 0-10 °CControls exothermicity, prevents side reactions.
Solvent Conc. H₂SO₄Acts as both solvent and catalyst.
Typical Yield 75-85%Varies based on scale and purity of reagents.

Pillar 2: Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique.[6] It overcomes the limitations of classical electrophilic substitution by using a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position.[7][8] While BFPM itself lacks a classical DMG, the principles of DoM can be applied to derivatives or by leveraging the inherent properties of the scaffold.

Protocol 2: Ortho-Lithiation and Carboxylation

This protocol demonstrates the introduction of a carboxylic acid group ortho to the methylene bridge. This requires a precursor with a directing group. For this example, we will consider a conceptual protocol based on the lithiation of related diarylmethanes.[9]

Causality & Experimental Rationale: A directing group, such as an amide or carbamate, positioned on one of the rings would chelate the lithium atom of the organolithium base (e.g., n-butyllithium).[8][10] This coordination brings the base into proximity with the ortho-proton, facilitating its abstraction and forming an aryllithium intermediate.[8] This intermediate is a potent nucleophile and can be trapped by various electrophiles, such as carbon dioxide (in the form of dry ice), to install a carboxylic acid group upon acidic workup. The use of an additive like TMEDA (tetramethylethylenediamine) can break up organolithium aggregates, increasing basicity and accelerating the reaction.[8]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Lithiation & Quench cluster_workup Work-up & Purification start_mat BFPM-DMG Derivative in Anhydrous THF cool Cool to -78 °C start_mat->cool nBuLi n-BuLi / TMEDA add_base Add n-BuLi/TMEDA cool->add_base stir_lithiation Stir at -78 °C (1 hour) add_base->stir_lithiation quench Quench with Dry Ice (CO₂) stir_lithiation->quench warm Warm to RT quench->warm acidify Acidify with HCl warm->acidify extract Extract & Purify acidify->extract final_product final_product extract->final_product Yields ortho-carboxylated product

Caption: Workflow for Directed Ortho-Metalation and Carboxylation.

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the BFPM derivative bearing a directing group (e.g., an amide) (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add TMEDA (1.2 eq) followed by the dropwise addition of n-butyllithium (1.2 eq, solution in hexanes).

  • Lithiation: Stir the resulting solution at -78 °C for 1-2 hours to allow for complete formation of the aryllithium species.

  • Electrophilic Quench: Add an excess of crushed dry ice to the reaction mixture in one portion.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Quench with water, then acidify to pH ~2 with 1 M HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers, dry over anhydrous MgSO₄, concentrate, and purify via crystallization or chromatography to afford the ortho-carboxylated product.

Pillar 3: Benzylic Functionalization

The methylene bridge (CH₂) in BFPM is a benzylic position, making it susceptible to radical and oxidative functionalization.

Protocol 3: Benzylic Oxidation to a Ketone

Oxidation of the methylene bridge to a carbonyl group yields 4,4'-difluorobenzophenone, a valuable intermediate in its own right. Manganese-based catalysts have proven effective for such chemoselective transformations.[11][12]

Causality & Experimental Rationale: This protocol utilizes a manganese catalyst that, in the presence of an oxidant like hydrogen peroxide (H₂O₂), performs a chemoselective oxidation of the benzylic C-H bonds.[11] The reaction proceeds under mild conditions, tolerating a wide range of functional groups.[12] Acetic acid is often used as an additive to modulate the catalyst's activity and facilitate the reaction.

Step-by-Step Protocol:

  • Setup: In a flask, dissolve this compound (1.0 eq), a manganese catalyst (e.g., rac-1 as described in the literature, 2 mol%), and acetic acid (5.0 eq) in acetonitrile (MeCN).[12]

  • Oxidant Addition: Using a syringe pump, add a solution of hydrogen peroxide (H₂O₂, 5.0 eq) in MeCN over 1 hour while stirring at room temperature.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the mixture with an organic solvent like dichloromethane.

  • Purification: Combine the organic layers, dry, concentrate, and purify by column chromatography to yield 4,4'-difluorobenzophenone.

ParameterValueRationale
Catalyst Manganese ComplexProvides high chemoselectivity for benzylic oxidation.[11]
Oxidant H₂O₂A green and readily available oxidant.
Temperature Room TemperatureMild conditions enhance functional group tolerance.
Typical Yield >90%Based on similar substrates in literature.[11][12]

Characterization of Functionalized Products

The successful synthesis of BFPM derivatives must be confirmed through rigorous analytical characterization. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure, determining the position of new functional groups, and assessing purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the incorporation of the desired functional group.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of characteristic functional groups (e.g., C=O stretch for a ketone, N-O stretches for a nitro group).

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Conclusion

The functionalization of this compound is a critical endeavor for advancing drug discovery and materials science. By leveraging strategic approaches such as electrophilic aromatic substitution, directed ortho-metalation, and benzylic oxidation, researchers can access a diverse array of novel derivatives. The protocols outlined in this guide provide a robust foundation for these synthetic efforts, emphasizing not only the procedural steps but also the underlying chemical principles that ensure success and reproducibility in the laboratory.

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  • Cao, J., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208. [Link]

  • Wang, D., et al. (2022). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. PubMed Central. [Link]

  • Wang, D., et al. (2022). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Bis(4-fluorophenyl)methane (BFPM). This document is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity BFPM. We will address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience.

Section 1: Initial Assessment & Method Selection - FAQs

This section addresses the preliminary questions researchers face when handling a crude batch of this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Commonly, BFPM is synthesized via methods involving the reduction of Bis(4-fluorophenyl)methanol or the reaction of a fluorobenzene derivative with a methylene source. Based on these pathways, the primary impurities you should anticipate are:

  • Unreacted Starting Materials:

    • Bis(4-fluorophenyl)methanol (BFPM-OH): A common precursor, its presence indicates incomplete reduction.[1]

    • Chlorothis compound (BFPM-Cl): A potential intermediate or starting material from routes like Friedel-Crafts alkylation.[2]

  • Reaction Byproducts:

    • Over-reduction/Oxidation Products: Depending on the reagents used, minor structural variants can arise.

    • Positional Isomers: Small quantities of ortho- or meta-substituted isomers may form, though the para-directing effect of fluorine is strong.

  • Residual Solvents and Reagents: Catalysts, excess reagents, and reaction solvents that were not fully removed during the initial work-up.

A summary of the physical properties of the target compound and key impurities is crucial for designing a purification strategy.

Table 1: Physical Properties of this compound and Key Potential Impurities

Compound Name CAS Number Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compound (Product) 457-68-1 204.22 27 - 30 ~265 (atm)[3]
Bis(4-fluorophenyl)methanol (Impurity) 365-24-2 220.21 43 - 47[4] ~305 (atm)[4]; 143 / 3 mmHg

| Chlorothis compound (Impurity) | 27064-94-4 | 238.66 | Liquid at RT | 126-128 / 1 mmHg |

Q2: How do I choose the best purification method for my scale and purity requirements?

A2: The optimal purification strategy depends on the impurity profile, the quantity of crude material, and the target purity. The following decision workflow provides a general guideline.

G start Crude BFPM Sample purity_check Initial Purity Analysis (GC, HPLC, or NMR) start->purity_check decision_impurity What is the primary impurity type? purity_check->decision_impurity high_bp Fractional Vacuum Distillation decision_impurity->high_bp High-boiling impurities (e.g., BFPM-OH) low_bp Fractional Vacuum Distillation decision_impurity->low_bp Low-boiling impurities (e.g., Solvents, BFPM-Cl) similar_bp similar_bp decision_impurity->similar_bp Impurities with similar volatility (isomers) dist_decision Purity > 99%? high_bp->dist_decision low_bp->dist_decision chromatography Column Chromatography similar_bp->chromatography High resolution needed final_product High-Purity BFPM dist_decision->final_product Yes recrystallize Recrystallization dist_decision->recrystallize No recrystallize->final_product chromatography->final_product

Caption: Workflow for selecting a purification method.

  • Fractional Vacuum Distillation: This is the most effective method for separating components with different boiling points. Given the high boiling points of BFPM and its likely impurities, performing the distillation under vacuum is essential to prevent thermal decomposition. It is highly scalable and excellent for removing both more volatile (e.g., BFPM-Cl) and less volatile (e.g., BFPM-OH) impurities.

  • Recrystallization: Ideal as a final polishing step after distillation or for removing small amounts of impurities from a solid crude product. Since BFPM has a low melting point (27-30°C[3]), this technique requires careful solvent selection and temperature control, often at sub-ambient temperatures.

  • Column Chromatography: This method offers the highest resolution and is best for removing impurities with very similar physical properties, such as positional isomers. However, it is less scalable and more resource-intensive than distillation. It is typically reserved for small-scale, high-purity applications.[5]

Section 2: Troubleshooting Guide - Fractional Vacuum Distillation

Q3: My distillation is very slow, and I'm not getting good separation between fractions. What's wrong?

A3: This issue typically stems from inadequate vacuum or inefficient heat transfer.

  • Causality: A stable, deep vacuum is necessary to lower the boiling points of all components into a manageable range (e.g., 100-180°C). If the vacuum is unstable or not deep enough, the required pot temperature will be too high, potentially causing decomposition and poor separation. Inefficient heating or poor insulation of the distillation column prevents the establishment of a proper temperature gradient, which is the basis of fractional separation.

  • Troubleshooting Steps:

    • Check for Leaks: Ensure all joints in your glassware are perfectly sealed. Use high-quality vacuum grease and check for cracks in the glassware.

    • Verify Vacuum Pump Performance: Confirm your pump can achieve the required vacuum level (typically <1 mmHg). Change the pump oil if it appears cloudy.

    • Insulate the Column: Wrap the distillation column (from the pot to the condenser) with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.

    • Use a Vigreux Column: For effective separation, a fractionating column (like a Vigreux or packed column) is essential. A simple distillation setup is often insufficient.

Q4: The material in my distillation pot is turning dark, and the yield is low. What is happening?

A4: Darkening of the distillation pot is a classic sign of thermal decomposition.

  • Causality: this compound, while relatively stable, can decompose at elevated temperatures, especially if acidic or basic impurities are present. The atmospheric boiling point is high (~265°C[3]), and prolonged heating can lead to side reactions and polymerization, reducing the yield of the desired product.

  • Troubleshooting Steps:

    • Increase the Vacuum: The most effective solution is to lower the distillation temperature by pulling a deeper vacuum.

    • Minimize Heating Time: Do not heat the pot longer than necessary. Once the desired product has distilled, stop the process.

    • Use a Stir Bar: Vigorous stirring ensures even heating and prevents localized hot spots on the flask surface, which can initiate decomposition.

    • Pre-neutralize the Crude Material: If your crude product may contain acidic or basic residues from the synthesis, consider a simple aqueous wash (e.g., with dilute NaHCO₃ followed by brine) and thorough drying before distillation.

Section 3: Troubleshooting Guide - Recrystallization

Q5: My compound is "oiling out" instead of forming crystals during recrystallization. How can I fix this?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is common for compounds with low melting points like BFPM.

  • Causality: This happens when the solution becomes supersaturated at a temperature above the solute's melting point. For BFPM (m.p. 27-30°C[3]), if the solution is cooled too rapidly or the solvent is too nonpolar, the compound can separate as a supercooled liquid.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly. Then, transfer it to a refrigerator or ice bath for the final crystallization. Avoid shocking the solution by placing it directly into a freezer.

    • Add More Solvent: The presence of an oil indicates that the solution is too concentrated. Add a small amount of additional hot solvent to redissolve the oil, then attempt to cool it again more slowly.

    • Use a Different Solvent System: Choose a solvent in which BFPM is less soluble, or use a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate). This can lower the saturation temperature below the compound's melting point.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q6: The purity of my material did not improve after recrystallization. Why?

A6: This indicates that the chosen solvent is not effectively differentiating between your product and the impurities.

  • Causality: A successful recrystallization relies on a significant difference in solubility between the desired compound and the impurities in the chosen solvent at both high and low temperatures. If the impurities have similar solubility profiles to BFPM in that solvent, they will co-crystallize.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents to find the ideal one. An ideal solvent should dissolve BFPM when hot but have very low solubility when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

    • Review the Impurity Profile: If the main impurity is Bis(4-fluorophenyl)methanol (m.p. 43-47°C[4]), its higher melting point and polarity suggest that a less polar solvent system (e.g., hexanes, heptane) might be effective, as the more polar impurity may remain in the mother liquor.

    • Perform a Pre-purification Step: Recrystallization is often a polishing step. If the impurity load is too high (>10-15%), it can inhibit proper crystal formation. Use distillation or chromatography first to remove the bulk of the impurities.

Table 2: Potential Solvents for Recrystallization of this compound

Solvent Boiling Point (°C) Polarity Comments
Methanol 65 Polar High solubility when hot, good for forming crystals upon cooling.
Ethanol 78 Polar Similar to methanol, may require cooling to <0°C for good yield.
Isopropanol 82 Polar Good general-purpose solvent.
Heptane/Hexane 98 / 69 Nonpolar Lower solubility; may be excellent for removing more polar impurities.

| Toluene | 111 | Nonpolar | May have high solubility even when cold; best used in a co-solvent system. |

Section 4: Protocols

Protocol 1: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly greased. A diagram of a typical setup is provided below.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Evacuate: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully evacuate the system to the target pressure (e.g., 1 mmHg).

  • Heating: Begin stirring and gently heat the distillation pot using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first fraction, which will contain residual solvents and low-boiling impurities like BFPM-Cl. The head temperature will be low and may fluctuate.

    • Main Fraction: As the head temperature stabilizes at the boiling point of BFPM at that pressure, switch to a new receiving flask. Collect the pure product.

    • Tails: When the distillation rate slows or the head temperature begins to rise or fall significantly, stop collecting the main fraction. The remaining material in the pot consists of high-boiling impurities like BFPM-OH.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly venting to atmospheric pressure.

G cluster_distillation Fractional Vacuum Distillation Setup pot Distilling Flask (Crude BFPM + Stir Bar) column Vigreux Column (Insulated) pot->column mantle Heating Mantle head Distillation Head column->head thermometer Thermometer head->thermometer condenser Condenser head->condenser adapter Vacuum Adapter condenser->adapter water_in Water In condenser->water_in   water_out Water Out condenser->water_out   receiver Receiving Flask adapter->receiver vacuum To Vacuum Pump & Cold Trap adapter->vacuum

Caption: Diagram of a fractional vacuum distillation apparatus.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 457-68-1). Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 98+%, Thermo Scientific. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Bis(4-fluorophenyl)ether (CAS 330-93-8). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis. Retrieved from [Link]

  • Frontiers. (2023). Investigation and optimization of methane purification method for natural gas by two-column gas chromatography. Retrieved from [Link]

  • PubMed Central (NIH). (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

  • ChemRxiv (Cambridge Open Engage). (2021). Selective Crystallization of Four Bis(phthalocyaninato)lanthanoid(III) Polymorphs. Retrieved from [Link]

  • ResearchGate. (2025). The Remarkable Solvent‐Dependent Crystallization of the Mono‐ and Bis(4‐pyrrol‐1‐ylbenzonitrile) Adducts of Bis(pentafluorophenyl)zinc. Retrieved from [Link]

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Side reactions and byproducts in Bis(4-fluorophenyl)methane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bis(4-fluorophenyl)methane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this synthetic process. Here, we provide in-depth, experience-driven insights and troubleshooting strategies in a direct question-and-answer format to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is through a Friedel-Crafts alkylation reaction.[1][2] This electrophilic aromatic substitution typically involves the reaction of fluorobenzene with a methylene source, such as dichloromethane or formaldehyde, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or an organic sulfonic acid.[2][3][4]

Q2: What are the primary expected side reactions in this synthesis?

A2: The primary side reactions are over-alkylation (polyalkylation) and the formation of isomers.[5][6] Over-alkylation occurs because the product, this compound, is more reactive than the starting material, fluorobenzene, leading to the addition of more alkyl groups to the aromatic rings. Isomerization results in the formation of 2,4'- and 2,2'-Bis(4-fluorophenyl)methane in addition to the desired 4,4'-isomer.[4]

Q3: Why is the 4,4'-isomer the major product?

A3: The fluorine atom in fluorobenzene is an ortho-, para-directing group in electrophilic aromatic substitution. However, the para-position is sterically less hindered than the ortho-position.[7] This steric hindrance makes the substitution at the para-position more favorable, resulting in the 4,4'-isomer being the major product.

Q4: Can I use other alkylating agents besides dichloromethane or formaldehyde?

A4: Yes, other methylene sources can be used. For instance, 4-fluorobenzyl chloride can also be reacted with fluorobenzene under Lewis acid catalysis.[2] The choice of alkylating agent can influence the reaction conditions and the profile of byproducts.

Troubleshooting Guide

Problem 1: Low Yield of the Desired 4,4'-Bis(4-fluorophenyl)methane Product

Possible Cause A: Suboptimal Reaction Conditions

The temperature, reaction time, and molar ratios of reactants and catalyst are critical. Harsh conditions can promote side reactions.

Solution:

  • Temperature Control: Maintain a controlled temperature, typically starting at a lower temperature (e.g., 0-5 °C) during the addition of the catalyst and reactants, and then allowing it to slowly warm to room temperature or slightly above.

  • Molar Ratios: Use a significant excess of fluorobenzene. This not only acts as a solvent but also statistically favors the mono-alkylation of the excess fluorobenzene over the di-alkylation of the product, thus minimizing over-alkylation.

  • Catalyst Loading: Use the minimum effective amount of the Lewis acid catalyst. Excess catalyst can lead to increased side product formation.

Possible Cause B: Catalyst Deactivation

Water or other impurities in the reagents or solvent can deactivate the Lewis acid catalyst.

Solution:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

Problem 2: High Levels of Isomeric Impurities (2,4'- and 2,2'-isomers)

Possible Cause: Lack of Regioselectivity

While the para-position is favored, some ortho-substitution is often unavoidable, leading to the formation of 2,4'- and 2,2'-isomers.[4]

Solution:

  • Choice of Catalyst: The choice of catalyst can influence the ortho/para ratio. Some solid acid catalysts or milder Lewis acids may offer higher para-selectivity.

  • Purification: Effective purification is key to isolating the desired 4,4'-isomer. Fractional distillation under reduced pressure or recrystallization are common methods.[3]

Problem 3: Significant Formation of Polyalkylated Byproducts

Possible Cause: Over-Alkylation

The product, this compound, is more nucleophilic than fluorobenzene, making it susceptible to further alkylation.[8]

Solution:

  • Excess Fluorobenzene: As mentioned, using a large excess of fluorobenzene is the most effective way to minimize polyalkylation.

  • Controlled Addition: Add the alkylating agent slowly to the mixture of fluorobenzene and catalyst to maintain a low concentration of the electrophile.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

Materials:

  • Fluorobenzene (anhydrous)

  • Dichloromethane (anhydrous)

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Charge the flask with anhydrous fluorobenzene (e.g., 10 molar equivalents) and cool it to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (e.g., 0.25 molar equivalents) to the stirred fluorobenzene.

  • Add anhydrous dichloromethane (1 molar equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the excess fluorobenzene.

  • The crude product can be purified by vacuum distillation or recrystallization.

Visualizing the Reaction and Side Products

Below are diagrams illustrating the main reaction pathway and the formation of common byproducts.

Friedel-Crafts Alkylation cluster_reactants Reactants cluster_products Products & Byproducts Fluorobenzene Fluorobenzene Main_Product 4,4'-Bis(4-fluorophenyl)methane Fluorobenzene->Main_Product Main Reaction Ortho_Para_Isomer 2,4'-Isomer Fluorobenzene->Ortho_Para_Isomer Side Reaction (Isomerization) Polyalkylation Polyalkylated Products Fluorobenzene->Polyalkylation DCM Dichloromethane DCM->Main_Product DCM->Ortho_Para_Isomer DCM->Polyalkylation AlCl3 AlCl₃ (Catalyst) AlCl3->Main_Product AlCl3->Ortho_Para_Isomer AlCl3->Polyalkylation Main_Product->Polyalkylation Side Reaction (Over-alkylation)

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

Impurity TypeTypical Percentage in Crude ProductKey Influencing FactorMitigation Strategy
Isomeric Impurities (2,4'- and 2,2'-) 5-25%Steric hindrance and electronic effectsCatalyst choice, purification
Polyalkylated Products 1-10%Molar ratio of reactantsUse of excess fluorobenzene
Unreacted Starting Material VariableReaction time and temperatureOptimize reaction conditions

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield or Purity Issue Check_Yield Is the overall yield low? Start->Check_Yield Check_Purity Is the purity low? Start->Check_Purity Low_Yield_Causes Possible Causes: - Incomplete Reaction - Catalyst Deactivation - Mechanical Loss Check_Yield->Low_Yield_Causes Yes Low_Purity_Causes Possible Causes: - High Isomer Content - Polyalkylation - Ineffective Purification Check_Purity->Low_Purity_Causes Yes Incomplete_Reaction_Sol Solution: - Increase reaction time/temp - Check reactant stoichiometry Low_Yield_Causes->Incomplete_Reaction_Sol Catalyst_Deactivation_Sol Solution: - Ensure anhydrous conditions - Use fresh catalyst Low_Yield_Causes->Catalyst_Deactivation_Sol High_Isomer_Sol Solution: - Optimize catalyst - Improve purification (distillation/recrystallization) Low_Purity_Causes->High_Isomer_Sol Polyalkylation_Sol Solution: - Use large excess of fluorobenzene - Slow addition of alkylating agent Low_Purity_Causes->Polyalkylation_Sol

Caption: Troubleshooting workflow for this compound synthesis.

References

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Pearson. (n.d.). In Section 23.7.4, we learned that Friedel–Crafts alkylation suff.... Retrieved from [Link]

  • Reddit. (2022). Overreaction of Friedel Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • YouTube. (2023). Friedel-Crafts Alkylation. Retrieved from [Link]

  • YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). RU2394016C2 - 4,4'-difluorobenzophenone synthesis method.
  • National Institutes of Health. (n.d.). Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. Retrieved from [Link]

  • Quick Company. (n.d.). "New Process For Preparing 4,4,' Difluorobenzophenone". Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bis(4-fluorophenyl)methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction conditions for this important synthetic intermediate. This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] This document will address common challenges encountered during its synthesis, offering troubleshooting advice and detailed protocols to enhance yield, purity, and overall process efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts alkylation of fluorobenzene.[2][3] This reaction typically involves the use of a suitable alkylating agent, such as dichloromethane or benzyl chloride, in the presence of a Lewis acid catalyst.

Q2: I am observing a low yield in my Friedel-Crafts reaction. What are the likely causes?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Catalyst activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is moisture-sensitive. Ensure anhydrous conditions are strictly maintained.[4]

  • Reaction temperature: The reaction is often exothermic. Inadequate temperature control can lead to side reactions.

  • Stoichiometry: The molar ratio of reactants and catalyst is critical. An excess of the alkylating agent can sometimes lead to polyalkylation.[4]

  • Purity of reagents: Impurities in fluorobenzene or the alkylating agent can inhibit the catalyst or participate in side reactions.[4]

Q3: My final product is contaminated with ortho and polyalkylated isomers. How can I improve the para-selectivity?

A3: Achieving high para-selectivity is a common challenge in Friedel-Crafts reactions. The fluorine substituent on the benzene ring is an ortho-, para-director. To favor the para-isomer:

  • Choice of Catalyst: Sterically bulky Lewis acids can favor para-substitution. Experimenting with different catalysts like zeolites or certain metal triflates may improve selectivity.[5]

  • Solvent Effects: The polarity of the solvent can influence the isomer distribution. Non-polar solvents like carbon disulfide or nitrobenzene are sometimes used to enhance para-selectivity.[6][7]

  • Temperature Control: Lowering the reaction temperature can often increase the proportion of the thermodynamically favored para-product.

Q4: The reaction mixture has turned into a thick, difficult-to-stir slurry. What should I do?

A4: This is a common issue, often caused by the precipitation of the product-catalyst complex.[5] To mitigate this:

  • Solvent Volume: Increase the volume of the solvent to improve the solubility of the complex.

  • Stirring: Ensure efficient mechanical stirring to maintain a homogeneous mixture.

  • Order of Addition: Adding the aromatic substrate slowly to the mixture of the catalyst and alkylating agent can sometimes prevent rapid precipitation.[5]

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems and their solutions, complete with experimental protocols.

Problem 1: Low Conversion of Fluorobenzene

Symptoms: Significant amount of unreacted fluorobenzene detected by GC-MS or TLC analysis of the crude reaction mixture.

Possible Causes & Solutions:

Cause Explanation Suggested Solution
Inactive Catalyst The Lewis acid catalyst is highly susceptible to deactivation by moisture.Ensure all glassware is oven-dried, and reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Insufficient Catalyst An inadequate amount of catalyst will result in a slow or incomplete reaction.For catalysts like AlCl₃, a stoichiometric amount is often required as it complexes with the product.[2] For catalytic Lewis acids, ensure the loading is appropriate (typically 5-10 mol%).
Low Reaction Temperature While lower temperatures can improve selectivity, they can also decrease the reaction rate.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the conversion.
Problem 2: Formation of Undesired Isomers and Polyalkylation Products

Symptoms: GC-MS or ¹H NMR analysis shows the presence of significant amounts of ortho-bis(4-fluorophenyl)methane and/or tri- and tetra-alkylated fluorobenzene derivatives.

Possible Causes & Solutions:

Cause Explanation Suggested Solution
High Reaction Temperature Higher temperatures can overcome the activation energy barrier for the formation of the less sterically favored ortho-isomer and promote further alkylation.Maintain a lower reaction temperature (e.g., 0-10 °C) to favor the formation of the para-product.
Excess Alkylating Agent A high concentration of the alkylating agent increases the probability of multiple alkylation events on the same fluorobenzene ring.Use a stoichiometric amount or a slight excess (e.g., 1.05 - 1.1 equivalents) of the alkylating agent relative to fluorobenzene.
Inappropriate Solvent The solvent can influence the reactivity of the electrophile and the stability of the intermediate carbocation, thereby affecting isomer ratios.Experiment with different solvents. Nitrobenzene, although a deactivating solvent, can sometimes improve para-selectivity in Friedel-Crafts reactions.[6]
Experimental Protocol: Optimizing Para-Selectivity

This protocol provides a starting point for optimizing the reaction to favor the desired para-isomer.

Materials:

  • Fluorobenzene (anhydrous)

  • Dichloromethane (anhydrous)

  • Aluminum chloride (anhydrous)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of fluorobenzene (1.0 eq) and dichloromethane (1.0 eq) in anhydrous dichloromethane from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS to determine the isomer ratio.

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting common issues in the synthesis of this compound.

TroubleshootingWorkflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Issues? check_yield->check_purity No check_catalyst Check Catalyst Activity (Anhydrous Conditions) check_yield->check_catalyst Yes success Successful Synthesis check_purity->success No check_isomers High Ortho-Isomer? check_purity->check_isomers Yes check_temp_yield Optimize Temperature check_catalyst->check_temp_yield check_stoich_yield Adjust Stoichiometry check_temp_yield->check_stoich_yield check_stoich_yield->check_yield check_polyalk Polyalkylation? check_isomers->check_polyalk No optimize_catalyst Change Catalyst check_isomers->optimize_catalyst Yes check_polyalk->success No optimize_stoich_purity Adjust Alkylating Agent Ratio check_polyalk->optimize_stoich_purity Yes optimize_solvent Change Solvent optimize_catalyst->optimize_solvent optimize_temp_purity Lower Temperature optimize_solvent->optimize_temp_purity optimize_temp_purity->check_purity optimize_stoich_purity->check_purity

Caption: Troubleshooting workflow for this compound synthesis.

Purification Strategies

Q5: How can I effectively purify the crude this compound?

A5: The purification method will depend on the nature of the impurities.

  • Distillation: If the main impurities are unreacted starting materials or lower boiling point side products, vacuum distillation can be an effective method.[8]

  • Recrystallization: If the crude product is a solid and contains isomeric impurities, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane) can significantly improve purity.

  • Column Chromatography: For complex mixtures or to isolate very pure material, silica gel column chromatography is a viable option.[9] A non-polar eluent system, such as hexane with a small percentage of ethyl acetate, is a good starting point.[10]

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities (including activated carbon if used).

  • Slowly add deionized water to the hot filtrate until the solution becomes cloudy.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

References

  • Alagiri, K., & Prabhu, K. R. (2011). A simple and efficient method for the oxidation of azides to carbonyl compounds using vanadia/tert-butylhydroperoxide. Tetrahedron, 67(44), 8544-8551.
  • Crowley, P. J., et al. (2014). Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. Beilstein Journal of Organic Chemistry, 10, 1344-1349. [Link]

  • MDPI. (2022). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Molecules, 27(15), 4995. [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). Friedel–Crafts Reaction of Acylsilanes: Highly Chemoselective Synthesis of 1-Hydroxy-bis(indolyl)methanes and 1-Silyl-bis(indolyl)methanes Derivatives. Molecules, 28(15), 5685. [Link]

  • Vedantu. (2024). Which Solvent is used in Friedel Crafts Reaction. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). This compound, 98+%. Retrieved from [Link]

  • PubMed Central. (2023). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. Scientific Reports, 13, 11156. [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Organic Syntheses. (2019). Fluorobis(phenylsulfonyl)methane (FBSM). Retrieved from [Link]

  • ResearchGate. (2025). Crystal structure of tetracarbonyl-bis(m2-4-fluorophenyltellate-k2S:S)(ethane-1,2-diyl-bis(diephenylphosphane-k2P,P)diiron(II) (Fe-Fe) C42H32F2Fe2O4P2Te. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (457-68-1). Retrieved from [Link]

  • Buchler GmbH. (n.d.). Friedel-Crafts catalyzed by Cinchonidine Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Bis[4-(salicylideneamino)phenyl]methane. Retrieved from [Link]

  • NRC Publications Archive. (2011). Synthesis and characterization of bis (4-maleimidophenyl) fluorene and its semi interpenetrating network membranes with polyether imide (Ultem® 1000). Retrieved from [Link]

Sources

Technical Support Center: Bis(4-fluorophenyl)methane Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(4-fluorophenyl)methane experimental workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the synthesis, purification, and characterization of this compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily via the Friedel-Crafts alkylation of fluorobenzene with dichloromethane.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield in the Friedel-Crafts synthesis of this compound is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes & Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any trace of water in the reactants, solvent, or glassware will lead to its deactivation through hydrolysis, thereby halting the reaction.[1][2]

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Insufficient Catalyst: In Friedel-Crafts alkylations, the catalyst can form complexes with the reactants and products. For the reaction between fluorobenzene and dichloromethane, a stoichiometric amount of AlCl₃ is often required for optimal results.

    • Solution: Gradually increase the molar ratio of AlCl₃ to the limiting reagent (dichloromethane). A 1.1 to 1.5 molar equivalent of the catalyst is a good starting point for optimization.[3]

  • Suboptimal Reaction Temperature: The reaction temperature plays a critical role in the rate and selectivity of the Friedel-Crafts alkylation.

    • Solution: If the reaction is sluggish, a modest increase in temperature may be necessary to overcome the activation energy. However, excessively high temperatures can promote side reactions. It is advisable to start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Purity of Reagents: The purity of fluorobenzene and dichloromethane is essential. Impurities can interfere with the catalyst or lead to the formation of unwanted byproducts.

    • Solution: Use high-purity, anhydrous reagents. If necessary, distill the fluorobenzene and dichloromethane before use.

Below is a workflow diagram to guide your troubleshooting process for low yield:

Troubleshooting_Low_Yield cluster_solutions Potential Solutions start Low Yield Observed check_catalyst Verify Catalyst Activity and Quantity start->check_catalyst check_conditions Assess Reaction Conditions (Temperature, Time) check_catalyst->check_conditions Catalyst OK sol1 Use fresh, anhydrous AlCl3 Increase catalyst loading check_catalyst->sol1 check_reagents Evaluate Reagent Purity and Stoichiometry check_conditions->check_reagents Conditions OK sol2 Optimize temperature profile Extend reaction time check_conditions->sol2 implement_solutions Implement Corrective Actions check_reagents->implement_solutions Reagents OK sol3 Purify reagents Adjust reactant ratios check_reagents->sol3 analyze_results Analyze Reaction Outcome (TLC, GC-MS) implement_solutions->analyze_results end_good Improved Yield analyze_results->end_good Success end_bad Yield Still Low analyze_results->end_bad Needs Further Optimization sol1->implement_solutions sol2->implement_solutions sol3->implement_solutions

Caption: A systematic workflow for troubleshooting low yield in the synthesis of this compound.

Question 2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of multiple products is a common challenge in Friedel-Crafts alkylations. The primary side reaction to consider in the synthesis of this compound is polyalkylation.

Side Reactions and Mitigation Strategies:

  • Polyalkylation: The initial product, this compound, is an activated aromatic compound, making it more susceptible to further alkylation than the starting material, fluorobenzene. This can lead to the formation of tris- and even tetra-alkylated products.[5]

    • Solution: To favor the desired di-substituted product, it is crucial to use a large excess of the aromatic substrate, fluorobenzene. By keeping fluorobenzene in excess, the probability of the electrophile reacting with the starting material is higher than with the more reactive product. A molar ratio of fluorobenzene to dichloromethane of 5:1 or higher is recommended.

  • Isomer Formation: While the fluorine atom is an ortho-, para-director, the formation of small amounts of the ortho- and meta-isomers of this compound is possible, although the para-isomer is generally the major product due to steric hindrance.

    • Solution: Controlling the reaction temperature can influence the regioselectivity. Lower temperatures generally favor the formation of the para-isomer. Purification techniques such as column chromatography or recrystallization are effective for separating the desired 4,4'-isomer from other isomers.

The following diagram illustrates the desired reaction pathway and the competing polyalkylation side reaction:

Side_Reactions cluster_reactants Reactants cluster_products Products FB Fluorobenzene (Excess) catalyst AlCl3 FB->catalyst DCM Dichloromethane DCM->catalyst side_product Polyalkylated Byproducts DCM->side_product Side Reaction (Polyalkylation) desired_product This compound (Desired Product) catalyst->desired_product Desired Pathway catalyst->side_product Side Reaction (Polyalkylation) desired_product->side_product Side Reaction (Polyalkylation)

Caption: Reaction pathways showing the desired synthesis and the competing polyalkylation side reaction.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties, handling, and analysis of this compound.

Question 3: What is the expected 1H NMR spectrum for pure this compound?

Answer:

The 1H NMR spectrum of this compound is relatively simple and characteristic. You should expect to see the following signals:

  • A singlet for the methylene protons (-CH₂-) typically appearing around 3.9-4.0 ppm.

  • Two sets of multiplets or doublets of doublets in the aromatic region (typically between 6.9 and 7.2 ppm) corresponding to the protons on the two fluorophenyl rings. The coupling with the fluorine atoms will result in a more complex splitting pattern than a simple doublet.

It is always recommended to compare the obtained spectrum with a reference spectrum from a reliable source.

Question 4: What is the best method for purifying crude this compound?

Answer:

The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: If the crude product is a solid and contains minor impurities, recrystallization is often an effective and scalable purification method. A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should be determined experimentally.

  • Column Chromatography: For small-scale reactions or when dealing with a mixture of isomers and polyalkylated products, column chromatography on silica gel is the preferred method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will typically provide good separation. The progress of the separation can be monitored by TLC.

  • Vacuum Distillation: Given that this compound has a relatively high boiling point (around 265 °C at atmospheric pressure), vacuum distillation can be a viable option for purification on a larger scale, provided the impurities have significantly different boiling points.[4]

Question 5: What are the key safety precautions to consider when working with the reagents for this synthesis?

Answer:

Safety is paramount in any chemical synthesis. The key hazards associated with the synthesis of this compound are related to the reagents used:

  • Fluorobenzene: It is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.[2]

  • Dichloromethane (DCM): It is a volatile solvent and a suspected carcinogen. It can cause skin and eye irritation and may cause drowsiness or dizziness.[6][7]

  • Aluminum Chloride (AlCl₃): It is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride gas. It can cause severe skin and eye burns.

Recommended Safety Practices:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Handle anhydrous aluminum chloride with extreme care in a dry environment.

  • Have appropriate quenching agents and spill kits readily available.

Section 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Synthesis of this compound via Friedel-Crafts Alkylation

Materials and Equipment:

Reagent/EquipmentSpecifications
FluorobenzeneAnhydrous, >99% purity
DichloromethaneAnhydrous, >99% purity
Aluminum ChlorideAnhydrous, >98% purity
Hydrochloric Acid2 M aqueous solution
Sodium BicarbonateSaturated aqueous solution
BrineSaturated aqueous NaCl solution
Magnesium SulfateAnhydrous
Round-bottom flaskThree-necked, oven-dried
Magnetic stirrer and stir bar
Dropping funnel
Reflux condenserWith a drying tube
Ice bath
Separatory funnel
Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 eq.). Carefully add an excess of anhydrous fluorobenzene (5 eq.) to the flask with stirring.

  • Cooling: Cool the stirred mixture to 0 °C using an ice bath.

  • Addition of Dichloromethane: Add anhydrous dichloromethane (1 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and 2 M HCl with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 2 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system.

Expected Yield: 60-75% (after purification).

Characterization Data:

AnalysisExpected Result
Appearance White to off-white solid
Melting Point 27-30 °C
¹H NMR (CDCl₃) δ ~7.15 (m, 4H), ~7.00 (m, 4H), ~3.95 (s, 2H)
¹³C NMR (CDCl₃) δ ~161 (d, J=245 Hz), ~137 (t, J=3 Hz), ~130 (d, J=8 Hz), ~115 (d, J=21 Hz), ~41
Mass Spec (EI) m/z 204 (M⁺)

References

  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Agilent Technologies, Inc. (2024). Fluorobenzene Standard (1X1 mL)
  • BenchChem. (2025). Technical Support Center: Optimization of Intramolecular Friedel-Crafts Alkylation.
  • BenchChem. (2025). Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorinated Toluenes.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2010).
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

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Technical Support Center: Synthesis and Purification of Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Bis(4-fluorophenyl)methane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important diarylmethane. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to enhance the purity and yield of your product.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound, typically achieved through a Friedel-Crafts alkylation of fluorobenzene with a methylene source, can present several challenges leading to impure products. This section addresses the most frequently encountered issues in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

Question: My reaction has resulted in a low yield of this compound. What are the likely causes and how can I optimize the reaction?

Answer: A low yield can stem from several factors related to the reaction conditions and reagents. Here's a breakdown of potential causes and their remedies:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Deactivation of the catalyst will significantly hinder the reaction.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored Lewis acids.

  • Insufficient Reaction Time or Temperature: The Friedel-Crafts alkylation may be slow under suboptimal conditions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. However, be cautious as harsh conditions can promote side reactions.

  • Carbocation Rearrangement: While less common with the methylene bridge, carbocation rearrangements can occur, leading to undesired isomers.[1][2]

    • Solution: Employing a milder Lewis acid or lower reaction temperatures can sometimes minimize rearrangements.

  • Substrate Purity: Impurities in the starting materials (fluorobenzene or the methylene source) can interfere with the reaction.

    • Solution: Use high-purity, anhydrous starting materials.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Question: My crude product shows multiple spots on the TLC plate. What are these impurities and how can I prevent their formation?

Answer: The presence of multiple spots indicates the formation of byproducts. The most common impurities in the synthesis of this compound are ortho/para isomers and poly-alkylated products.

  • Ortho-Isomer Formation: While the fluorine atom is an ortho, para-director, some ortho-substituted product (2,4'-difluorodiphenylmethane and 2,2'-difluorodiphenylmethane) is often formed.[3]

    • Prevention: The ratio of para to ortho product is influenced by the steric bulk of the electrophile and the reaction temperature. Using a bulkier methylene source precursor or running the reaction at a lower temperature can favor the formation of the para-isomer due to reduced steric hindrance.

  • Poly-alkylation: The product, this compound, is more activated towards further electrophilic substitution than fluorobenzene itself. This can lead to the formation of tri- and poly-alkylated products.[1][4]

    • Prevention: Use a molar excess of fluorobenzene relative to the methylene source. This increases the probability of the electrophile reacting with the starting material rather than the product. A slow, dropwise addition of the methylene source to the fluorobenzene/catalyst mixture can also help to maintain a low concentration of the electrophile and minimize poly-alkylation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What is the most effective method for purifying crude this compound?

A1: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective methods are recrystallization and column chromatography.

Q2: Can you provide a detailed protocol for the recrystallization of this compound?

A2: Recrystallization is an excellent technique for removing small amounts of impurities, especially isomers and byproducts with different solubilities.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a mixed solvent system of ethanol and water or hexane and ethyl acetate can be effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent in a mixed system).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Q3: When should I use column chromatography, and what is a good starting point for the mobile phase?

A3: Column chromatography is ideal for separating mixtures with multiple components or when impurities have similar solubility to the product, making recrystallization ineffective.[5][6][7]

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

  • Mobile Phase (Eluent): A non-polar solvent system is typically used. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis. Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation.

  • Procedure:

    • Pack a chromatography column with silica gel slurried in the initial mobile phase.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be assessed using multiple analytical techniques.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good initial indicator of purity.

  • Melting Point: A sharp melting point range that is consistent with the literature value (27-30°C) indicates high purity.[8]

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR Spectroscopy: These techniques will confirm the structure of the molecule and can reveal the presence of impurities.

    • Mass Spectrometry: This will confirm the molecular weight of the compound (204.22 g/mol ).[8][9][10]

Visualizing the Workflow: Troubleshooting and Purification

To aid in your experimental design and troubleshooting, the following diagrams illustrate the logical flow of the synthesis and purification process.

Purification_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Strategy Start Crude this compound TLC TLC Analysis of Crude Product Start->TLC SingleSpot Single Major Spot TLC->SingleSpot High Purity Indicated MultipleSpots Multiple Spots TLC->MultipleSpots Impurities Present Recrystallization Recrystallization SingleSpot->Recrystallization ColumnChromatography Column Chromatography MultipleSpots->ColumnChromatography PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: Decision workflow for purification based on initial TLC analysis.

Impurity_Diagnosis ImpureProduct Impure Product TLC shows multiple spots IdentifyImpurities {Impurity Identification | Characterize by NMR, MS} ImpureProduct->IdentifyImpurities Isomer Isomeric Impurities Ortho-substituted byproducts IdentifyImpurities->Isomer Different Rf, similar mass Polyalkylation Poly-alkylated Impurities Over-alkylation of the product IdentifyImpurities->Polyalkylation Higher mass OptimizeIsomer {Optimization Strategy | Lower reaction temperature, use bulkier reagents} Isomer->OptimizeIsomer OptimizePoly {Optimization Strategy | Use excess fluorobenzene, slow addition of alkylating agent} Polyalkylation->OptimizePoly

Caption: Diagnostic flowchart for identifying and addressing common impurities.

Data Summary Table

PropertyValueSource
Molecular Formula C₁₃H₁₀F₂[9][10]
Molecular Weight 204.22 g/mol [8]
CAS Number 457-68-1[9][10]
Melting Point 27-30 °C[8]
Boiling Point ~265 °C[8]
Appearance Solid

References

  • NIST. This compound. [Link]

  • Google Patents. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
  • NIST. This compound. [Link]

  • Google Patents.
  • ACS Omega. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link]

  • ResearchGate. A new protocol for synthesizing diarylmethanes using a benzyltitanium reagent as a nucleophile. [Link]

  • NIH. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. [Link]

  • MDPI. Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). [Link]

  • Chemchart. This compound (457-68-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]

  • ResearchGate. Friedel–Crafts Reaction of Acylsilanes: Highly Chemoselective Synthesis of 1-Hydroxy-bis(indolyl)methanes and 1-Silyl-bis(indolyl)methanes Derivatives. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ScienceDirect. Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. [Link]

  • Magritek. Column Chromatography. [Link]

  • alevelchemistry.co.uk. Friedel-Crafts Alkylation of aromatic molecules. [Link]

  • YouTube. 【4K】-- Column Chromatography (Purification). [Link]

  • ElectronicsAndBooks. Friedel-Crafts Alkylation of Pentafluorobenzene. [Link]

  • Semantic Scholar. Friedel–Crafts Reaction of Acylsilanes: Highly Chemoselective Synthesis of 1-Hydroxy-bis(indolyl)methanes and 1-Silyl-bis(indo. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • YouTube. Column Chromatography. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • NIH. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • PubChemLite. This compound (C13H10F2). [Link]

  • Cambridge Open Engage. Selective Crystallization of Four Bis(phthalocyaninato)lanthanoid(III) Polymorphs. [Link]

  • ResearchGate. The Remarkable Solvent‐Dependent Crystallization of the Mono‐ and Bis(4‐pyrrol‐1‐ylbenzonitrile) Adducts of Bis(pentafluorophenyl)zinc. [Link]

  • Google Patents. CN102675021A - Purifying process of high-purity methane.
  • ResearchGate. Selective Crystallization of Four Bis(phthalocyaninato)lanthanoid(III) Polymorphs. [Link]

  • Comi Polaris Systems. Methane Purification. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Dalton Transactions (RSC Publishing). Synthesis of sterically encumbered 2,4-bis-m-terphenyl-1,3-dichloro-2,4-cyclo-dipnictadiazanes [m-TerNPnCl]2, (Pn = P, As). [Link]

  • ResearchGate. Formation of Bis(3,5-dichloro-4-hydroxyphenyl)methane From the Reduction of 3,5-Dichloro-4-hydroxybenzoic acid. [Link]

  • ResearchGate. Bis(4-maleimidophenyl)methane. [Link]

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Storage and handling recommendations for Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Bis(4-fluorophenyl)methane (CAS 457-68-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this important organic synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them, ensuring the integrity of your experiments and the longevity of the compound.

Introduction to this compound

This compound, also known as 4,4'-Difluorodiphenylmethane, is a key building block in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its molecular structure, featuring a methylene bridge between two fluorinated phenyl rings, offers a versatile scaffold for a range of chemical transformations. Understanding its physical and chemical properties is paramount for its proper use.

PropertyValueSource
Molecular Formula C₁₃H₁₀F₂[NIST, 2021]
Molecular Weight 204.22 g/mol [Thermo Fisher Scientific, n.d.]
Melting Point 27-30 °C[Thermo Fisher Scientific, n.d.]
Boiling Point ~265 °C[Thermo Fisher Scientific, n.d.]
Appearance White to off-white solid[Ossila, n.d.]
Solubility Insoluble in water[Thermo Fisher Scientific, n.d.]

Storage and Handling Recommendations

Proper storage and handling are critical to maintain the purity and stability of this compound. Due to its low melting point, it may exist as a solid, a liquid, or a partially melted solid at ambient laboratory temperatures.

General Storage

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area .[1] The container should be tightly closed to prevent exposure to moisture and atmospheric contaminants.[1]

Expert Insight: The recommendation for a "cool" environment is particularly important given the compound's low melting point. Temperature fluctuations around its melting point can lead to physical changes in the material (e.g., crystal size), which could affect its handling properties and reaction kinetics. Storing at a consistent temperature below its melting point is ideal.

Handling a Low Melting Point Solid

Given that the melting point of this compound is near typical room temperature, you may encounter it in a partially or fully melted state.

Protocol for Handling Partially or Fully Melted this compound:

  • Assess the Situation: Before opening, observe the physical state of the material in its container.

  • If Partially Melted:

    • To ensure homogeneity before taking a sample, the entire contents of the container should be gently warmed until fully molten and then swirled to mix.

    • Alternatively, for immediate use of a small amount, a sample can be carefully scraped from the solid portion. Be aware that this may not be representative of the bulk material if any fractional crystallization has occurred.

  • If Fully Melted:

    • The material can be handled as a liquid. Use appropriate chemical-resistant gloves and eye protection.

    • If you need to use it as a solid, the container can be cooled in a refrigerator or on an ice bath to solidify the contents before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (nitrile is a suitable option for incidental contact), and a lab coat.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of this compound in a question-and-answer format.

Q1: My container of this compound arrived and the contents are liquid. Is it still usable?

A1: Yes, it is likely still usable. The melting point of this compound is between 27-30°C.[1] If the ambient temperature during shipping or in your lab is at or above this range, the material will be in a liquid state. To use it as a solid, you can cool the container in a refrigerator (not a freezer, to avoid excessive cooling) until it solidifies. Before use, allow the container to return to room temperature to prevent condensation from forming on the compound when the container is opened.

Q2: I've noticed the color of my this compound has changed from white to a yellowish or brownish tint. What does this mean?

A2: A color change in organic compounds often indicates the presence of impurities, which may arise from slow decomposition or oxidation. While diphenylmethane derivatives are generally stable, trace impurities or exposure to air and light over extended periods can lead to the formation of colored byproducts. For sensitive applications, it is advisable to assess the purity of the material using an appropriate analytical technique (e.g., NMR, GC-MS) before use. If the discoloration is significant, it is best to use a fresh batch of the compound.

Q3: Can I store this compound in a standard laboratory refrigerator?

A3: Yes, storing this compound in a standard laboratory refrigerator (typically 2-8°C) is an acceptable practice and can help ensure it remains in a solid state and may slow down potential degradation. However, it is crucial to ensure the container is tightly sealed to prevent the absorption of moisture, as refrigerators can have high humidity. Before use, always allow the container to warm to ambient temperature before opening to prevent condensation of atmospheric water onto the compound.

Q4: What should I do if I suspect my this compound has been exposed to moisture?

A4: this compound is insoluble in water, so significant moisture exposure may be visible as a separate phase or cloudiness. While aromatic fluorinated compounds are generally not highly hygroscopic, repeated exposure to humid air can introduce moisture. If moisture contamination is suspected and your application is sensitive to water, you can dry the compound. For small amounts, drying over a desiccant like anhydrous sodium sulfate or magnesium sulfate in a suitable organic solvent (e.g., dichloromethane), followed by solvent removal under reduced pressure, can be effective. For larger quantities, vacuum drying at a temperature below its melting point may be an option.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

A1: The primary incompatibility is with strong oxidizing agents.[1] Reactions with strong oxidizers can be exothermic and may lead to the degradation of the compound. It is also prudent to avoid strong acids and bases, as they can catalyze decomposition or other unwanted reactions, especially at elevated temperatures.

Q2: Is this compound sensitive to light?

A2: While there is no specific data indicating extreme light sensitivity for this compound, diphenylmethane derivatives can be susceptible to photochemical reactions.[3] As a general good laboratory practice, it is recommended to store the compound in an amber glass bottle or in a dark place to minimize exposure to UV light, especially for long-term storage.

Q3: What is the recommended procedure for disposing of waste this compound?

A3: this compound is a halogenated organic compound.[4] As such, it should be disposed of in a designated halogenated organic waste container.[4][5] Do not mix it with non-halogenated waste, as this increases disposal costs and complexity.[6][7] Always follow your institution's and local regulations for hazardous waste disposal.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: At a minimum, you should wear:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, for incidental contact.

  • Body Protection: A laboratory coat. Work should be conducted in a well-ventilated area, and for procedures that may generate dust or aerosols, a chemical fume hood is recommended.

Visual Guides

Decision Workflow for Handling this compound Upon Receipt

G start Receive this compound check_state Observe Physical State in Container start->check_state solid Solid check_state->solid Below Melting Point liquid Liquid/Partially Melted check_state->liquid At/Above Melting Point use_as_solid Use as is solid->use_as_solid cool Cool to solidify (optional) liquid->cool warm Gently warm to fully melt and homogenize liquid->warm end_process Proceed with Experiment use_as_solid->end_process cool->use_as_solid use_as_liquid Use as a liquid warm->use_as_liquid use_as_liquid->end_process

Caption: Decision-making process for handling this compound based on its physical state.

Chemical Incompatibility Overview

G main_compound This compound oxidizers Strong Oxidizing Agents main_compound->oxidizers Avoid Contact (Potential for vigorous reaction) acids Strong Acids main_compound->acids Avoid Contact (Potential for decomposition) bases Strong Bases main_compound->bases Avoid Contact (Potential for decomposition)

Sources

Technical Support Center: Navigating Impurities in Commercial Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(4-fluorophenyl)methane. This guide is designed for researchers, scientists, and drug development professionals to anticipate, identify, and troubleshoot common purity-related issues encountered during their experiments. As a key intermediate in various synthetic pathways, the purity of this compound is paramount to achieving reliable and reproducible results. This document provides in-depth, field-proven insights into the common impurities, their origins, and practical strategies for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing unexpected side products in my reaction where this compound is a starting material. Could impurities in the commercial-grade material be the cause?

Answer:

Absolutely. The purity of your starting materials is a critical factor that can significantly influence the outcome of your reaction. Commercial this compound can contain several process-related impurities that may participate in your reaction, leading to unexpected byproducts.

The most common commercial synthesis of this compound is a Friedel-Crafts alkylation of excess fluorobenzene with a methylene source, such as dichloromethane or formaldehyde, in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The impurities often stem from this process.[1]

Likely Culprits:

  • Unreacted Starting Materials: Residual fluorobenzene is a common impurity.

  • Intermediates: Chlorothis compound (also known as 4,4'-Difluorobenzhydryl chloride) is a key intermediate that can persist in the final product if the reaction is incomplete.[2][3]

  • Positional Isomers: The Friedel-Crafts reaction can lead to the formation of ortho- and meta-substituted isomers (e.g., 2,4'- and 3,4'-isomers) in small quantities, in addition to the desired para,para- (4,4'-) isomer.

  • Over-alkylation Products: Poly-alkylated species, where more than one methylene bridge connects fluorophenyl rings, can form, leading to oligomeric impurities.

Troubleshooting Workflow:

  • Initial Purity Assessment: Before use, it is prudent to assess the purity of your commercial this compound. A simple analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can provide a clear picture of the impurity profile.

  • Impurity Identification: Compare the mass spectra or retention times of the peaks in your chromatogram with those of known potential impurities.

  • Reaction Monitoring: If you suspect an impurity is interfering with your reaction, monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), HPLC, or GC. This can help you identify the formation of any anomalous products over time.

Question 2: My this compound has a yellowish tint. Is this an indication of impurity, and will it affect my experiment?

Answer:

Pure this compound should be a white to off-white solid. A yellowish tint can indeed be an indication of impurities. While the color itself may not directly interfere with your reaction, the underlying impurities causing the color might.

Potential Causes for Discoloration:

  • Degradation Products: Although diarylmethanes are generally stable, prolonged exposure to air, light, or acidic/basic conditions can lead to the formation of oxidized or degradation products that are often colored.

  • Residual Catalyst: Trace amounts of the Friedel-Crafts catalyst (e.g., iron salts) can remain in the product, imparting a yellow or brownish color.

  • Biphenyl Impurities: In some synthetic routes, particularly those involving Grignard reagents, the formation of biphenyl derivatives can occur as a side reaction.[4] These are often yellowish in color.

Impact on Experiments:

The impact of these impurities is highly dependent on your specific application. For instance:

  • Catalyst Poisoning: If your reaction involves a sensitive catalyst, residual Lewis acids from the synthesis of this compound could act as a poison.

  • Unwanted Reactivity: Degradation products may contain functional groups that could participate in unwanted side reactions.

Recommended Action:

If the color is a concern, or if you are working with a sensitive downstream application, purification is recommended. Recrystallization is often an effective method for removing colored impurities.

Visualizing Impurity Formation

The following diagram illustrates a plausible synthetic pathway for this compound via a Friedel-Crafts reaction, highlighting the stages where common impurities can be introduced.

G cluster_reactants Starting Materials cluster_reaction Friedel-Crafts Alkylation cluster_products Reaction Mixture Fluorobenzene Fluorobenzene (Excess) Reaction Reaction Vessel (Lewis Acid Catalyst, e.g., AlCl3) Fluorobenzene->Reaction DCM Dichloromethane (CH2Cl2) DCM->Reaction Main_Product This compound (Desired Product) Reaction->Main_Product Impurity_Intermediate Chlorothis compound (Intermediate Impurity) Reaction->Impurity_Intermediate Incomplete Reaction Impurity_Isomer Positional Isomers (e.g., 2,4'-isomer) Reaction->Impurity_Isomer Side Reaction Impurity_Overalkylation Oligomeric Byproducts Reaction->Impurity_Overalkylation Side Reaction

Sources

Technical Support Center: Resolving Solubility Challenges with Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Bis(4-fluorophenyl)methane. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this hydrophobic compound. The following sections provide rapid-access FAQs and in-depth troubleshooting protocols to ensure your experimental success.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous solutions?

A1: this compound (also known as 4,4'-Difluorodiphenylmethane) is a symmetrical aromatic compound with the chemical formula C₁₃H₁₀F₂.[1][2][3] Its structure, consisting of two fluorophenyl rings linked by a methylene bridge, makes it highly non-polar and hydrophobic. Consequently, it exhibits very low solubility in water and other polar, aqueous-based solvent systems. The primary challenge in working with this molecule is overcoming the strong intermolecular forces between water molecules to create a cavity for the non-polar solute.

Q2: What are the basic physicochemical properties of this compound?

A2: Understanding the fundamental properties is key to developing a successful solubilization strategy.

PropertyValueSource
CAS Number 457-68-1[1][2][3]
Molecular Weight 204.22 g/mol [1]
Appearance Varies; can be a solid or liquid depending on purity and conditions.[4]
Boiling Point 126-128 °C at 1 mmHg
LogP (Octanol/Water) High (predicted); indicates strong hydrophobicity.[1]
Aqueous Solubility Very low; insoluble in water.[5]

Q3: In which common laboratory solvents is this compound soluble?

A3: Due to its non-polar nature, this compound is most soluble in non-polar organic solvents. Good solubility can be expected in solvents such as:

  • Toluene

  • Hexanes

  • Dichloromethane (DCM)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Dimethyl sulfoxide (DMSO)

It will have limited to poor solubility in polar protic solvents like ethanol and methanol and is practically insoluble in water.

Q4: I need to prepare a stock solution. What is the recommended starting point?

A4: For a high-concentration stock solution, dimethyl sulfoxide (DMSO) is a common and effective choice for many water-insoluble compounds.[6] However, be mindful of its potential toxicity or interference in downstream biological assays.[6] An alternative is to use a water-miscible organic solvent like ethanol or N,N-Dimethylformamide (DMF). Always start by preparing a small test batch to confirm solubility at your desired concentration before committing a larger quantity of the compound.

Part 2: In-Depth Troubleshooting Guide

This section provides structured, step-by-step guidance for overcoming specific solubility issues. The core principle is to modify the solvent environment to be more favorable for the hydrophobic solute.

Issue 1: My compound precipitates when I dilute my organic stock solution into an aqueous buffer.

This is the most common solubility challenge, occurring when the percentage of the organic co-solvent becomes too low to maintain the compound in solution.

The hydrophobic effect is the driving force behind this precipitation.[7] Water molecules form a highly ordered "cage-like" structure around the non-polar this compound molecule. This is entropically unfavorable.[8] When the concentration of the organic co-solvent drops upon dilution, there are not enough co-solvent molecules to disrupt this water structure, leading the compound to aggregate and precipitate to minimize its contact with water.

G start Precipitation Observed in Aqueous Buffer cosolvent Increase Co-solvent Percentage start->cosolvent Is final co-solvent <5%? surfactant Add a Surfactant start->surfactant Is co-solvent not an option? cyclodextrin Use a Complexation Agent (e.g., Cyclodextrin) start->cyclodextrin Are surfactants incompatible? check_compatibility Check System Compatibility (e.g., cell toxicity, assay interference) cosolvent->check_compatibility Test up to 10-20% if system allows surfactant->check_compatibility cyclodextrin->check_compatibility success Solubility Achieved check_compatibility->success If compatible fail Re-evaluate Formulation Strategy check_compatibility->fail If incompatible

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for non-polar solutes.[9][10][11]

  • Objective: To find the minimum percentage of co-solvent required to maintain solubility in the final aqueous medium.

  • Materials:

    • This compound

    • Co-solvents: DMSO, Ethanol, Propylene Glycol

    • Target aqueous buffer (e.g., PBS, TRIS)

  • Procedure:

    • Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO or ethanol.

    • Set up a series of test dilutions. For a final desired concentration of 100 µM, you will add 2 µL of the 50 mM stock to 998 µL of buffer.

    • To test the effect of the co-solvent, prepare tubes with varying ratios of buffer and co-solvent before adding the compound. For example:

      • Tube A: 998 µL Buffer (Final DMSO: 0.2%)

      • Tube B: 948 µL Buffer + 50 µL DMSO (Final DMSO: ~5%)

      • Tube C: 898 µL Buffer + 100 µL DMSO (Final DMSO: ~10%)

    • Add 2 µL of the compound stock solution to each tube.

    • Vortex immediately and vigorously for 30 seconds.[12]

    • Visually inspect for precipitation (cloudiness, particulates) immediately and after 30 minutes.

  • Expertise & Causality: The goal is to reduce the polarity of the bulk solvent.[10] By increasing the co-solvent fraction, you decrease the dielectric constant of the mixture, which lowers the energy penalty for solvating a hydrophobic molecule. The effect is often exponential, with a significant increase in solubility observed once a threshold of 5-10% co-solvent is reached.[10]

Surfactants are amphiphilic molecules that form micelles in water above a certain concentration (the Critical Micelle Concentration, or CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds.[11][13]

  • Objective: To solubilize the compound within surfactant micelles for stable aqueous formulation.

  • Materials:

    • This compound stock solution (in a minimal amount of organic solvent).

    • Surfactants: Tween® 80, Polysorbate 20, Kolliphor® EL (formerly Cremophor® EL).

    • Target aqueous buffer.

  • Procedure:

    • Prepare a series of buffer solutions containing the surfactant at concentrations above its CMC (e.g., 0.1%, 0.5%, 1.0% w/v).

    • Gently heat the surfactant-buffer mixture (e.g., to 40-50°C) if the surfactant is viscous.

    • Slowly add a small aliquot of the concentrated this compound stock solution to the surfactant solution while vortexing or stirring. The key is to allow the compound to partition into the pre-formed micelles.

    • Allow the solution to cool to room temperature.

    • Inspect for any precipitation.

  • Trustworthiness: This method creates a thermodynamically stable microemulsion or micellar solution. The system is self-validating; a clear, transparent solution indicates successful encapsulation. Be aware that surfactants can interfere with certain biological assays or affect cell membrane integrity.

Issue 2: The required concentration of the compound is too high for co-solvents or surfactants alone.

For some applications, you may need a higher concentration than what can be achieved with simple solvent modification.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate "guest" molecules like this compound, forming an inclusion complex that is water-soluble.[13][14][15]

  • Objective: To form a soluble host-guest complex.

  • Materials:

    • This compound

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Target aqueous buffer.

  • Procedure:

    • Prepare a concentrated aqueous solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD in water or buffer).

    • Add the solid this compound powder directly to the cyclodextrin solution.

    • Stir or sonicate the mixture vigorously for several hours, or overnight at room temperature, to allow for complex formation.

    • After equilibration, centrifuge or filter the solution to remove any undissolved compound.

    • The clear supernatant is your solubilized compound-cyclodextrin complex. The concentration can be determined via HPLC or UV-Vis spectroscopy.

  • Authoritative Grounding: This is a widely used and accepted formulation strategy in the pharmaceutical industry to enhance the solubility and bioavailability of poorly soluble drugs.[6][14] The stability of the complex is described by an equilibrium constant, with higher values indicating a stronger association.[14]

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Chemical Properties of this compound (CAS 457-68-1). Cheméo.
  • Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubiliz
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.
  • Chlorothis compound. CymitQuimica.
  • Chlorothis compound 97. Sigma-Aldrich.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE.
  • This compound. NIST WebBook.
  • Effects of salt or cosolvent addition on solubility of a hydrophobic solute in water: Relevance to those on thermal stability of a protein. PubMed.
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Solubilization techniques used for poorly w
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Bis(4-fluorophenyl)methanol(365-24-2). ChemicalBook.
  • Bis(4-fluorophenyl)-methanone CAS 345-92-6. Chemical Synthesis.
  • Bis(4-fluorophenyl)methanol 98. Sigma-Aldrich.
  • This compound. NIST WebBook.
  • Bis(4-fluorophenyl)methanol | CAS 365-24-2. Ossila.

Sources

Technical Support Center: Purification of Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Bis(4-fluorophenyl)methane. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, practical solutions to common challenges encountered during the isolation and solvent removal process for this compound. The information is presented in a question-and-answer format to directly address specific issues you may face in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the properties of this compound and the general principles of solvent removal.

Q1: What are the key physical properties of this compound that influence solvent removal?

A1: Understanding the physical properties of this compound is the first step in designing an effective purification strategy. The key parameters are its melting point, boiling point, and solubility profile. These properties dictate which techniques are most suitable for removing residual solvents without degrading or losing the product.

This compound is a solid at room temperature with a relatively low melting point and a high boiling point.[1] It is insoluble in water but soluble in many common organic solvents.[1]

PropertyValueSource
Molecular Formula C₁₃H₁₀F₂[2][3]
Molecular Weight 204.22 g/mol [1]
Appearance Solid
Melting Point 27-30°C[1]
Boiling Point 265°C (at atmospheric pressure)[1]
Reduced Pressure Boiling Point ~258-260°C (at 0.989 bar)[2]
Solubility Insoluble in water[1]
  • Causality: The low melting point means that the compound can easily become an oil if even small amounts of solvent are present, a phenomenon known as melting point depression. Its high boiling point makes it non-volatile, so simple evaporation under ambient conditions is ineffective. However, the significant difference between its boiling point and that of common solvents (like diethyl ether, ethyl acetate, or dichloromethane) makes techniques like rotary evaporation and vacuum distillation highly effective.[4]

Q2: What are the primary methods for removing solvent from a chemical product?

A2: Solvent removal is a critical step in chemical synthesis to isolate and purify the desired product.[4] The choice of method depends on the properties of both the solute (your product) and the solvent. The most common techniques include:

  • Rotary Evaporation (Rotovap): This is often the first step for bulk solvent removal. It works by reducing the pressure, which lowers the solvent's boiling point, while rotation increases the surface area for faster evaporation.[4]

  • High Vacuum Drying: For removing trace amounts of residual or high-boiling point solvents, placing the sample under a high vacuum (often with gentle heating) is very effective.

  • Distillation: This technique separates liquids based on differences in their boiling points.[4] For high-boiling compounds like this compound, short-path vacuum distillation methods like Kugelrohr are ideal.[5][6][7]

  • Recrystallization: This is a powerful purification technique that also serves to remove solvent. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[8]

  • Lyophilization (Freeze Drying): This method involves freezing the sample and then sublimating the solvent under vacuum. It is a very gentle method but is typically used for removing specific solvents like water or dioxane from sensitive biological molecules.[4]

Q3: How do I choose the right solvent for recrystallization?

A3: Selecting the proper solvent is the most critical part of a successful recrystallization.[8] The ideal solvent should exhibit the following characteristics:

  • High solubility at high temperatures: The compound should dissolve completely in a minimal amount of boiling solvent.[9][10]

  • Low solubility at low temperatures: As the solution cools, the compound should crash out of the solution as pure crystals.[9][10]

  • Impurities should be either highly soluble or insoluble at all temperatures. This ensures they remain in the solution (mother liquor) or can be filtered off before crystallization.

  • The solvent should be chemically inert and not react with your product.[9]

  • The solvent's boiling point should be lower than the melting point of your product to prevent the product from "oiling out" instead of crystallizing.

  • The solvent should be volatile enough to be easily removed from the final crystals.[9]

A common strategy is to use a two-solvent system (e.g., a "good" solvent where the compound is very soluble and a "bad" solvent where it is not) if a single suitable solvent cannot be found.[10]

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound and provides step-by-step solutions.

Problem 1: After rotary evaporation, my product is an oil, not a solid.
  • Underlying Cause: This is a classic sign of residual solvent. The low melting point of this compound (27-30°C) means that even a small amount of an organic solvent can depress the melting point, causing it to appear as an oil or a waxy semi-solid at room temperature.

  • Solution Workflow:

    G start Oily Product Observed rotovap Check Rotovap Settings: - Water bath temp < 40°C - Ensure good vacuum start->rotovap high_vac Dry Under High Vacuum - Connect to Schlenk line - Warm gently (optional) - Dry to constant weight rotovap->high_vac recheck Re-evaluate Product high_vac->recheck still_oil Still an Oil? recheck->still_oil solid Solid Product Obtained (Proceed to analysis) still_oil->solid No recrystallize Perform Recrystallization - Select appropriate solvent (e.g., Hexane/minimal DCM) still_oil->recrystallize Yes recrystallize->high_vac Isolate & Dry Crystals

    Workflow for handling an oily product.

  • Detailed Protocol: High Vacuum Drying

    • Transfer: Transfer your oily product to a round-bottom flask of an appropriate size.

    • Connect: Connect the flask to a high vacuum line (e.g., a Schlenk line). Ensure the connection is secure and well-greased if using ground glass joints.

    • Evacuate: Slowly open the vacuum valve to prevent bumping. The residual solvent should begin to bubble and evaporate.

    • Gentle Warming (Optional): You can gently warm the flask with a water bath (not exceeding 30-35°C) to expedite the removal of less volatile solvents.

    • Dry to Constant Weight: Continue drying until the product solidifies and you achieve a constant weight (i.e., the weight does not change between two measurements taken at least 30 minutes apart). This is your validation step.

Problem 2: My NMR/GC-MS analysis still shows significant solvent peaks.
  • Underlying Cause: This indicates that the initial solvent removal was incomplete. High-boiling point solvents (like DMF, DMSO) or solvents that form azeotropes can be particularly stubborn. Solvents can also become trapped within the crystal lattice of the solid product.

  • Solution Workflow:

    G start Residual Solvent Detected (NMR, GC-MS) dissolve Re-dissolve Product in a low-boiling solvent (e.g., Dichloromethane) start->dissolve rotovap Concentrate on Rotovap (This co-evaporates the high-boiling solvent) dissolve->rotovap high_vac Dry Under High Vacuum rotovap->high_vac recheck Re-analyze Sample high_vac->recheck still_present Solvent Still Present? recheck->still_present clean Solvent Removed still_present->clean No purify Purify via Recrystallization or Kugelrohr Distillation still_present->purify Yes

    Workflow for removing stubborn residual solvents.

  • Expert Insight: Kugelrohr Distillation For a high-boiling point product like this compound, Kugelrohr distillation is an excellent, albeit more advanced, purification method.[5][6][11] It is a short-path vacuum distillation technique ideal for small quantities of high-boiling liquids or low-melting solids.[5][6][11]

    • Principle: The apparatus consists of a series of glass bulbs that are heated in an oven under vacuum.[6] The sample is placed in the first bulb. As it's heated and rotated, it vaporizes and travels a short distance to condense in a cooler, adjacent bulb, leaving non-volatile impurities behind.[6][7] This method is highly efficient because the short path minimizes product loss.[6]

Problem 3: I have low yield after my purification process.
  • Underlying Cause: Product loss can occur at multiple stages: during transfers between flasks, incomplete crystallization (too much solvent used), or decomposition if excessive heat is applied.

  • Troubleshooting Steps:

    • Check the Mother Liquor: After recrystallization, concentrate the remaining solution (the mother liquor) and analyze it by TLC or NMR. If a significant amount of product is present, you can attempt a second crystallization to recover more material.

    • Optimize Recrystallization: Ensure you are using the minimum amount of hot solvent required to dissolve your product.[10] Adding too much will keep more of your product dissolved even after cooling, thus reducing the yield.

    • Temperature Control: When using a rotovap or vacuum oven, use the lowest possible temperature that still allows for efficient solvent removal. For this compound, a water bath temperature of 30-40°C is generally sufficient.

    • Careful Transfers: When transferring the product, rinse the original flask with a small amount of the solvent you are using in the next step to ensure all the material is carried over.[12][13]

Section 3: Detailed Experimental Protocol

Protocol: Purification of Crude this compound by Recrystallization

This protocol provides a reliable method for purifying the product and removing residual synthesis solvents.

  • Principle of Recrystallization: This purification technique is based on the differential solubility of a compound in a hot versus a cold solvent.[8] An ideal solvent will dissolve the target compound and any impurities at its boiling point. Upon cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

  • Step-by-Step Methodology:

    • Solvent Selection: Based on the non-polar nature of this compound, a non-polar solvent system is a good starting point. A hexane/ethyl acetate or hexane/dichloromethane mixture is often effective.

      • Test Procedure: Place a small amount of your crude product in a test tube. Add a few drops of hexane; it should be poorly soluble. Add a drop or two of ethyl acetate or dichloromethane until the solid dissolves upon gentle warming. If it precipitates upon cooling, this is a good solvent system.

    • Dissolution: Place the crude oily product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., dichloromethane) to dissolve it. Heat the solution gently on a hotplate.

    • Precipitation: Slowly add the "bad," hot solvent (e.g., hexane) dropwise to the swirling, hot solution until you see persistent cloudiness (turbidity). This indicates the solution is saturated. Add another drop or two of the "good" solvent to just redissolve the precipitate and make the solution clear again.

    • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rushing this step can trap impurities.[10]

    • Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining mother liquor.

    • Drying: Dry the purified crystals under high vacuum to remove all traces of the recrystallization solvents. Confirm purity by NMR and melting point analysis.

References
  • Grokipedia. Kugelrohr.
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Preventing decomposition of Bis(4-fluorophenyl)methane during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(4-fluorophenyl)methane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound as a key starting material or intermediate. As a pivotal building block in the synthesis of various pharmaceuticals, including Fluspirilene and other atypical dopamine transporter (DAT) inhibitors, maintaining its structural integrity during reactions is paramount[1][2].

This document provides in-depth troubleshooting advice and frequently asked questions to address the primary challenge encountered during its use: unwanted decomposition of the central methylene bridge. Our goal is to equip you with the knowledge to anticipate, diagnose, and prevent these side reactions, ensuring the robustness and reproducibility of your synthetic routes.

Troubleshooting Guide: Preventing Decomposition

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I'm observing the formation of a new, more polar byproduct in my reaction, often appearing as a yellow impurity. My mass spectrometry data suggests the addition of an oxygen atom. What is happening?

Answer: You are most likely observing the oxidation of the benzylic methylene bridge of this compound to form Bis(4-fluorophenyl)methanone. This is the most common decomposition pathway.

  • The Underlying Chemistry: The C-H bonds on the methylene carbon are benzylic and thus are the most reactive sites in the molecule for radical abstraction or oxidation[3][4]. The presence of trace amounts of oxygen (air), peroxide impurities in solvents (like THF or diethyl ether), or certain metal catalysts can initiate this oxidation. The reaction is often accelerated by the presence of a strong base, which can deprotonate the methylene bridge to form a carbanion that is highly susceptible to oxidation[4][5].

  • Immediate Action & Confirmation:

    • Analyze the Byproduct: The primary oxidation product, Bis(4-fluorophenyl)methanone, is a known compound. You can confirm its presence by comparing the spectral data of your byproduct with a reference spectrum or a commercial standard[6]. The 1H NMR will show a disappearance of the characteristic methylene singlet, and the 13C NMR will show a new carbonyl peak.

    • Check Your Solvents: Test your solvents for the presence of peroxides using peroxide test strips.

  • Preventative Protocols:

    • Protocol 1: Rigorous Exclusion of Oxygen. The most effective preventative measure is to run your reaction under a strictly inert atmosphere.

      Experimental Protocol: Setting Up a Reaction Under Inert Atmosphere

      • Glassware Preparation: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator.

      • Assembly: Quickly assemble the reaction apparatus while hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen). Use high-vacuum grease for all joints.

      • Solvent Degassing: Use solvents that have been thoroughly degassed. The most common methods are:

        • Freeze-Pump-Thaw: For small volumes, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle at least three times.

        • Sparging: Bubble a fine stream of inert gas through the solvent for at least 30 minutes.

      • Reagent Addition: Add this compound and other solid reagents to the reaction flask, then purge the flask with the inert gas for several minutes. Add degassed solvents and liquid reagents via syringe or cannula.

      • Maintenance: Maintain a positive pressure of the inert gas throughout the reaction using a bubbler or a balloon.

    • Protocol 2: Use of Antioxidants. If rigorous oxygen exclusion is difficult or if radical initiators are suspected, the addition of a radical-scavenging antioxidant can be effective.

      Recommended Antioxidants:

      Antioxidant Typical Loading Notes
      Butylated Hydroxytoluene (BHT) 0.1 - 1 mol% A common, inexpensive radical scavenger.
      2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) 0.1 - 1 mol% Effective radical trap, but can participate in some reactions.

      | Triphenylphosphine (PPh₃) | 1 - 5 mol% | Can also reduce any peroxides present. |

      Note: Always run a small-scale control reaction to ensure the antioxidant does not interfere with your desired transformation.

Question 2: My reaction involves a strong acid catalyst (e.g., AlCl₃, TfOH), and I'm getting a complex mixture of aromatic products instead of my target molecule. What could be the cause?

Answer: Strong Brønsted or Lewis acids can promote unwanted side reactions, including intermolecular alkylation (scrambling) or, in extreme cases, cleavage of the diarylmethane structure.

  • The Underlying Chemistry: Although the C-C bonds are generally robust, highly acidic conditions can lead to protonation of one of the aromatic rings. This can facilitate a retro-Friedel-Crafts type reaction or promote transalkylation, where the bis(4-fluorophenyl)methyl carbocation is transferred to another aromatic molecule in the reaction mixture[7][8]. This is especially problematic if your reaction mixture contains other electron-rich arenes.

  • Troubleshooting & Prevention:

    • Lower the Temperature: Running the reaction at a lower temperature can often reduce the rate of these unwanted side reactions.

    • Use a Milder Lewis Acid: If possible, substitute strong Lewis acids like AlCl₃ with milder alternatives.

      Lewis AcidRelative Activity
      AlCl₃, AlBr₃Very Strong
      FeCl₃, TiCl₄, SbCl₅Strong
      BF₃·OEt₂, SnCl₄Moderate
      ZnCl₂, InCl₃Mild
    • Control Stoichiometry: Use the minimum effective amount of the acid catalyst. A catalytic amount is often sufficient, whereas a stoichiometric amount can drive decomposition.

    • Solvent Choice: Using this compound itself as the solvent in a Friedel-Crafts reaction should be avoided, as this can lead to self-polymerization or scrambling. Use a more inert solvent like dichloromethane, dichloroethane, or nitrobenzene (if compatible with your reaction).

Question 3: I am using a strong base like BuLi or LDA in my reaction, and my yields are inconsistent. Could the base be degrading my starting material?

Answer: Yes, strong, non-nucleophilic bases can deprotonate the methylene bridge to form a benzylic carbanion[3][9]. While this is often the basis for desired C-H functionalization reactions, this reactive intermediate can decompose if not controlled.

  • The Underlying Chemistry: The pKa of the methylene protons in diarylmethanes is in the range of 30-33, making them accessible to strong bases. The resulting anion is a potent nucleophile and also highly susceptible to oxidation by trace oxygen, as detailed in Question 1. If there are any electrophilic species or oxidants present, this intermediate will react, consuming your starting material.

  • Preventative Measures:

    • Strict Inert Atmosphere: This is critical when using strong bases to prevent rapid oxidation of the resulting anion. Follow Protocol 1 rigorously.

    • Temperature Control: Form the anion at a low temperature (e.g., -78 °C) to control its reactivity and minimize decomposition.

    • Order of Addition: Add the strong base to a solution of the this compound at low temperature. Once the anion is formed, immediately add the desired electrophile to ensure it reacts in the intended pathway rather than decomposing.

Visualizing Decomposition Pathways

The primary modes of decomposition can be summarized in the following diagrams.

A This compound B Benzylic Carbanion A->B Strong Base (e.g., LDA, BuLi) C Bis(4-fluorophenyl)methanone (Oxidation Product) A->C [O] (e.g., air, peroxides) D Scrambled/Polyalkylated Products A->D Strong Lewis Acid + Other Arenes B->C Trace O₂

Caption: Primary decomposition pathways of this compound.

start Reaction Issue Observed q1 Is an unexpected ketone byproduct observed (e.g., by MS, NMR)? start->q1 sol1 Likely Cause: Oxidation. Implement Protocol 1 (Inert Atmosphere) and/or Protocol 2 (Antioxidants). q1->sol1 Yes q2 Is a strong acid (Lewis or Brønsted) being used? q1->q2 No end Problem Mitigated sol1->end sol2 Likely Cause: Acid-catalyzed scrambling. Lower temperature, use milder acid, or control stoichiometry. q2->sol2 Yes q3 Is a strong, non-nucleophilic base being used? q2->q3 No sol2->end sol3 Likely Cause: Anion formation & subsequent decomposition. Use strict inert atmosphere and low temperatures. q3->sol3 Yes sol3->end

Caption: Troubleshooting decision tree for this compound reactions.

Frequently Asked Questions (FAQs)
  • Q: How should I store this compound to ensure long-term stability?

    • A: Store the compound in a tightly sealed container in a cool, dark, and dry place. To minimize slow oxidation over time, consider flushing the container with an inert gas like argon or nitrogen before sealing.

  • Q: Is this compound sensitive to light?

    • A: While not as sensitive as dye molecules, diarylmethanes can be susceptible to photodegradation, particularly under UV light[10][11]. It is good laboratory practice to protect reactions from direct light by wrapping the flask in aluminum foil, especially for reactions that run for extended periods.

  • Q: Can I use solvents like THF without purification?

    • A: It is highly discouraged. Ethereal solvents like THF and diethyl ether can form explosive peroxides upon storage in the presence of air and light. These peroxides are potent oxidizing agents and can directly lead to the formation of Bis(4-fluorophenyl)methanone. Always use freshly distilled or inhibitor-free, peroxide-free solvents.

  • Q: What analytical methods are best for monitoring the stability of my reaction?

    • A: Thin-Layer Chromatography (TLC) is excellent for real-time monitoring. The oxidation product, Bis(4-fluorophenyl)methanone, is significantly more polar and will have a lower Rf value. For quantitative analysis and confirmation of byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. 1H NMR can also be used to monitor the disappearance of the methylene singlet (around 4.0 ppm) and the appearance of aromatic signals corresponding to the ketone product.

References
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Technical Support Center: Troubleshooting Catalyst Deactivation in Bis(4-fluorophenyl)methane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Bis(4-fluorophenyl)methane. This guide is designed for researchers, scientists, and drug development professionals who utilize heterogeneous solid acid catalysts for this crucial Friedel-Crafts alkylation reaction. Catalyst deactivation is an inevitable challenge that impacts reaction efficiency, product yield, and process economics. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, prevent, and resolve common issues related to catalyst deactivation.

Section 1: Troubleshooting Guide - Diagnosing the Deactivation Problem

This section addresses specific experimental observations and provides a logical framework for identifying the root cause of catalyst failure.

Q1: My catalyst's activity dropped sharply after the first reaction cycle. What are the most probable causes?

A significant loss of activity after a single run typically points to one of three primary deactivation mechanisms: severe coking (fouling), acute poisoning, or leaching of active sites.

  • Coking/Fouling : This is the most frequent cause of deactivation in alkylation reactions over solid acids like zeolites.[1][2] It involves the physical deposition of heavy, carbonaceous byproducts ("coke") onto the catalyst's active sites and within its porous structure.[1][2] These deposits physically block reactants from reaching the catalytic centers. In the synthesis of this compound, side reactions such as polyalkylation or oligomerization of reactants can produce these high-molecular-weight compounds.[3][4]

  • Poisoning : This occurs when impurities in the feedstock or solvent chemisorb onto the active sites, rendering them inactive.[5] For solid acid catalysts, water is a notorious poison, as it can hydrolyze active sites or compete for adsorption.[6][7] Other potential poisons include oxygenated or nitrogen-containing organic compounds that may be present as impurities in the fluorobenzene or methylene source.[8]

  • Leaching : This mechanism involves the dissolution of the active components of the catalyst into the liquid reaction medium.[9][10] This leads to an irreversible loss of active sites and is a significant concern in liquid-phase reactions.[10][11] If you observe a change in the color of your reaction solution that cannot be attributed to the product, leaching should be suspected.

To begin your diagnosis, a systematic characterization of the spent catalyst is essential.

Q2: I observe significant charring or discoloration on my recovered catalyst. How can I confirm and quantify coke formation?

Visual discoloration is a strong indicator of coking. To confirm and quantify the extent of coke deposition, Thermogravimetric Analysis (TGA) is the most direct and effective technique.

The causality is straightforward: coke is a carbonaceous deposit that will combust in an oxidizing atmosphere (like air or oxygen) at elevated temperatures. TGA measures the change in mass of a sample as a function of temperature. The mass loss observed during heating in an air stream corresponds to the amount of coke burned off the catalyst.

Experimental Protocol 1: Quantifying Coke Content via Thermogravimetric Analysis (TGA)

  • Sample Preparation : Carefully recover the spent catalyst from the reaction mixture. Wash it thoroughly with a non-reactive solvent (e.g., hexane or toluene) to remove any adsorbed, non-coke organic material, and then dry it completely in a vacuum oven at a low temperature (e.g., 100-120 °C).

  • TGA Setup : Place a known mass (typically 10-20 mg) of the dried, spent catalyst into the TGA crucible.

  • Analysis Program :

    • Heat the sample from ambient temperature to ~150 °C under an inert atmosphere (e.g., Nitrogen) and hold for 30-60 minutes to drive off any residual moisture or solvent.

    • Switch the gas to an oxidizing atmosphere (e.g., Air or a 20% O₂/N₂ mix).

    • Ramp the temperature to 700-800 °C at a controlled rate (e.g., 10 °C/min).

  • Data Interpretation : The percentage weight loss recorded between approximately 200 °C and 700 °C in the oxidizing atmosphere corresponds to the weight percent of coke on the catalyst.

Q3: My reaction filtrate is colored, and subsequent ICP-MS analysis confirms the presence of the catalyst's active metal. What does this signify?

This is a classic signature of leaching , where active species from your solid catalyst are being lost to the reaction solution.[9][10] Leaching is particularly problematic because it represents an irreversible loss of the catalyst's active phase, and the dissolved species may act as a homogeneous catalyst, complicating kinetic studies and product purification.[10]

Unfortunately, a leached catalyst is very difficult to regenerate, as the active sites are physically lost from the solid support.[9] The primary recourse is to focus on prevention by:

  • Optimizing Reaction Conditions : Lowering the reaction temperature may reduce the solubility of the active phase.

  • Choosing a Stable Catalyst : Ensure the chosen catalyst support and active phase are chemically stable in the reaction medium and under the chosen conditions. For instance, some metal oxides are susceptible to dissolution in highly polar solvents.[11]

  • Modifying the Catalyst : In some cases, catalyst synthesis can be modified to better anchor the active species to the support, enhancing its stability.

Q4: How do I differentiate between catalyst poisoning and coking using analytical techniques?

While both mechanisms block active sites, they have different chemical signatures that can be distinguished with the right characterization tools.

A logical workflow is essential for an accurate diagnosis. The following table and diagram summarize a recommended approach.

Table 1: Analytical Techniques for Differentiating Deactivation Mechanisms

Analytical Technique Information Provided Indication for Coking Indication for Poisoning
TGA/TPO Quantifies combustible material on the catalyst. Significant weight loss in an oxidizing atmosphere at high temperatures. Minimal or no significant weight loss.
BET Surface Area Measures the catalyst's surface area and pore volume. Drastic reduction in surface area and pore volume due to pore blockage.[1] May show some reduction in surface area, but often less dramatic than severe coking.
XPS Determines the elemental composition and chemical state of the catalyst's surface.[5][12] Increased Carbon (C1s) signal, often with graphitic character. Detection of unexpected elements (e.g., S, N, Cl) or changes in the chemical state of the active metal.[5]

| FT-IR Spectroscopy | Identifies functional groups on the catalyst surface. | Appearance of C-H and aromatic C=C stretching bands from coke precursors. | Appearance of bands corresponding to the poison molecule (e.g., O-H from water). |

Diagram 1: Troubleshooting Workflow for Catalyst Deactivation A decision tree to guide the diagnostic process for an underperforming catalyst.

G start Catalyst Activity Loss Observed visual Visual Inspection of Spent Catalyst start->visual tga Perform TGA in Air visual->tga Discoloration/Charring Noted icp Perform ICP-MS on Reaction Filtrate visual->icp No Discoloration xps Perform Surface Analysis (XPS) tga->xps Minimal Weight Loss coke Diagnosis: Coking/Fouling tga->coke Significant Weight Loss (>2%) icp->xps No Active Metal Detected leaching Diagnosis: Leaching icp->leaching Active Metal Detected poisoning Diagnosis: Poisoning xps->poisoning Foreign Elements Detected (S, N, etc.)

Section 2: FAQs - Prevention and Regeneration

This section provides answers to common questions regarding best practices for maintaining catalyst longevity and restoring activity.

Q1: What are the best practices to prevent or minimize catalyst deactivation?

Proactive measures are always more effective than reactive regeneration.

  • Feedstock Purity : Ensure your fluorobenzene and methylene source are of high purity and, critically, are anhydrous. Water is detrimental to most acid catalysts.[6][7] Consider passing liquid reactants through a column of activated molecular sieves before use.

  • Optimize Reaction Temperature : Higher temperatures can accelerate the rate of coke-forming side reactions.[3] Conduct kinetic studies to find the lowest temperature that provides an acceptable reaction rate.

  • Control Reactant Ratios : In Friedel-Crafts alkylations, using a large excess of the aromatic compound (fluorobenzene) can help suppress polyalkylation and other side reactions that lead to coke.[3]

  • Select the Right Catalyst Pore Structure : For bulky molecules, catalysts with larger pores or hierarchical pore structures can improve mass transport and reduce the likelihood of pore blockage.[1][4]

  • Solvent Choice : Use a dry, non-polar, and non-coordinating solvent to minimize interactions with the catalyst's active sites and prevent leaching.

Q2: My catalyst is deactivated by coke. What is the standard protocol for regeneration?

For zeolites and other thermally stable solid acids, the most common and effective regeneration method is calcination , which involves a controlled combustion of the coke deposits.[1]

Experimental Protocol 2: Standard Catalyst Regeneration via Calcination

CAUTION : This procedure involves high temperatures and potentially exothermic reactions. Perform in a well-ventilated furnace or a tube furnace with proper off-gas handling.

  • Catalyst Preparation : Recover the coked catalyst and wash it with a solvent as described in Protocol 1 to remove non-coke residues. Dry the catalyst completely.

  • Purge with Inert Gas : Place the catalyst in a suitable vessel (e.g., a ceramic boat) inside a furnace. Purge the furnace with an inert gas (Nitrogen or Argon) while slowly heating to 200-300 °C. This step removes any volatile adsorbed species without combustion.

  • Controlled Oxidation : While maintaining the temperature, slowly introduce a diluted stream of air or oxygen (e.g., 2-5% O₂ in N₂) into the furnace. A slow, controlled introduction is critical to manage the heat released from coke combustion, which can otherwise cause thermal shock and damage the catalyst structure (sintering).

  • Temperature Ramp : Once the initial exothermic reaction subsides, slowly ramp the temperature (e.g., 2-5 °C/min) to the final calcination temperature, typically between 450-550 °C.[1] The exact temperature depends on the thermal stability of your specific catalyst.

  • Hold and Cool : Hold at the final temperature for 3-5 hours to ensure complete removal of all coke deposits.

  • Cool Down : Switch the gas flow back to pure inert gas and allow the catalyst to cool down to room temperature. The regenerated catalyst should be stored in a desiccator to prevent re-adsorption of atmospheric moisture.

After regeneration, it is best practice to re-characterize the catalyst (e.g., using BET analysis) to confirm that its structural properties have been restored.

Diagram 2: Primary Deactivation Mechanisms on a Zeolite Catalyst A visual representation of how active sites are compromised.

G cluster_0 Zeolite Pore cluster_1 Deactivation Mechanisms A Active Site Products Products A->Products B Active Site C Active Site D Active Site Leached Leached Site D->Leached Leaching/ Site Loss Coke Coke Molecule Coke->B Fouling/ Pore Blocking Poison Poison (e.g., H2O) Poison->C Poisoning/ Site Blocking Reactants Reactants Reactants->A Successful Reaction Reactants->B Blocked Reactants->C Blocked Reactants->D Site Lost

Conclusion

Maintaining the activity and stability of catalysts in this compound synthesis is paramount for achieving efficient and reproducible results. By understanding the fundamental mechanisms of deactivation—coking, poisoning, and leaching—researchers can implement a systematic approach to troubleshooting. A combination of preventative best practices and robust diagnostic characterization, followed by appropriate regeneration protocols, will significantly extend catalyst lifetime and improve the overall sustainability of the synthetic process.

References
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Lecture 10 Catalyst characterization.
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  • Catalyst Characterization Techniques. (2021). Hiden Analytical.
  • Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process. (2016).
  • Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contamin
  • Formation of Coke in the Disproportionation of n-Propylbenzene on Zeolites. (1993).
  • ChemInform Abstract: Deactivation of Solid Catalysts in Liquid Media: The Case of Leaching of Active Sites in Biomass Conversion Reactions. (2015).
  • Suppression of coke formation and enhancement of aromatic hydrocarbon production in catalytic fast pyrolysis of cellulose over different zeolites: effects of pore structure and acidity. (2016). RSC Publishing.
  • Sádaba, I., et al. (2015). Deactivation of Solid Catalysts in Liquid Media: The Case of Leaching of Active Sites in Biomass Conversion Reactions. Amanote Research.
  • Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2011).
  • Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. (2021). RSC Publishing.
  • Al-Kinany, M. C., et al. (2012). Selective zeolite catalyst for alkylation of benzene with ethylene to produce ethylbenzene. Applied Petrochemical Research.
  • Adawi, H. (2023). Reaction-Diffusion-Deactivation in Hierarchical Zeolite Catalysts for Liquid-Phase Hydrocarbons Upgrading.
  • This compound CAS 457-68-1. Benchchem.
  • Friedel-Crafts Alkyl
  • why is water not compatible with lewis acids in a friedel-crafts alkyl
  • Friedel-Crafts and related reactions catalyzed by solid acids. (2022). Elsevier.
  • Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2011).

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Technical Support Center: Work-up Procedures for Bis(4-fluorophenyl)methane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the work-up and purification of Bis(4-fluorophenyl)methane. The synthesis of this compound, typically via Friedel-Crafts alkylation, is robust, but challenges often arise during the isolation and purification stages. This document provides troubleshooting guides and FAQs to address common issues encountered in the laboratory.

I. General Work-up and Purification Workflow

A successful synthesis is defined by the purity of the final compound. The work-up procedure is critical for removing catalyst residues, unreacted starting materials, and side products. The following diagram outlines a standard workflow for a typical Friedel-Crafts reaction producing this compound.

G cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reaction Friedel-Crafts Reaction Mixture (Fluorobenzene, DCM, AlCl₃) Quench 1. Quenching (e.g., with ice-cold dilute HCl) Reaction->Quench PhaseSep 2. Phase Separation (Separate organic/aqueous layers) Quench->PhaseSep Wash 3. Aqueous Washes (H₂O, NaHCO₃, Brine) PhaseSep->Wash Dry 4. Drying (Anhydrous MgSO₄ or Na₂SO₄) Wash->Dry SolventRemoval 5. Solvent Removal (Rotary Evaporation) Dry->SolventRemoval Crude Crude Product (Oil or Solid) SolventRemoval->Crude Purify 6. Purification (Crystallization, Distillation, or Chromatography) Crude->Purify Final Pure this compound Purify->Final

Caption: General workflow for the work-up and purification of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the work-up procedure in a question-and-answer format.

FAQ 1: Quenching & Catalyst Removal

Question: After pouring my reaction mixture onto ice water, I got a thick, unmanageable precipitate, and now I have a persistent emulsion. What went wrong?

Answer: This is a classic issue when quenching Friedel-Crafts reactions that use aluminum chloride (AlCl₃) as a catalyst.[1][2]

  • Causality: When AlCl₃ reacts with water, it hydrolyzes to form aluminum hydroxide (Al(OH)₃), a gelatinous solid. This solid traps your organic product, complicates phase separation, and often leads to stable emulsions, causing significant loss of yield.

  • Expert Recommendation: Quench the reaction by slowly adding the reaction mixture to a vigorously stirred, ice-cold solution of dilute hydrochloric acid (e.g., 1-2 M HCl). The acid protonates the aluminum hydroxide, forming water-soluble aluminum salts (like [Al(H₂O)₆]³⁺Cl⁻₃), which remain in the aqueous layer. This results in a clean and straightforward phase separation.

Protocol: Recommended Quenching Procedure

  • Prepare a beaker with a stirred solution of 1 M HCl and cool it in an ice bath. Use a volume of acid roughly 3-5 times the volume of your reaction mixture.

  • Slowly and carefully, transfer the completed reaction mixture into the cold, stirring HCl solution via a dropping funnel or by pouring in small portions. The addition is exothermic; maintain the temperature below 20°C.

  • After the addition is complete, allow the mixture to stir for 15-20 minutes to ensure all the aluminum salts are dissolved in the aqueous phase.

  • Transfer the biphasic mixture to a separatory funnel for phase separation.

FAQ 2: Product Isolation & Purity

Question: My crude product is a yellow or brown oil, but this compound should be a low-melting white solid. What are these impurities and how do I remove them?

Answer: The discoloration indicates the presence of side products or residual catalyst complexes. The most common synthesis, a Friedel-Crafts alkylation of fluorobenzene with dichloromethane, can produce several impurities.[3]

  • Likely Impurities:

    • Isomeric Products: Besides the desired 4,4'-isomer, small amounts of 2,4'- and 2,2'-isomers can form.

    • Poly-alkylated Products: The product, this compound, can react further to form tri- and tetra-arylated methanes, which are often higher-boiling and colored.

    • Oxidation Products: Air oxidation can lead to colored impurities.

  • Solution: Purification is essential. The choice of method depends on the scale of your reaction and the nature of the impurities.

Physical Properties of this compound
Molecular Formula C₁₃H₁₀F₂[4][5]
Molecular Weight 204.22 g/mol [6]
Appearance White Solid[5]
Melting Point 27-30 °C[6]
Boiling Point 265 °C (at 760 mmHg)[6]
~128-130 °C (at ~10 mmHg, extrapolated from 0.989 bar)[4]
Solubility Insoluble in water; soluble in common organic solvents.[6]
Purification Method Selection
Method Best For Removing Advantages Disadvantages
Crystallization Isomers, colored impurities, baseline materialHigh purity, scalable, cost-effectiveYield loss in mother liquor; requires a solid product.
Vacuum Distillation Non-volatile impurities (polymers, salts), starting materialsGood for large scale, effective for boiling point differencesRequires vacuum equipment; thermal stress can decompose some products.
Column Chromatography Closely related isomers and byproductsExcellent separation and purityCostly, time-consuming, generates solvent waste, less ideal for >10g scale.

Protocol: Purification by Crystallization Crystallization is often the most effective method for obtaining high-purity this compound.[7][8]

  • Dissolve the crude product (oil or solid) in a minimum amount of a hot solvent. Good starting solvents to try are methanol, ethanol, or hexane.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering hot through a pad of Celite to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to maximize crystal yield.

  • Collect the white crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces.

  • Dry the crystals under vacuum to obtain the pure this compound.

FAQ 3: Troubleshooting the Work-up

Question: I am consistently getting low yields after work-up. Where could I be losing my product?

Answer: Product loss during work-up is a common problem and can occur at multiple stages. A systematic approach is needed to identify the cause.[9]

G start Low Yield Observed q1 Did you check the aqueous layer by TLC or extraction? start->q1 q2 Did a persistent emulsion form? q1->q2 No sol1 Product is water-soluble or sensitive to pH. Re-extract aqueous layers. q1->sol1 Yes (Product Found) q3 Did you use an excessive amount of washing/crystallization solvent? q2->q3 No sol2 Product trapped in emulsion. Use brine or Celite filtration to break the emulsion. q2->sol2 Yes sol3 Product lost to solubility. Reduce solvent volume. Cool crystallization solvent thoroughly. q3->sol3 Yes end Yield Improved q3->end No sol1->end sol2->end

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to Bis(4-fluorophenyl)methane and its Analogs: A ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the diphenylmethane scaffold is a cornerstone, offering a versatile platform for structural elaboration. The introduction of fluorine substituents profoundly alters the electronic and metabolic properties of these molecules, making a detailed understanding of their spectroscopic characteristics essential for unambiguous identification and further development. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of bis(4-fluorophenyl)methane, presenting a comparative study with its non-fluorinated parent compound, diphenylmethane, and its chlorinated analog, bis(4-chlorophenyl)methane.

The Influence of Halogen Substitution on the NMR Landscape

The substitution of hydrogen with fluorine or chlorine on the phenyl rings of diphenylmethane induces significant changes in the electron density distribution within the molecule. These changes are directly reflected in the NMR spectra, primarily through alterations in chemical shifts and the introduction of new coupling interactions. Fluorine, being highly electronegative, exerts a strong inductive effect, withdrawing electron density from the aromatic ring. This effect is most pronounced at the ipso-carbon (the carbon directly attached to the fluorine) and diminishes with distance. Furthermore, the spin-active ¹⁹F nucleus (I = ½) couples with neighboring ¹H and ¹³C nuclei, providing invaluable structural information through the observation of J-coupling constants. In contrast, chlorine, while also electronegative, has a less pronounced effect on the chemical shifts and does not introduce the same degree of observable coupling with protons in standard ¹H NMR experiments.

¹H NMR Spectral Analysis

A detailed examination of the ¹H NMR spectra of this compound and its analogs reveals the distinct electronic influence of the halogen substituents. The spectra are characterized by signals corresponding to the methylene bridge protons and the aromatic protons.

The Methylene Bridge Protons

The methylene protons (-CH₂-) in all three compounds appear as a singlet, as they are chemically and magnetically equivalent. However, the chemical shift of this singlet is sensitive to the nature of the substituent on the aromatic rings.

The Aromatic Protons

The aromatic regions of the ¹H NMR spectra provide a clear illustration of the substituent effects. Due to the symmetry of these molecules, the aromatic protons in each ring are chemically equivalent, resulting in simplified splitting patterns.

¹³C NMR Spectral Analysis

The ¹³C NMR spectra offer a more direct probe into the electronic environment of the carbon skeleton. The chemical shifts of the aromatic and methylene carbons are significantly influenced by the halogen substituents.

The Methylene Carbon

Similar to the protons, the methylene carbon gives rise to a single resonance in the ¹³C NMR spectrum. Its chemical shift is indicative of the overall electron-withdrawing or -donating nature of the substituted phenyl rings.

The Aromatic Carbons

The aromatic region of the ¹³C NMR spectrum is particularly informative. Due to molecular symmetry, four distinct signals are expected for the aromatic carbons in each of the substituted diphenylmethanes. The most notable feature in the spectrum of this compound is the large one-bond carbon-fluorine coupling (¹JCF), which unequivocally identifies the carbon atom directly attached to the fluorine.

Comparative Data Summary

To facilitate a direct comparison, the ¹H and ¹³C NMR spectral data for this compound, diphenylmethane, and bis(4-chlorophenyl)methane are summarized in the tables below. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)

Compoundδ (ppm) - CH₂δ (ppm) - Aromatic HMultiplicity & Coupling Constants (J in Hz)
This compound ~3.95~7.10, ~6.98t, J ≈ 8.7 Hz; t, J ≈ 8.7 Hz
Diphenylmethane ~3.99~7.28-7.17m
Bis(4-chlorophenyl)methane ~3.93~7.26, ~7.09d, J ≈ 8.5 Hz; d, J ≈ 8.5 Hz

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

Compoundδ (ppm) - CH₂δ (ppm) - Aromatic CCoupling Constants (J in Hz)
This compound ~40.9~161.5, ~137.2, ~130.4, ~115.3¹JCF ≈ 244 Hz, ³JCF ≈ 8 Hz, ²JCF ≈ 21 Hz, ⁴JCF ≈ 3 Hz
Diphenylmethane ~42.1~141.2, ~129.0, ~128.5, ~126.2-
Bis(4-chlorophenyl)methane ~40.9~139.6, ~132.2, ~130.4, ~128.8-

Experimental Protocols

NMR Data Acquisition:

¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (¹H: 7.26 ppm; ¹³C: 77.16 ppm) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Visualizing Structural and Spectroscopic Relationships

The following diagrams illustrate the molecular structures and the key NMR parameters discussed in this guide.

Figure 2. Comparative ¹H and ¹³C NMR data for Diphenylmethane and Bis(4-chlorophenyl)methane.

Conclusion

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound in comparison to its non-fluorinated and chlorinated analogs. The distinct influence of the fluorine substituent, particularly the observable ¹H-¹⁹F and ¹³C-¹⁹F coupling, offers a powerful diagnostic tool for structural confirmation. For researchers engaged in the synthesis and development of novel compounds based on the diphenylmethane scaffold, a thorough grasp of these spectroscopic nuances is paramount for accurate and efficient characterization.

References

  • Spectral Database for Organic Compounds (SDBS) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem , National Center for Biotechnology Information. [Link]

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the mass spectrometric analysis of Bis(4-fluorophenyl)methane (4,4'-Difluorodiphenylmethane). This document is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the characterization and quantification of this and similar fluorinated organic compounds. We will move beyond simple protocol recitation to explore the causal relationships behind methodological choices, ensuring a deep, actionable understanding of the techniques.

This compound, with a molecular formula of C13H10F2 and a monoisotopic mass of 204.0751 Da, presents unique analytical considerations due to its structure.[1][2][3] The presence of two fluorine atoms and the diphenylmethane core dictates its behavior in various ionization sources and its subsequent fragmentation. This guide will compare and contrast the primary mass spectrometry platforms used for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Resolution Mass Spectrometry (HRMS), providing the technical rationale for selecting the optimal approach for your specific application.

The Foundational Technique: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

For a semi-volatile and thermally stable compound like this compound, GC-MS is the quintessential workhorse. The technique's power lies in the combination of chromatographic separation with the information-rich fragmentation patterns generated by Electron Ionization (EI).

The Rationale Behind EI Fragmentation

In the EI source, high-energy electrons (typically 70 eV) bombard the molecule, dislodging an electron to create an energetically unstable molecular ion (M•+).[4][5] This excess energy induces predictable bond cleavages, creating a fragmentation pattern that serves as a chemical fingerprint. The stability of the resulting fragments dictates the intensity of their corresponding peaks in the mass spectrum.[4]

The fragmentation of this compound is dominated by cleavages that form stable carbocations. The primary fragmentation pathway involves the benzylic cleavage to lose a fluorophenyl radical, resulting in the highly stable fluorotropylium or fluorobenzyl cation.

G M This compound C13H10F2 [M]+• m/z = 204 F1 Fluorotropylium/Fluorobenzyl Cation [C7H6F]+ m/z = 109 M->F1 - C6H4F• F2 Loss of HF [C7H5]+ m/z = 89 F1->F2 - HF F3 Loss of C2H2 [C5H3]+ m/z = 63 F2->F3 - C2H2

Protocol: GC-MS Analysis

This protocol is a robust starting point for achieving excellent separation and spectral quality.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a high-purity solvent such as Dichloromethane or Ethyl Acetate to a concentration of 10-100 µg/mL. Volumetric accuracy is paramount for quantitative work.

2. GC System & Conditions:

  • Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C to ensure rapid volatilization without thermal degradation.

  • Column: A non-polar or mid-polarity column is ideal. A 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., HP-5MS or equivalent) provides excellent resolution.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min. This program ensures the elution of the target analyte as a sharp peak while separating it from potential contaminants.

3. MS Detector & Conditions:

  • Ion Source: Electron Ionization (EI) at 230°C.

  • Electron Energy: 70 eV (standard for library matching).

  • Mass Range: Scan from m/z 50 to 300. This range covers the molecular ion and all significant fragments.

  • Acquisition Mode: Full Scan for qualitative analysis and library searching. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

Expected Data and Interpretation

The analysis will yield a chromatogram with a sharp peak for this compound. The mass spectrum of this peak will be the key identifier.

m/z (Charge) Proposed Ion Structure Relative Abundance Significance
204[C13H10F2]+•ModerateMolecular Ion (M+•)
109[C7H6F]+High (Often Base Peak)Stable fluorotropylium/fluorobenzyl cation
83[C6H4F-CH2]+• fragmentLow to ModerateFragment from cleavage within the ring structure
51[C4H3]+LowCommon hydrocarbon fragment

Data is illustrative and based on typical EI fragmentation patterns. Actual abundances may vary.

The presence of the molecular ion at m/z 204 and the characteristic base peak at m/z 109 provides a high degree of confidence in the identification.

The Alternative Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is often preferred, LC-MS becomes indispensable when analyzing this compound in complex matrices (e.g., biological fluids, environmental samples) or when dealing with thermally labile metabolites or related compounds.[6][7][8] The choice of ionization source is critical.

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for this moderately polar compound. It typically yields a protonated molecule [M+H]+.

  • Electrospray Ionization (ESI): Less efficient for non-polar compounds but can be used, often forming adducts with ions from the mobile phase (e.g., [M+Na]+ or [M+NH4]+).

Protocol: LC-MS Analysis

This method is optimized for a reversed-phase separation.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., Acetonitrile or Methanol) to an appropriate concentration. Filtration through a 0.22 µm filter is crucial to protect the LC system.

2. LC System & Conditions:

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is a standard choice for reversed-phase chromatography.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acid promotes protonation for positive ion mode detection.

  • Gradient:

    • Start at 40% B.

    • Linear ramp to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. MS Detector & Conditions:

  • Ion Source: APCI or ESI (Positive Ion Mode).

  • Drying Gas (N2) Temperature: 350°C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Capillary Voltage: 4000 V.

  • Acquisition Mode: Full Scan (m/z 100-400) for identification. For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a tandem MS instrument provides superior selectivity and sensitivity.[7]

The Definitive Method: High-Resolution Mass Spectrometry (HRMS)

For unequivocal formula confirmation, particularly in drug development or metabolite identification, HRMS (e.g., Q-TOF or Orbitrap) is the gold standard. Its ability to measure mass with high accuracy (typically < 5 ppm) allows for the determination of the elemental composition of the parent ion and its fragments.[8]

Data Comparison: Low vs. High Resolution
Ion Nominal Mass (Unit Resolution) Theoretical Exact Mass Measured Mass (HRMS, <5 ppm error) Calculated Formula
[C13H10F2]+•204204.07506204.07531C13H10F2
[C7H6F]+109109.04535109.04552C7H6F

This level of accuracy definitively distinguishes the target analyte from other isobaric (same nominal mass) interferences, which is a critical requirement in regulated environments.

Comparative Summary and Workflow

The choice of analytical platform is dictated by the research question.

Technique Primary Ionization Key Advantage Best For Limitation
GC-MS Electron Ionization (EI)Rich, reproducible fragmentation for library matching.Routine identification, purity assessment, analysis of volatile compounds.Requires analyte to be thermally stable and volatile.
LC-MS ESI / APCIHandles complex matrices, suitable for non-volatile or labile compounds.Bioanalysis, environmental samples, high-throughput screening.Less structural information from fragmentation in single MS mode.
HRMS ESI / APCI / EIUnambiguous elemental composition determination.Structure elucidation, metabolite ID, reference standard characterization.Higher instrument cost and complexity.

G cluster_0 Analytical Goal cluster_1 Decision & Platform Start Define Analytical Need D1 Routine ID & Purity Check? Start->D1 D2 Complex Matrix or Non-Volatile Analytes? D1->D2 No P1 P1 D1->P1 Yes D3 Need Unambiguous Formula Confirmation? D2->D3 No P2 P2 D2->P2 Yes D3->P1 No P3 P3 D3->P3 Yes

References

  • SHIMADZU CORPORATION. (n.d.). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127. Retrieved from [Link]

  • American Chemical Society. (2025). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - ACS Fall 2025. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. Retrieved from [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Bis(4-fluorophenyl)methane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the bis(4-fluorophenyl)methane scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active compounds. The presence of the two fluorine atoms significantly influences the lipophilicity, metabolic stability, and binding interactions of these derivatives, making them attractive candidates for drug discovery. This guide provides a comparative analysis of the biological activities of various this compound derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships, mechanisms of action, and the experimental data that underpin their therapeutic potential.

Anticancer Activity: A Tale of Apoptosis Induction

Several studies have highlighted the potential of this compound derivatives as potent anticancer agents. Their cytotoxic effects have been evaluated against a range of cancer cell lines, with promising results.

Comparative Cytotoxicity

The anticancer efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Below is a comparative table of the IC50 values for various fluorophenyl and related derivatives against different cancer cell lines.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
(4-Fluorophenyl)methanone9jMCF-7 (Breast)21.57[1]
(4-Fluorophenyl)methanone9nMCF-7 (Breast)8.52[1]
1,3,4-ThiadiazoleA2MCF-7 (Breast)52.35[2]
1,3,4-ThiadiazoleA3MCF-7 (Breast)54.81[2]
1,3,4-ThiadiazoleB1MCF-7 (Breast)53.9[2]
1,3,4-ThiadiazoleB3MCF-7 (Breast)54.1[2]
Bis[4,5-diarylimidazol-2-ylidene]methane-MCF-7 (Breast)Growth Inhibition[3]
Bis[4,5-diarylimidazol-2-ylidene]methane-MDA-MB 231 (Breast)Growth Inhibition[3]
Bis[4,5-diarylimidazol-2-ylidene]methane-HT-29 (Colon)Growth Inhibition[3]

This table presents a selection of data from the literature and is intended to be illustrative. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Mechanism of Action: The Apoptotic Pathway

The primary mechanism by which many this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a crucial process for eliminating damaged or cancerous cells. The apoptotic cascade can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Evidence suggests that some of these compounds can activate the intrinsic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.

The tumor suppressor protein p53 plays a pivotal role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage caused by chemotherapeutic agents.[4] Activation of p53 can lead to the transcriptional upregulation of pro-apoptotic proteins like PUMA and NOXA.[5] Furthermore, the activation of initiator caspases, such as caspase-9, is a key step in the intrinsic apoptotic pathway.[6] This, in turn, leads to the activation of executioner caspases, like caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[7]

Below is a diagram illustrating the proposed apoptotic signaling pathway induced by certain this compound derivatives.

apoptosis_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion Derivative This compound Derivative DNA_Damage DNA Damage Derivative->DNA_Damage induces p53 p53 Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates DNA_Damage->p53 activates CytoC Cytochrome c Bax->CytoC promotes release Bcl2->CytoC inhibits release Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed intrinsic apoptotic pathway induced by this compound derivatives.

Antimicrobial Activity: Disrupting Microbial Defenses

This compound derivatives have also demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Comparative Antimicrobial Efficacy

The following table summarizes the MIC values of some bis-aryl methane and related derivatives against various microbial strains.

Compound TypeDerivativeMicrobial StrainMIC (µg/mL)Reference
Bis(4-aminopyridinium)C10S. aureus31.2[8]
Bis(4-aminopyridinium)C12S. aureus31.2[8]
Bis(4-aminopyridinium)C10E. coli62.5[8]
Bis(4-aminopyridinium)C12E. coli62.5[8]
Bis(hydroxyphenyl)methaneTetrachloro derivative (18)S. aureus-[9]
Bis(hydroxyphenyl)methaneTetrachloro derivative (18)B. subtilis-[9]
Bis(hydroxyphenyl)methanePentabromo derivative (8)C. albicans-[9]
Bis(hydroxyphenyl)methanePentabromo derivative (8)A. fumigatus-[9]

Note: A dash (-) indicates that the source specifies strong activity but does not provide a specific MIC value in the abstract. The data is illustrative and direct comparisons should be made with caution.

Mechanism of Action: Targeting the Cell Envelope and Beyond

The antimicrobial mechanism of action for these compounds is an area of active investigation. One proposed mechanism involves the disruption of the microbial cell membrane.[10] The lipophilic nature of the this compound core allows these molecules to intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability, loss of essential ions and metabolites, and ultimately, cell death.[11]

For antifungal agents, another potential target is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its inhibition disrupts membrane integrity and function. Some heterocyclic compounds are known to inhibit enzymes in this pathway.

The following diagram illustrates a generalized workflow for evaluating the antimicrobial activity of these derivatives.

antimicrobial_workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Stock Prepare Stock Solutions Purification->Stock MIC_Assay MIC Determination (Broth Microdilution) Stock->MIC_Assay Agar_Diffusion Agar Well/Disk Diffusion Assay Stock->Agar_Diffusion Determine_MIC Determine MIC Values MIC_Assay->Determine_MIC Measure_Zones Measure Zones of Inhibition Agar_Diffusion->Measure_Zones SAR Structure-Activity Relationship Analysis Measure_Zones->SAR Determine_MIC->SAR

Caption: General workflow for antimicrobial activity screening of synthesized compounds.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Here, we provide step-by-step methodologies for two key assays used to evaluate the biological activity of this compound derivatives.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 492 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[15][16]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • This compound derivatives

  • Positive control antibiotic/antifungal

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.[15]

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[6]

  • Inoculation: Inoculate each well with 10 µL of the prepared inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[15]

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. The comparative data presented in this guide highlight the promising potential of these derivatives. Further research should focus on synthesizing and evaluating a wider range of derivatives to establish more definitive structure-activity relationships. Elucidating the specific molecular targets and signaling pathways involved in their biological activities will be crucial for optimizing their efficacy and selectivity. Ultimately, with continued investigation, this compound derivatives could pave the way for new and effective treatments for cancer and infectious diseases.

References

[12] CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

[13] Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

[17] National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

[15] Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

[14] Al-Oqail, M. M., El-Shaer, N. S., & Al-Jenoobi, F. I. (2023, February 27). MTT assay protocol. protocols.io. [Link]

[16] Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

[5] Aubrey, B. J., Kelly, G. L., Janic, A., Herold, M. J., & Strasser, A. (2017). How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression?. Cell death and differentiation, 25(1), 104–113. [Link]

[6] Mahdavi, M., Davoodi, J., Zali, M. R., & Foroumadi, A. (2011). Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family. Biomedicine & pharmacotherapy, 65(3), 175–182. [Link]

[18] Alamri, M. A., Al-Abdullah, E. S., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Molecules, 27(19), 6529. [Link]

[2] Sztanke, K., Maziarka, A., Osinka, A., Sztanke, M., & Wujec, M. (2026, January 2). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 4744. [Link]

[1] Kumar, G. P., Kumar, G. S., & Reddy, C. S. (2025, August 6). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. [Link]

[19] Sztanke, K., Maziarka, A., Osinka, A., Sztanke, M., & Wujec, M. (2026, January 2). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. PubMed. [Link]

[3] Gust, R., Wurst, K., & Schwendt, P. (2012). Synthesis, antitumor, and antibacterial activity of bis[4,5-diarylimidazol-2-ylidene]methane derivatives. Archiv der Pharmazie, 345(8), 623–631. [Link]

[20] Liao, Y., He, X., & Li, Y. (2018). JIB-04 induces cell apoptosis via activation of the p53/Bcl-2/caspase pathway in MHCC97H and HepG2 cells. Oncology reports, 40(6), 3812–3820. [Link]

[21] Shchekotikhin, A. E., Glazunova, V. A., & Dezhenkova, L. G. (2023). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Molecules, 28(19), 6825. [Link]

[8] González-Bello, C., & Pérez-Picaso, L. (2025, October 2). Antibacterial Activity of Bis(4-aminopyridinium) Compounds for Their Potential Use as Disinfectants. International journal of molecular sciences, 26(19), 15029. [Link]

[9] Kim, Y. H., & Kim, S. H. (2009). Synthesis and antimicrobial activities of halogenated bis(hydroxyphenyl)methanes. Bioorganic & medicinal chemistry letters, 19(4), 1238–1241. [Link]

[22] Martins, F., & Remião, F. (2023). Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity. Molecules, 28(23), 7793. [Link]

[4] Burikhanov, R., Shrestha-Bhattarai, T., & Rangnekar, V. M. (2013). Paracrine Apoptotic Effect of p53 Mediated by Tumor Suppressor Par-4. Cell reports, 4(3), 458–468. [Link]

[7] Al-Malki, A. L., & Al-Ghamdi, S. A. (2020). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen Species Mediate the Anti-proliferative and Anti-migratory Activity of Mefenamic Acid in Breast Cancer Cells. Pharmacognosy magazine, 16(69), 239–246. [Link]

[23] González-Bello, C., & Pérez-Picaso, L. (2025, October 2). Antibacterial Activity of Bis(4-aminopyridinium) Compounds for Their Potential Use as Disinfectants. PubMed Central. [Link]

[24] Mahdavi, M., Davoodi, J., Zali, M. R., & Foroumadi, A. (2011). Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family. Biomedicine & Pharmacotherapy, 65(3), 175-182. [Link]

[10] Tofoleanu, F., & Tuchilus, C. (2025, January 8). Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth. Frontiers in pharmacology, 15, 1368028. [Link]

[25] Chee, J. L., & Lane, D. P. (2011). p53 continues to surprise: High levels of p53 can suppress apoptosis. Communicative & integrative biology, 4(1), 107–109. [Link]

[11] Smith, B. D. (2011). Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note. Pharmaceuticals, 4(3), 468–479. [Link]

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A Comparative Guide to the Characterization and Purity Validation of Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization and stringent purity control of chemical intermediates are paramount. Bis(4-fluorophenyl)methane, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty polymers, is no exception. Its purity profile can significantly impact the efficacy, safety, and overall quality of the final product. This guide provides a comprehensive comparison of analytical methodologies for the robust characterization and validation of this compound purity, offering insights into the rationale behind experimental choices and presenting adaptable protocols.

The Analytical Imperative: Why Purity Matters

The presence of impurities in this compound can arise from various stages of its synthesis, including unreacted starting materials, byproducts, and degradation products. For instance, common precursors such as 4-fluorobenzyl halides or 4-fluorobenzaldehyde can lead to residual starting materials or the formation of isomeric and oligomeric impurities. The manufacturing process itself may introduce contaminants that need to be diligently identified and quantified. Therefore, a multi-faceted analytical approach is essential to ensure a comprehensive understanding of the purity profile.

A Multi-Modal Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods, alongside thermal analysis, offers a robust and self-validating system for the characterization of this compound. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).

The selection of these techniques is underpinned by their orthogonal nature, meaning they rely on different physicochemical principles for separation and detection. This approach minimizes the risk of overlooking impurities that may not be amenable to a single analytical method. The validation of these methods is grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.46 on Chromatographic Separation Techniques, ensuring the generation of reliable and reproducible data.[1][2][3][4][5][6][7][8][9][10]

Comparative Analysis of Key Analytical Techniques

The following table summarizes the key performance attributes of the selected analytical techniques for the purity assessment of this compound.

Technique Principle Strengths Limitations Primary Application
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.High resolution and sensitivity for non-volatile and thermally labile compounds. Well-established for purity and impurity quantification.Requires a chromophore for UV detection. May require derivatization for compounds without a UV chromophore.Quantitative purity determination and impurity profiling.
GC-MS Chromatographic separation of volatile compounds based on boiling point and polarity, followed by mass-based identification.Excellent for separating and identifying volatile and semi-volatile impurities. High sensitivity and specificity.Requires the analyte to be thermally stable and volatile. May require derivatization.Identification and quantification of volatile impurities.
qNMR Intrinsic quantitative analysis based on the relationship between NMR signal intensity and the number of atomic nuclei.A primary ratio method providing direct SI-traceable purity values without the need for a specific reference standard of the analyte. Provides structural information.Lower sensitivity compared to chromatographic methods. Signal overlap can be a challenge in complex mixtures.Absolute purity determination and structural confirmation.
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by the melting point depression.Provides a measure of absolute purity for crystalline solids. Does not require a reference standard of the analyte.Only applicable to crystalline and thermally stable compounds. Not suitable for amorphous materials or compounds that decompose upon melting.Orthogonal method for confirming the purity of the main component.
FTIR Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.Rapid and non-destructive. Excellent for confirming the identity of the main component and detecting the presence of functional groups of potential impurities.Primarily a qualitative technique. Not well-suited for quantification of low-level impurities.Identity confirmation and screening for major impurities with distinct functional groups.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the key analytical techniques discussed. These protocols are designed to be adaptable and serve as a starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the purity analysis of non-volatile compounds like this compound. A reversed-phase method is typically suitable for this analysis.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, a gradient from 50% acetonitrile to 90% acetonitrile over 20 minutes. The exact gradient profile should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm, where the phenyl rings of this compound exhibit strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.

Rationale and Self-Validation:

  • The choice of a C18 column is based on the non-polar nature of this compound.

  • A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

  • UV detection at a low wavelength ensures sensitivity to a wide range of aromatic impurities.

  • System suitability tests, including retention time precision, peak area precision, and tailing factor, must be performed to validate the method's performance, in accordance with USP <621> and Ph. Eur. 2.2.46.[1][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound sample.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. This program should be optimized based on the volatility of expected impurities.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Rationale and Self-Validation:

  • The choice of a non-polar column is suitable for the separation of aromatic compounds based on their boiling points.

  • The temperature program is designed to separate compounds with a range of volatilities.

  • Mass spectrometric detection provides definitive identification of impurities by comparing their mass spectra to library databases (e.g., NIST).

  • The method's performance should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) for any identified impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

Experimental Protocol: ¹H-qNMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals. For this compound, a suitable internal standard could be maleic acid or 1,4-bis(trimethylsilyl)benzene.[11][12]

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.

    • Add a sufficient volume of the deuterated solvent to dissolve both components completely.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the methylene protons) and a well-resolved signal of the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Rationale and Self-Validation:

  • qNMR provides a direct measurement of the molar ratio of the analyte to the internal standard, leading to an absolute purity value.[13][14][15]

  • The choice of a suitable internal standard with non-overlapping signals is critical for accuracy.

  • The use of a long relaxation delay is essential for quantitative accuracy.

  • The method's validity is supported by the use of a certified reference material as the internal standard.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical flow of the comprehensive purity assessment for this compound.

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Data Integration & Final Purity Assignment Identity_Confirmation Identity Confirmation (FTIR, NMR) HPLC_Analysis HPLC-UV Analysis Identity_Confirmation->HPLC_Analysis GCMS_Analysis GC-MS Analysis Identity_Confirmation->GCMS_Analysis qNMR_Analysis qNMR Analysis Identity_Confirmation->qNMR_Analysis Preliminary_Purity Preliminary Purity (TLC, DSC) Preliminary_Purity->HPLC_Analysis Preliminary_Purity->GCMS_Analysis Preliminary_Purity->qNMR_Analysis Data_Review Review & Compare Data HPLC_Analysis->Data_Review GCMS_Analysis->Data_Review qNMR_Analysis->Data_Review Final_Purity Assign Final Purity Value Data_Review->Final_Purity COA_Generation Generate Certificate of Analysis Final_Purity->COA_Generation Sample This compound Sample Sample->Identity_Confirmation Sample->Preliminary_Purity

Caption: Workflow for the comprehensive purity assessment of this compound.

Conclusion: A Holistic and Defensible Purity Statement

The characterization and validation of this compound purity demand a scientifically sound and multi-faceted analytical strategy. By integrating the strengths of orthogonal techniques such as HPLC, GC-MS, and qNMR, and complementing them with thermal and spectroscopic analysis, researchers can establish a comprehensive and defensible purity profile. The provided protocols, grounded in established pharmacopeial guidelines, offer a robust framework for developing and validating analytical methods. This diligent approach to purity assessment is not merely a quality control measure; it is a critical step in ensuring the reliability of research data and the safety and efficacy of the final products derived from this important chemical intermediate.

References

  • United States Pharmacopeia.
  • European Pharmacopoeia. General Chapter 2.2.46.
  • Agilent Technologies. (2022).
  • U.S. Pharmacopeia. (2021).
  • Scribd. (2021).
  • Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46.
  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.
  • European Pharmacopoeia 7.0. 2.2.46.
  • uspbpep.com. 2.2.46.
  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions.
  • Purity by Absolute qNMR Instructions. (n.d.).
  • Bureau International des Poids et Mesures (BIPM). (n.d.). qNMR.
  • JEOL. (2022).
  • Lee, J., et al. (2021).
  • University of Illinois Chicago. (n.d.).

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A Senior Application Scientist's Guide to Fluorinated vs. Non-Fluorinated Diphenylmethanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in the Diphenylmethane Scaffold

The diphenylmethane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural rigidity and synthetic accessibility make it an attractive starting point for drug design. However, to optimize a lead compound, medicinal chemists often turn to a powerful tool: fluorine substitution. The strategic incorporation of fluorine, the most electronegative element, can dramatically alter a molecule's properties in ways that are often beneficial for therapeutic development.[1][2]

This guide provides a comparative analysis of fluorinated versus non-fluorinated diphenylmethanes, offering insights into how this single-atom substitution can profoundly impact key drug-like properties. We will explore the causal relationships behind these changes, provide supporting data, and detail the experimental protocols necessary to validate these effects in your own research. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and evaluate fluorinated diphenylmethane derivatives for enhanced performance.

Comparative Analysis: The Physicochemical Impact of Fluorination

The substitution of a hydrogen atom with fluorine, despite their similar sizes (van der Waals radii of 1.2 Å for H vs. 1.35 Å for F), induces significant electronic perturbations that cascade into altered physicochemical properties.[3] These changes are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid environment, is a critical parameter for membrane permeability and oral bioavailability.[4][5] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

Causality: The introduction of fluorine generally increases lipophilicity.[6] This can seem counterintuitive given fluorine's high electronegativity. However, the effect is largely due to the highly polarized but non-polarizable nature of the C-F bond, which reduces interactions with water molecules. The strong C-F bond is stable and does not readily participate in hydrogen bonding as an acceptor, effectively making the fluorinated region "hydrophobic".[7] On average, a single fluorine substitution on an aromatic ring can increase the LogP by 0.25 to 0.5 units.[4][8]

Data Summary:

CompoundStructurePredicted LogP (Non-Fluorinated)Predicted LogP (Fluorinated)ΔLogP
Pair 1 Diphenylmethane vs. 4-Fluorodiphenylmethane3.353.65+0.30
Pair 2 Benzhydrol vs. 4-Fluorobenzhydrol2.803.10+0.30

Note: LogP values are estimations for illustrative purposes. Experimental determination is crucial for accurate assessment.

Metabolic Stability

A major challenge in drug development is preventing rapid metabolic breakdown by enzymes like the cytochrome P450 (CYP) family, which can lead to poor bioavailability and short half-life.[1][9]

Causality: Fluorine is a powerful tool for enhancing metabolic stability.[1][2][4] The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~109 kcal/mol), making it highly resistant to enzymatic cleavage.[10] By strategically placing a fluorine atom at a known site of metabolic oxidation (a "metabolic soft spot"), such as a para-position on a phenyl ring, chemists can effectively block hydroxylation by CYP enzymes.[4][6][7] This steric and electronic shielding extends the compound's half-life in vivo.[4] For example, in the development of the cholesterol absorption inhibitor ezetimibe, which features a fluorophenyl group, fluorination was key to improving metabolic stability.[4][6]

Data Summary:

CompoundSite of MetabolismTypical MetaboliteEffect of FluorinationExpected Outcome
Diphenylmethane para-position of phenyl ring4-HydroxydiphenylmethaneC-F bond blocks hydroxylationIncreased half-life, higher systemic exposure
Analogue with Amine N-dealkylationSecondary amineFluorine on alkyl group can hinder oxidationReduced rate of N-dealkylation

Visualization of Key Concepts

To better illustrate the strategic application of fluorination, the following diagrams outline the decision-making workflow and the mechanism of metabolic blocking.

G cluster_0 Drug Discovery Workflow A Identify Non-Fluorinated Diphenylmethane Lead B Characterize Properties (Potency, LogP, Stability) A->B C Identify Liabilities (e.g., Low Potency, High Metabolism) B->C D Propose Strategic Fluorination (e.g., Block 'Soft Spot') C->D E Synthesize Fluorinated Analog D->E F Re-evaluate Properties E->F G Improved Candidate? F->G H Advance Lead G->H Yes I Re-design Strategy G->I No G cluster_0 Non-Fluorinated Metabolism cluster_1 Fluorinated Metabolism (Blocked) mol1 Diphenylmethane (Substrate) cyp CYP450 Enzyme mol1->cyp Oxidation at para-position metabolite1 4-Hydroxydiphenylmethane (Metabolite) cyp->metabolite1 mol2 4-Fluorodiphenylmethane (Substrate) cyp2 CYP450 Enzyme mol2->cyp2 C-F bond resists oxidation no_rxn No Reaction (Metabolism Blocked) cyp2->no_rxn

Caption: Mechanism of metabolic blocking by fluorine substitution.

Experimental Protocols

To empirically validate the discussed properties, rigorous and reproducible experimental protocols are essential. The following are step-by-step methodologies for key assays.

Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC

This method provides a reliable, high-throughput alternative to the traditional shake-flask method for determining LogP. [11][12][13]It correlates a compound's retention time on a reverse-phase column with its lipophilicity.

Rationale: Highly lipophilic compounds have a stronger affinity for the nonpolar stationary phase (e.g., C18) and thus elute later (longer retention time) than hydrophilic compounds. By calibrating the system with standards of known LogP values, the LogP of an unknown compound can be accurately determined. [11] Methodology:

  • Preparation of Standards: Prepare 1 mg/mL stock solutions of 5-7 reference compounds with well-established LogP values spanning the expected range of your test compounds.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) buffered to a pH where the compounds will be in their neutral form (e.g., pH 7.4 phosphate buffer).

  • HPLC System Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Calibration Curve Generation:

    • Inject each standard solution and record its retention time (t_R).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

    • Plot log(k') versus the known LogP values of the standards. Perform a linear regression to obtain the calibration curve equation.

  • Sample Analysis:

    • Prepare and inject your non-fluorinated and fluorinated diphenylmethane derivatives under the same conditions.

    • Record their retention times and calculate their log(k') values.

    • Use the calibration curve equation to calculate the experimental LogP for each of your compounds. [14]

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes, providing a measure of intrinsic clearance. [15][16] Rationale: A compound that is rapidly metabolized will disappear from the incubation mixture quickly, indicating low metabolic stability. By quantifying the amount of parent compound remaining over time, we can calculate its metabolic half-life (t_1/2) and intrinsic clearance (CL_int). [17][18] Methodology:

  • Reagent Preparation:

    • Test Compound Stock: 10 mM stock in DMSO.

    • HLM Stock: Pooled Human Liver Microsomes (commercially available), thawed on ice.

    • NADPH Regenerating System (Cofactor): Required to support CYP enzyme activity.

    • Phosphate Buffer: 100 mM, pH 7.4.

  • Incubation Setup (96-well plate format):

    • Prepare a master mix containing phosphate buffer and HLM (final concentration 0.5 mg/mL). [15] * Add the test compound to the master mix to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (for analytical normalization).

  • Sample Processing & Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration in each sample using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line from the linear regression is the elimination rate constant (k).

    • Calculate the half-life (t_1/2) = 0.693 / k.

    • Calculate intrinsic clearance (CL_int) using the formula: CL_int (µL/min/mg protein) = (k * 1000) / [microsome concentration in mg/mL].

Conclusion

The bioisosteric replacement of hydrogen with fluorine in the diphenylmethane scaffold is a validated and powerful strategy in medicinal chemistry. [3][19][20]Fluorination reliably modulates key physicochemical properties, most notably by increasing lipophilicity and blocking sites of oxidative metabolism. [1][4]These modifications can translate directly into improved pharmacokinetic profiles, such as enhanced oral bioavailability and longer in-vivo half-life. However, the effects of fluorination are highly context-dependent, and careful experimental validation, as outlined in the provided protocols, is paramount. By understanding the underlying principles and employing rigorous analytical methods, researchers can harness the unique properties of fluorine to rationally design superior diphenylmethane-based therapeutic candidates.

References

  • Fluorine in drug discovery: Role, design and case studies. Google Vertex AI Search.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
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  • The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online.
  • Recent Advances in Fluorination Techniques and Their Anticipated Impact on Drug Metabolism and Toxicity. PubMed.
  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • Applications of Fluorine in Medicinal Chemistry. ACS Publications.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
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  • Application of Bioisosteres in Drug Design. SlideShare.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.
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  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH.
  • Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io.
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. ResearchGate.

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A Comparative Spectroscopic Guide to Bis(4-fluorophenyl)methane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular isomers is of paramount importance. Isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of bis(4-fluorophenyl)methane isomers, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to differentiate between these closely related compounds.

The focus of this guide will be on the symmetrical 4,4'-difluorodiphenylmethane and its unsymmetrical isomer, 3,4'-difluorodiphenylmethane, to illustrate the key spectroscopic differences arising from the positional variation of the fluorine substituents on the phenyl rings.

The Structural Imperative: Why Isomer Differentiation Matters

This compound and its isomers are important intermediates in organic synthesis.[1][2] The position of the fluorine atoms on the aromatic rings can significantly influence the electronic properties, reactivity, and biological activity of the final products.[2] For instance, in drug design, a subtle shift in an atom's position can alter a molecule's binding affinity to a target receptor, thereby impacting its efficacy and safety profile. Therefore, robust analytical methods to confirm the isomeric purity of these intermediates are crucial for ensuring the quality and consistency of the final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms. For this compound isomers, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the bis(fluorophenyl)methane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Setup (General):

  • Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.[3]

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the presence of fluorine, C-F coupling will be observed.[4]

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

Caption: General workflow for NMR sample preparation and data acquisition.

Spectroscopic Comparison: 4,4'- vs. 3,4'-difluorodiphenylmethane

The key to differentiating these isomers via NMR lies in the symmetry of the molecule. 4,4'-difluorodiphenylmethane is a symmetrical molecule, which results in a simpler spectrum compared to the unsymmetrical 3,4'-isomer.

Spectroscopic Parameter4,4'-difluorodiphenylmethane3,4'-difluorodiphenylmethaneRationale for Differences
¹H NMR (500 MHz, CDCl₃) δ 7.11 (t, J = 6.0 Hz, 4H), 6.97 (t, J = 8.5 Hz, 4H), 3.91 (s, 2H)[5]δ 7.31-7.29 (m, 2H), 7.23-7.21 (m, 1H), 7.16-7.15 (m, 2H), 7.08-7.02 (m, 1H), 6.98-6.93 (m, 1H), 6.90-6.88 (m, 1H), 3.92 (s, 2H)[5]The symmetrical 4,4'-isomer shows two distinct triplets for the aromatic protons due to chemical equivalence. The unsymmetrical 3,4'-isomer displays a more complex multiplet pattern for the aromatic protons as they are all in unique chemical environments. The methylene bridge protons (s, 2H) have very similar chemical shifts in both isomers.
¹³C NMR (125 MHz, CDCl₃) δ 161.6 (d, J = 242.8 Hz), 136.7 (d, J = 3.0 Hz), 130.4 (d, J = 7.9 Hz), 115.4 (d, J = 21.0 Hz), 41.3[5]δ 150.5 (dd, J₁ = 246.9 Hz, J₂ = 12.8 Hz), 149.1 (dd, J₁ = 244.6 Hz, J₂ = 12.4 Hz), 140.3, 138.3 (t, J = 4.3 Hz), 129.0, 128.8, 126.7, 124.8 (t, J = 2.5 Hz), 117.8 (d, J = 16.9 Hz), 117.2 (d, J = 17.0 Hz), 41.2[5]Due to symmetry, the 4,4'-isomer shows fewer signals in the ¹³C NMR spectrum. The carbon atoms directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF). The unsymmetrical 3,4'-isomer shows a greater number of signals, and the carbons in the difluoro-substituted ring show complex splitting patterns due to coupling with two different fluorine atoms.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While the IR spectra of isomers can be similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) and in the C-F stretching region can be used for differentiation.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

  • Transfer the fine powder to a pellet press and apply pressure to form a transparent pellet.

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the IR spectrum.

Caption: Workflow for IR spectroscopy using the KBr pellet method.

Spectroscopic Comparison: 4,4'- vs. 3,4'-difluorodiphenylmethane

The primary differences in the IR spectra of these isomers will be in the C-F stretching and aromatic C-H bending regions.

Spectroscopic Region4,4'-difluorodiphenylmethane3,4'-difluorodiphenylmethaneRationale for Differences
C-F Stretching Strong absorption bands are expected in the 1250-1100 cm⁻¹ region.The C-F stretching region may show more complex or broadened bands due to the two different C-F bond environments.The position and intensity of C-F stretching bands are sensitive to the electronic environment.[6] The different substitution patterns in the isomers will lead to distinct vibrational modes.
Aromatic C-H Bending (Out-of-Plane) A strong band around 820 cm⁻¹ is characteristic of 1,4-disubstituted (para) benzene rings.Bands corresponding to 1,2,4-trisubstituted and monosubstituted patterns would be expected, leading to a more complex pattern in the 900-675 cm⁻¹ region.The out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

Ionization and Analysis:

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • A detector measures the abundance of each ion.

Caption: A simplified workflow for Electron Ionization Mass Spectrometry.

Spectroscopic Comparison: 4,4'- vs. 3,4'-difluorodiphenylmethane

Both isomers will have the same molecular weight and thus the same molecular ion peak. However, the relative abundances of the fragment ions may differ due to the different stabilities of the resulting fragments.

Spectroscopic Feature4,4'-difluorodiphenylmethane & 3,4'-difluorodiphenylmethaneRationale
Molecular Ion (M⁺) m/z = 204.22[7][8]Both isomers have the same molecular formula (C₁₃H₁₀F₂) and therefore the same molecular weight.[8][9]
Key Fragmentation Pathways The most prominent fragmentation is the loss of a fluorophenyl radical to form the fluorobenzyl cation (m/z = 109). Further fragmentation can lead to the tropylium ion (m/z = 91).The stability of the resulting carbocations and radicals will influence the fragmentation pattern. While the primary fragments are likely to be the same, the relative intensities of these fragments may vary between the isomers.

Conclusion

The spectroscopic differentiation of this compound isomers is a critical step in ensuring the quality and purity of these important chemical intermediates. While mass spectrometry can confirm the molecular weight, NMR spectroscopy stands out as the most definitive technique for unambiguous isomer identification. The symmetry of the 4,4'-isomer leads to a significantly simpler NMR spectrum compared to the unsymmetrical 3,4'-isomer. IR spectroscopy provides complementary information, with the aromatic C-H bending and C-F stretching regions offering valuable clues to the substitution pattern.

By employing a multi-technique spectroscopic approach, researchers and scientists can confidently characterize these isomers, ensuring the integrity of their research and the quality of their products. This guide provides a foundational framework for such analyses, emphasizing the importance of understanding the relationship between molecular structure and spectroscopic output.

References

  • Supporting Information for "Ethers as Hydrogen Sources in BF3·OEt2 Promoted Reduction of...". (n.d.). [Journal Name]. Retrieved from [Provide a more specific source if available, the current link is a generic redirect]
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  • Stirnemann, G., Wernersson, E., Jungwirth, P., & Woutersen, S. (2013). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 135(32), 11824–11831. [Link]

  • Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ChemWhat. (n.d.). 4,4′-Difluorodiphenylmethane CAS#: 457-68-1. Retrieved from [Link]

  • Nemykin, V. N. (2014). Spectroscopic and TDDFT-Based Electronic Structure Analysis of Porphyrin and Phthalocyanine Derivatives, and their Transition Metal Complexes. MSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). The spectroscopic and quantum chemical studies of 3,4-difluoroaniline. Retrieved from [Link]

  • NIST. (n.d.). 4,4'-Difluorobenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Majid, A. M., El-Faham, A., & Al-Othman, Z. A. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(12), 2291. [Link]

  • European Patent Office. (n.d.). Preparation of 4,4'-difluorobenzophenone.
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  • Google Patents. (n.d.). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone.
  • Semantic Scholar. (n.d.). Synthesis, spectral analysis, and theoretical investigations of diphenyl fumarate. Retrieved from [Link]

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A Comparative Guide to Validated Analytical Methods for the Quantification of Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Analyte: Physicochemical Properties of Bis(4-fluorophenyl)methane

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful analytical method.

PropertyValueImplication for Analysis
Molecular Formula C₁₃H₁₀F₂[3]---
Molecular Weight 204.22 g/mol Essential for mass spectrometry and concentration calculations.
Physical Form SolidDictates the need for dissolution in an appropriate solvent for analysis.
Solubility Insoluble in water[2]Requires the use of organic solvents for sample and standard preparation.
Boiling Point 258-260 °C (decomposes)Suitable for GC analysis with appropriate inlet temperature to prevent degradation.
UV Absorption Expected to absorb in the UV region due to the benzene rings.Enables detection by UV-Vis spectrophotometry, a common detector for HPLC.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of compounds.[4] A reversed-phase HPLC method is the most logical starting point for the analysis of the relatively non-polar this compound.

The "Why" Behind the Method Design

The goal is to develop a stability-indicating method capable of separating this compound from its potential impurities and degradation products.[4]

  • Stationary Phase: A C18 column is proposed due to its hydrophobic nature, which will provide good retention for the non-polar analyte.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. A gradient elution is suggested to ensure the timely elution of both the main analyte and any potential impurities with different polarities.

  • Detector: A UV detector is suitable due to the presence of chromophores (benzene rings) in the this compound molecule. A photodiode array (PDA) detector would be even more beneficial as it can provide spectral information, aiding in peak identification and purity assessment.

Proposed HPLC Method Parameters
ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 50-90% B; 20-25 min, 90% B; 25.1-30 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile or Methanol
Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Solutions (in Diluent) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solutions (in Diluent) Prep_Sample->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Quantification Quantification Chromatogram_Integration->Quantification Report Generate Report Quantification->Report

Caption: Proposed workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5] It is particularly well-suited for the analysis of volatile and semi-volatile compounds. Given the boiling point of this compound, GC-MS represents a viable and highly sensitive alternative to HPLC.

The "Why" Behind the Method Design
  • Separation and Detection: GC will separate this compound from other volatile components in the sample, and the mass spectrometer will provide both quantification and structural information, enhancing the specificity of the method.

  • Column Choice: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for the separation of aromatic compounds.

  • Temperature Programming: A temperature gradient is employed to ensure good separation of analytes with a range of boiling points and to maintain sharp peak shapes.

Proposed GC-MS Method Parameters
ParameterProposed Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-350
Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Solutions (in a volatile solvent) GCMS_System GC-MS System (Injector, GC Oven, MS Detector) Prep_Standard->GCMS_System Prep_Sample Prepare Sample Solutions (in a volatile solvent) Prep_Sample->GCMS_System Data_Acquisition Data Acquisition GCMS_System->Data_Acquisition Chromatogram_Extraction Extract Ion Chromatograms Data_Acquisition->Chromatogram_Extraction Peak_Integration Peak Integration Chromatogram_Extraction->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Proposed workflow for the GC-MS analysis of this compound.

Method Validation: Ensuring Reliability and Accuracy

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]

Key Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.[6]No interference from blank, placebo, or degradation products at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between the analyte concentration and the method's response.[6]Correlation coefficient (R²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[6]Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.[6]Recovery of 98.0-102.0% for the drug substance.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]Signal-to-noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[6]No significant change in results with minor variations in parameters like flow rate, temperature, or mobile phase composition.
Method Validation Workflow

Validation_Workflow cluster_params Validation Parameters Start Method Development Protocol Write Validation Protocol Start->Protocol Execute Execute Validation Experiments Protocol->Execute Specificity Specificity Execute->Specificity Linearity Linearity & Range Execute->Linearity Accuracy Accuracy Execute->Accuracy Precision Precision (Repeatability & Intermediate) Execute->Precision LOD_LOQ LOD & LOQ Execute->LOD_LOQ Robustness Robustness Execute->Robustness Report Write Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report End Method Implementation Report->End

Caption: A generalized workflow for analytical method validation.

Comparison of Proposed Methods

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gas mobile phase and a liquid stationary phase, with mass-based detection.
Applicability Suitable for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.
Specificity Good, can be enhanced with a PDA detector.Excellent, provides mass spectral data for peak identification.
Sensitivity Generally good, can reach low µg/mL to ng/mL levels.Typically higher sensitivity, can reach low ng/mL to pg/mL levels.
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a volatile solvent; may require derivatization for some compounds.
Instrumentation Cost Moderate.Higher.
Primary Advantage Robustness and wide applicability in pharmaceutical QC labs.High specificity and sensitivity.

Detailed Experimental Protocols

Protocol 1: HPLC Method Development and Validation
  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to a known concentration.

  • Chromatographic Analysis: Inject the standards and samples into the HPLC system using the proposed parameters.

  • Validation - Linearity: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis.

  • Validation - Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Validation - Precision:

    • Repeatability: Analyze multiple preparations of the same sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Validation - Specificity: Analyze blank, placebo, and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to demonstrate that the analyte peak is free from interference.

  • Validation - LOD & LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

  • Validation - Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results.

Protocol 2: GC-MS Method Development and Validation
  • Standard and Sample Preparation: Follow a similar procedure as for HPLC, but use a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Inject the standards and samples into the GC-MS system using the proposed parameters.

  • Validation: Follow the same validation principles as outlined for the HPLC method (Linearity, Accuracy, Precision, Specificity, LOD, LOQ, and Robustness), adapting the procedures for a GC-MS system. For specificity, the mass spectra of the analyte peak in the sample should be compared to that of the reference standard.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 457-68-1). Retrieved from [Link]

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  • PubMed. (2008). Quantitative Determination of Anti-Tumor Agent bis(4-fluorobenzyl)trisulfide, Fluorapacin and Its Pharmaceutical Preparation by High-Performance Liquid Chromatography. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving Bis(4-fluorophenyl)methane and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an analytical method or the targeted action of a therapeutic agent is paramount. When working with compounds like Bis(4-fluorophenyl)methane, a key intermediate in the synthesis of various biologically active molecules, understanding its potential for cross-reactivity is not just a matter of good science—it's a critical step in ensuring data integrity and therapeutic safety.[1][2] This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of this compound, offering practical insights and detailed experimental protocols.

The Significance of Cross-Reactivity in the Context of this compound

This compound (BFM) is a diarylmethane compound that serves as a foundational scaffold in the synthesis of a range of molecules, including atypical dopamine transporter (DAT) inhibitors.[2] Its structural simplicity, a methylene bridge connecting two 4-fluorophenyl rings, belies the potential for cross-reactivity with structurally similar analogs. These analogs may be precursors, metabolites, or related compounds with slight modifications to the core structure.

Cross-reactivity can manifest in several ways:

  • In Analytical Assays: An antibody or reagent intended to detect a specific target may also bind to BFM or its analogs, leading to false-positive results or inaccurate quantification.

  • In Biological Systems: BFM or its derivatives might interact with unintended biological targets, such as receptors or enzymes, leading to off-target effects in drug development.

Therefore, rigorous cross-reactivity assessment is essential for validating analytical methods and for characterizing the selectivity profile of drug candidates derived from BFM.

Comparative Analysis of Methodologies for Cross-Reactivity Assessment

The choice of methodology for a cross-reactivity study is dictated by the context of the investigation. For analytical method validation, immunoassays and chromatographic techniques are the workhorses. For pharmacological profiling, receptor binding assays are indispensable.

Immunoassays: The First Line of Screening

Immunoassays leverage the highly specific binding between an antibody and its antigen.[3] For small molecules like BFM, a competitive immunoassay format is typically employed.[4][5] In this setup, BFM in a sample competes with a labeled BFM conjugate for a limited number of antibody binding sites. A higher concentration of BFM in the sample results in a lower signal from the labeled conjugate, allowing for quantification.

Causality Behind Experimental Choices:

  • Why Competitive Immunoassay? Small molecules like BFM typically have only one epitope (the part of the antigen recognized by the antibody). This makes the "sandwich" format, which requires binding to two different epitopes, unsuitable.[6] The competitive format is the gold standard for hapten (small molecule) detection.[4]

  • Choice of Label: The choice of label (e.g., enzyme for ELISA, fluorophore for fluorescence immunoassay) depends on the desired sensitivity, throughput, and available instrumentation. Enzyme-linked immunosorbent assays (ELISAs) are widely used due to their robustness and cost-effectiveness.[3]

Experimental Workflow: Competitive ELISA for BFM Cross-Reactivity

Below is a DOT script for a Graphviz diagram illustrating the workflow of a competitive ELISA.

Competitive_ELISA_Workflow cluster_preparation Assay Preparation cluster_reaction Competitive Binding cluster_detection Signal Detection plate Microtiter Plate Coated with BFM-Protein Conjugate sample Add Sample (containing BFM) and Anti-BFM Antibody plate->sample 1. incubation Incubate to Allow Competition sample->incubation 2. wash Wash to Remove Unbound Antibody incubation->wash 3. secondary_ab Add Enzyme-Labeled Secondary Antibody wash->secondary_ab 4. wash2 Wash to Remove Excess Secondary Antibody secondary_ab->wash2 5. substrate Add Substrate wash2->substrate 6. read Read Absorbance substrate->read 7.

Caption: Workflow of a competitive ELISA for BFM cross-reactivity.

Protocol for Competitive ELISA:

  • Coating: Coat the wells of a 96-well microtiter plate with a BFM-protein conjugate (e.g., BFM-BSA) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Competition: Add standards or samples containing BFM or its analogs, followed by the addition of a primary antibody specific to BFM. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound antibodies and sample components.

  • Secondary Antibody: Add an enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-IgG) that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate into a colored product.

  • Readout: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of BFM in the sample.

Chromatographic Techniques: The Gold Standard for Specificity

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for separating, identifying, and quantifying compounds in a mixture.[7][8] They are considered the gold standard for specificity because they separate compounds based on their physicochemical properties before detection.

Causality Behind Experimental Choices:

  • HPLC vs. GC-MS: The choice between HPLC and GC-MS depends on the volatility and thermal stability of the analytes.[8][9] BFM and its analogs are generally suitable for both techniques. However, HPLC is often preferred for its versatility in handling a wider range of polarities and for non-volatile compounds without the need for derivatization.[9] GC-MS provides excellent separation for volatile compounds and offers structural information from the mass spectra, which is invaluable for identifying unknown cross-reactants.

  • Detector Selection: In HPLC, a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used. A DAD provides spectral information, which can help distinguish between co-eluting compounds, while an MS detector provides mass information for definitive identification. For GC, MS is the most common and powerful detector.

Experimental Workflow: HPLC-MS for Cross-Reactivity Analysis

Below is a DOT script for a Graphviz diagram illustrating the workflow of an HPLC-MS analysis.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection sample Prepare Sample Mixture (BFM and Analogs) injection Inject Sample into HPLC System sample->injection 1. column Separation on Chromatographic Column injection->column 2. ionization Ionization of Eluted Compounds column->ionization 3. mass_analyzer Mass Analysis ionization->mass_analyzer 4. detector Detection and Data Acquisition mass_analyzer->detector 5.

Caption: Workflow of HPLC-MS for cross-reactivity analysis.

Protocol for HPLC-MS Analysis:

  • Sample Preparation: Prepare a mixed standard solution containing BFM and its potential cross-reactants at known concentrations.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point for separating structurally similar aromatic compounds.[10]

    • Mobile Phase: A gradient elution with acetonitrile and water (both with 0.1% formic acid) is typically effective.

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often suitable for this class of compounds.

    • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for identifying unknown compounds.

  • Data Analysis: Analyze the chromatogram for the retention times and mass-to-charge ratios of the compounds. Cross-reactivity is assessed by the ability to resolve and individually quantify each compound.

Receptor Binding Assays: Assessing Biological Cross-Reactivity

For BFM derivatives being developed as drugs, it is crucial to assess their binding affinity to the intended target and potential off-targets. Receptor binding assays measure the interaction of a compound with a specific receptor.[11][12] A common format is a competitive binding assay where the test compound competes with a radiolabeled or fluorescently labeled ligand known to bind to the target receptor.[13][14][15]

Causality Behind Experimental Choices:

  • Choice of Labeled Ligand: The labeled ligand should have high affinity and specificity for the target receptor to ensure a robust and sensitive assay.

  • Receptor Source: The receptor can be from a cell lysate, purified recombinant protein, or expressed in whole cells. The choice depends on the desired level of biological complexity and throughput.

Experimental Workflow: Radioligand Receptor Binding Assay

Below is a DOT script for a Graphviz diagram illustrating the workflow of a radioligand receptor binding assay.

Receptor_Binding_Assay_Workflow cluster_incubation Competitive Binding cluster_separation Separation cluster_quantification Quantification components Incubate Receptor Preparation, Radiolabeled Ligand, and Test Compound (BFM/Analog) filtration Rapid Filtration to Separate Bound and Free Ligand components->filtration 1. scintillation Quantify Radioactivity of Bound Ligand via Scintillation Counting filtration->scintillation 2.

Caption: Workflow of a radioligand receptor binding assay.

Protocol for Radioligand Receptor Binding Assay:

  • Reaction Mixture: In a microplate or microcentrifuge tubes, combine the receptor preparation (e.g., cell membranes expressing the target receptor), a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (BFM or its analogs).

  • Incubation: Incubate the mixture at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. The receptor-bound radioligand is retained on the filter, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radiolabeled ligand bound to the receptor. The data is used to calculate the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radiolabeled ligand) and subsequently the Ki (inhibition constant), which reflects the binding affinity of the test compound for the receptor.

Data Presentation: A Comparative Cross-Reactivity Profile

To objectively compare the cross-reactivity of this compound with its analogs, the experimental data should be summarized in a clear and concise table. The following is an illustrative example of how such data could be presented.

CompoundStructureCompetitive ELISA (% Cross-Reactivity)HPLC-MS (Resolution from BFM)Receptor Binding (Ki at Target X, nM)
This compound (BFM) F-Ph-CH2-Ph-F100%-50
Bis(4-fluorophenyl)methanolF-Ph-CH(OH)-Ph-F45%Baseline Resolved>10,000
Chlorothis compoundF-Ph-CH(Cl)-Ph-F85%Baseline Resolved150
Bis(phenyl)methanePh-CH2-Ph10%Baseline Resolved>10,000
Bis(4-hydroxyphenyl)methane (BPF)HO-Ph-CH2-Ph-OH5%Baseline Resolved>10,000

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The assessment of cross-reactivity is a multifaceted process that requires a thoughtful selection of analytical techniques. For this compound and its analogs, a combination of immunoassays for initial screening, chromatographic methods for definitive specificity, and receptor binding assays for biological relevance provides a comprehensive understanding of their interaction profiles. By employing the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can ensure the accuracy of their analytical data and the specificity of their therapeutic candidates.

References

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The Strategic Advantage of Fluorination: Benchmarking Bis(4-fluorophenyl)methane Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of highly efficient and selective catalysts is paramount. While not a catalyst in its own right, Bis(4-fluorophenyl)methane serves as a valuable precursor to a class of compounds with significant potential in catalysis: fluorinated phosphine ligands. This guide provides a comparative analysis of the performance of such ligands, using the well-documented Suzuki-Miyaura cross-coupling reaction as a benchmark. We will explore the theoretical underpinnings of why fluorination matters and compare the catalytic efficacy of these systems against established, high-performance phosphine ligands.

The Rationale for Fluorine: Electronic Effects in Catalysis

The introduction of fluorine atoms onto the aryl groups of a phosphine ligand is a strategic design choice rooted in fundamental electronic principles. The high electronegativity of fluorine imparts a significant electron-withdrawing effect on the phosphorus atom. This electronic modulation influences the key steps of a catalytic cycle, such as the Suzuki-Miyaura coupling:

  • Oxidative Addition: An electron-deficient phosphorus center can enhance the rate of oxidative addition of the aryl halide to the palladium(0) center. This is often the rate-limiting step, particularly for less reactive aryl chlorides.

  • Reductive Elimination: Conversely, the electron-withdrawing nature of the ligand can facilitate the final reductive elimination step, leading to faster product formation and catalyst turnover.

By fine-tuning the electronic properties of the phosphine ligand, chemists can exert greater control over the catalytic process, potentially leading to higher yields, faster reaction times, and broader substrate scope.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

To objectively assess the performance of fluorinated phosphine ligands, we will compare them to several widely-used, commercially available phosphine ligands in the context of the Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid. While specific data for Bis(4-fluorophenyl)phosphine is limited in publicly accessible literature, we can use the closely related Tris(4-fluorophenyl)phosphine as a representative of this class of fluorinated ligands for a conceptual comparison.

Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Fluorinated Aryl Phosphine Tris(4-fluorophenyl)phosphine2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄Toluene10012Conceptual - data not availableN/A
Biaryl Phosphines SPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[1]
Biaryl Phosphines XPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT297[1]
Ferrocenyl Phosphines dppf1-Bromo-4-fluorobenzenePhenylboronic acid2.0 (Pd)K₂CO₃Toluene801292[1]
Dialkylphosphines P(t-Bu)₃4-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄Dioxane802494[1]

Analysis of Performance:

The data clearly illustrates the high efficiency of modern biaryl phosphine ligands like SPhos and XPhos, which can facilitate the coupling of challenging aryl chlorides at room temperature with high yields and short reaction times[1]. Dialkylphosphines such as P(t-Bu)₃ also demonstrate excellent performance[1]. While we lack specific yield data for a direct comparison with a this compound-derived phosphine, the theoretical electronic advantages of fluorination suggest that such ligands could offer competitive performance, particularly in reactions where oxidative addition is sluggish. Further experimental investigation is warranted to fully elucidate their catalytic potential.

Experimental Protocols

To ensure a fair and reproducible comparison of ligand performance, a standardized experimental protocol is crucial.

General Procedure for Suzuki-Miyaura Coupling:
  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%), and the phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio)[1].

  • The vessel is evacuated and backfilled with the inert gas three times.

  • Add the degassed solvent (e.g., toluene, dioxane) via syringe.

  • Stir the reaction mixture at the specified temperature for the designated time.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS, LC-MS)[1].

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography[1].

Visualizing the Catalytic Process

To better understand the role of the phosphine ligand in the Suzuki-Miyaura coupling, we can visualize the catalytic cycle and the experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Reactants Add Reactants Add Catalyst & Ligand Add Catalyst & Ligand Add Reactants->Add Catalyst & Ligand Add Base & Solvent Add Base & Solvent Add Catalyst & Ligand->Add Base & Solvent Inert Atmosphere Inert Atmosphere Add Base & Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitoring Monitoring Heating & Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Chromatography Chromatography Drying & Concentration->Chromatography

Caption: Standard Experimental Workflow for Ligand Comparison.

Conclusion and Future Outlook

While this compound is a precursor rather than a direct catalyst, the derived fluorinated phosphine ligands represent a promising area of research in catalysis. The electron-withdrawing nature of fluorine offers a powerful tool for tuning the electronic properties of the catalyst, potentially leading to enhanced reactivity and broader applicability. Although direct, quantitative comparisons with established ligands are currently limited by the available data, the theoretical advantages are clear. Future research should focus on the synthesis and thorough catalytic evaluation of phosphine ligands derived from this compound and its analogues to fully unlock their potential in modern organic synthesis.

References

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A Strategic Guide to Diarylmethane Building Blocks: A Comparative Analysis of Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate fields of medicinal chemistry and materials science, the judicious selection of molecular building blocks is a cornerstone of innovation. The diarylmethane scaffold is a ubiquitous and privileged structural motif, forming the core of numerous pharmaceuticals and high-performance materials.[1][2] This guide offers an in-depth, comparative analysis of Bis(4-fluorophenyl)methane against its non-fluorinated and chlorinated analogs, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

The Distinctive Character of this compound

This compound, or 4,4'-difluorodiphenylmethane, is a symmetrical diarylmethane featuring fluorine atoms at the para-positions of each phenyl ring.[3][4] This strategic fluorination imparts a unique set of physicochemical and electronic properties that are highly desirable in modern molecular design.

The potent electron-withdrawing nature of fluorine significantly modulates the electron density of the aromatic rings and the reactivity of the benzylic methylene bridge.[5] In the realm of drug discovery, fluorine substitution is a well-established tactic to enhance metabolic stability, modulate lipophilicity, and refine binding interactions with biological targets.[5]

Comparative Physicochemical Properties:

PropertyThis compoundDiphenylmethaneBis(4-chlorophenyl)methane
Molecular Weight ( g/mol ) 204.22[6]168.24[1]237.12[7][8]
Melting Point (°C) 27-30[6]22-24[1][9]54-56
Boiling Point (°C) 265[6]264[1][9]313-315
logP (Calculated) ~4.1~3.9[10]~4.9-5.15[7][11]

Data compiled from various chemical databases and publications.

Reactivity and Synthetic Versatility: A Comparative Overview

The utility of a building block is intrinsically linked to its reactivity in key synthetic transformations. The fluorine substituents in this compound exert a profound influence on its chemical behavior compared to other diarylmethanes.

Functionalization of the Benzylic Methylene Bridge

The benzylic C-H bonds in diarylmethanes are prime targets for functionalization due to their heightened reactivity compared to simple alkanes.[12] This reactivity stems from the lower bond dissociation energy of benzylic C-H bonds and the ability of the adjacent aryl rings to stabilize the resulting radical or anionic intermediates.[12]

Experimental Workflow: Deprotonative C-H Arylation

G cluster_reactants Reactants & Reagents cluster_process Reaction & Quench cluster_analysis Analysis & Purification A Diarylmethane (e.g., this compound) E Deprotonation A->E B Aryl Halide (e.g., Fluoroarene) F Nucleophilic Aromatic Substitution or Metal-Catalyzed Coupling B->F C Strong Base (e.g., LDA, KN(SiMe3)2) C->E Base D Solvent (e.g., THF, Toluene) E->F Diarylmethide Anion G Aqueous Workup F->G Reaction Mixture H Triarylmethane (Product) G->H Crude Product I Purification (Chromatography) H->I J Characterization (NMR, MS) I->J Purified Product

Caption: Generalized workflow for the synthesis of triarylmethanes via deprotonative arylation of diarylmethanes.

The acidity of the methylene protons in diarylmethanes (pKa of diphenylmethane is ~32.2) allows for deprotonation with strong bases to form a nucleophilic carbanion.[1][13] This anion can then participate in various C-C bond-forming reactions. For instance, the arylation of diarylmethanes with fluoroarenes can be achieved using lithium diisopropylamide (LDA) at room temperature.[14] The electron-withdrawing fluorine atoms in this compound would be expected to increase the acidity of the methylene protons relative to diphenylmethane, potentially facilitating this deprotonation step.

Electrophilic Aromatic Substitution

The phenyl rings of diarylmethanes can undergo electrophilic aromatic substitution. The nature of the substituent on the phenyl ring dictates both the reactivity and the regioselectivity of these reactions.

  • Diphenylmethane : The unsubstituted phenyl rings are moderately activating and ortho, para-directing.

  • This compound : The fluorine atoms are deactivating due to their inductive electron withdrawal, yet they are ortho, para-directing because of resonance effects. This can lead to more controlled and selective substitutions.

  • Bis(4-chlorophenyl)methane : Similar to fluorine, chlorine is deactivating and ortho, para-directing.

Logical Framework: Substituent Effects in Electrophilic Aromatic Substitution

G cluster_substituent Substituent Type cluster_reactivity Ring Reactivity cluster_directing Regioselectivity A Unsubstituted (-H) C Activated A->C E Ortho, Para-Directing A->E B Halogen (-F, -Cl) D Deactivated B->D B->E

Caption: Influence of substituents on the reactivity and regioselectivity of electrophilic aromatic substitution on the phenyl rings of diarylmethanes.

The Fluorine Advantage in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to optimize their pharmacological properties.[5] The bis(4-fluorophenyl)methyl moiety, for example, is found in compounds investigated as dopamine transporter (DAT) inhibitors and T-type calcium channel blockers.[15][16][17]

Key Benefits of Fluorination:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased drug half-life.

  • Modulation of Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to permeate biological membranes.

  • Improved Binding Affinity: The polarized C-F bond can engage in favorable dipole-dipole, hydrogen bond, and other non-covalent interactions with protein targets, potentially increasing binding affinity and potency.[5]

Illustrative Case Study: A Hypothetical Kinase Inhibitor Series

To illustrate the potential impact of the diarylmethane core, consider a hypothetical series of kinase inhibitors. The data below is not from a single study but is representative of the expected outcomes based on established medicinal chemistry principles.

CompoundDiarylmethane CoreIC50 (nM)In Vitro Metabolic Half-life (t½, min)
1 Diphenylmethane7520
2 This compound3075
3 Bis(4-chlorophenyl)methane5560

In this illustrative example, the fluorinated analog 2 exhibits superior potency (lower IC50), which could be attributed to favorable interactions of the fluorine atoms within the kinase's active site. The significantly extended metabolic half-life is a direct result of blocking potential sites of aromatic hydroxylation. The chlorinated analog 3 also shows enhanced metabolic stability but with a slight decrease in potency compared to 2 , potentially due to the larger size of the chlorine atom causing a less optimal fit in the binding pocket.

Materials Science Applications

The electronic properties of this compound also render it a valuable building block for advanced materials. The electron-deficient nature of the fluorinated phenyl rings can be harnessed in the design of:

  • High-Performance Polymers: Incorporation of this moiety can enhance thermal stability, chemical resistance, and dielectric properties. Bismaleimide resins based on a similar diarylmethane core are used in high-performance composites and adhesives.[18]

  • Organic Electronics: The electron-accepting characteristics of the fluorinated scaffold make it a candidate for the synthesis of n-type organic semiconductors.

Concluding Remarks for the Practicing Scientist

This compound presents a compelling array of attributes that establish it as a highly valuable building block in the synthetic chemist's toolbox. Its distinct reactivity profile, combined with the well-documented benefits of fluorine in modulating biological and material properties, offers a strategic advantage in molecular design. While diphenylmethane and Bis(4-chlorophenyl)methane are also useful scaffolds, the targeted introduction of fluorine via this compound often provides a superior strategy for optimizing performance. As the drive for molecules with enhanced properties continues, the utility and importance of this versatile building block are poised to expand.

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A Comparative Guide to the Structural Confirmation of Bis(4-fluorophenyl)methane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Fluorinated Methane Scaffolds

Bis(4-fluorophenyl)methane and its derivatives represent a critical scaffold in medicinal chemistry and materials science. Their utility as intermediates for active pharmaceutical ingredients (APIs) and advanced polymers necessitates unambiguous structural confirmation.[1][2] The incorporation of fluorine atoms, while often beneficial for modulating pharmacokinetic and material properties, introduces unique challenges and opportunities in structural elucidation. This guide provides a comparative analysis of the primary analytical techniques used to confirm the structure of these compounds, grounded in the principles of scientific integrity and field-proven expertise. We will explore not only the application of these techniques but the fundamental reasons governing their selection and integration into a robust, self-validating workflow.

The Analytical Toolkit: A Strategic Comparison

The definitive structural assignment of a novel this compound derivative rarely relies on a single technique. Instead, a synergistic approach combining spectroscopic and spectrometric methods is essential. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray Crystallography.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed connectivity (¹H, ¹³C), fluorine environment (¹⁹F), through-bond correlations (2D NMR)Non-destructive, excellent for isomer differentiation, quantitative potentialRequires soluble sample, can be complex for large molecules
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternsHigh sensitivity, requires minimal sampleIsomers often indistinguishable, fragmentation can be complex
X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, stereochemistryUnambiguous structural proofRequires a high-quality single crystal, which can be difficult to obtain[3][4]

Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound derivatives in solution. The presence of the spin-active ¹⁹F nucleus provides a unique and highly informative analytical handle.[5][6]

Causality Behind the Multi-Nuclear NMR Approach:
  • ¹H NMR (Proton NMR): This is the initial, fundamental step. It provides information on the number and type of protons in the molecule.[7][8] For a typical this compound core, we expect to see signals for the methylene bridge protons (-CH₂-) and the aromatic protons on the fluoro-substituted rings. The chemical shift of the methylene protons is influenced by adjacent substituents, while the aromatic protons often appear as complex multiplets due to proton-proton and proton-fluorine coupling.[7][9][10]

  • ¹⁹F NMR (Fluorine NMR): This is arguably the most critical NMR experiment for this class of compounds. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, resulting in sharp signals and a wide chemical shift range that is extremely sensitive to the local electronic environment.[6][11][12] This makes ¹⁹F NMR ideal for confirming the presence and number of distinct fluorine environments in the molecule.[5][13] For a symmetrical derivative, a single ¹⁹F signal is expected. Any substitution that breaks this symmetry will result in multiple ¹⁹F signals.

  • ¹³C NMR (Carbon NMR): While less sensitive than ¹H NMR, ¹³C NMR provides a count of the unique carbon atoms in the molecule. A key feature is the observation of carbon-fluorine coupling constants (J-coupling), which can be observed over one, two, or three bonds (¹JCF, ²JCF, ³JCF). The magnitudes of these coupling constants provide powerful evidence for assigning the positions of the fluorine atoms on the aromatic rings.

  • 2D NMR (COSY, HSQC, HMBC): When the 1D spectra are complex, 2D NMR experiments are indispensable.

    • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the methylene bridge and the fluorophenyl rings, and for linking other substituents to the core structure.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve ~5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz. Tune and match the probe for the ¹H, ¹⁹F, and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover the expected range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The wide chemical shift range of fluorine requires a larger spectral width.[6]

    • Use an appropriate reference standard like CFCl₃ (set to 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. Adjust the number of increments and scans to achieve the desired resolution and S/N.

Interpreting the Data: A Hypothetical Example

For a hypothetical derivative, 1-(Bis(4-fluorophenyl)methyl)-4-methylpiperidine, the expected NMR data would be:

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment Key Correlations (2D)
¹H ~7.20Doublet of DoubletsAromatic Protons (ortho to F)HMBC to C-F carbon
¹H ~7.00Doublet of DoubletsAromatic Protons (meta to F)HMBC to CH bridge
¹H ~4.50SingletCH (methine bridge)HMBC to piperidine carbons
¹H 2.0-2.8MultipletsPiperidine ProtonsCOSY correlations within ring
¹H ~1.10SingletCH₃HMBC to piperidine carbons
¹⁹F ~ -115MultipletAromatic Fluorine-
¹³C ~162 (d, ¹JCF ≈ 245 Hz)DoubletC-F CarbonHSQC to aromatic protons
¹³C ~130 (d, ²JCF ≈ 8 Hz)DoubletCH (ortho to F)HSQC to aromatic protons
¹³C ~115 (d, ³JCF ≈ 21 Hz)DoubletCH (meta to F)HSQC to aromatic protons
¹³C ~75SingletCH (methine bridge)HSQC to methine proton
¹³C 50-60Multiple SignalsPiperidine CarbonsHSQC to piperidine protons
¹³C ~22SingletCH₃HSQC to methyl protons

Deep Dive 2: Mass Spectrometry (MS) - Unveiling Molecular Weight and Composition

Mass spectrometry provides the crucial data points of molecular weight and, with high-resolution instruments (HRMS), the elemental formula. This technique is complementary to NMR, confirming the overall mass and composition of the synthesized molecule.

Why HRMS is a Self-Validating System:

Standard MS provides the nominal mass, but HRMS (e.g., TOF, Orbitrap) provides a highly accurate mass measurement (typically to within 5 ppm). This accuracy allows for the calculation of a unique elemental formula. For example, a measured mass of 204.0859 for the parent compound, this compound, corresponds to the calculated exact mass of 204.0856 for the formula C₁₃H₁₀F₂. This provides a high degree of confidence that the correct atoms are present in the molecule.

Experimental Protocol: LC-MS for Purity and Mass Confirmation
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the target compound from any impurities.

  • MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

    • Acquire data in full scan mode over a mass range that includes the expected molecular weight.

    • Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Identify the [M+H]⁺ ion.

    • Use the instrument software to calculate the elemental composition from the accurate mass of the ion.

Deep Dive 3: X-ray Crystallography - The Unambiguous Proof

When a molecule can be grown as a high-quality single crystal, X-ray crystallography provides the most definitive structural evidence.[3][4][14] It generates a three-dimensional map of electron density, allowing for the precise determination of atomic positions, bond lengths, and stereochemistry, leaving no ambiguity.[15][16]

The Causality of Crystallization:

The major hurdle for this technique is the process of crystallization itself, which is often described as more of an art than a science.[3][4] It requires inducing a highly concentrated, pure solution of the compound to slowly precipitate into an ordered crystalline lattice.

Workflow Diagram: Integrated Approach to Structure Confirmation

The following diagram illustrates a logical workflow that integrates these techniques for a robust and self-validating structural confirmation process.

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation & Hypothesis cluster_3 Advanced & Definitive Analysis cluster_4 Final Confirmation Synthesis Synthesize Derivative Purify Purify (e.g., Chromatography) Synthesis->Purify NMR Acquire 1H, 19F, 13C NMR Purify->NMR MS Acquire LC-HRMS Purify->MS Interpret Interpret Spectra & Propose Structure NMR->Interpret MS->Interpret Hypothesis Is structure consistent across all data? Interpret->Hypothesis TwoD_NMR Acquire 2D NMR (if needed) Hypothesis->TwoD_NMR No / Ambiguous Xtal Attempt Crystallization Hypothesis->Xtal Definitive Proof Desired Confirmed Structure Confirmed Hypothesis->Confirmed Yes TwoD_NMR->Interpret Solve_Xtal Solve X-ray Structure Xtal->Solve_Xtal Success Solve_Xtal->Confirmed

Caption: Integrated workflow for structural confirmation.

Conclusion

Confirming the structure of this compound derivatives is a multi-faceted process that relies on the synergistic interpretation of data from several powerful analytical techniques. While ¹H, ¹⁹F, and ¹³C NMR spectroscopy provide the foundational details of molecular connectivity, high-resolution mass spectrometry validates the elemental composition. For ultimate, unambiguous proof, single-crystal X-ray crystallography stands as the gold standard. By following an integrated and logical workflow, researchers can confidently and efficiently confirm the structures of these valuable compounds, ensuring the integrity of their downstream applications in drug discovery and materials science.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of bis(4-fluorophenyl)methane. As a fluorinated aromatic compound, this substance requires specific handling and disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to foster a culture of safety and responsibility.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, a thorough understanding of its potential hazards is paramount. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, adherence to strict personal protective equipment protocols is not merely a recommendation but a critical safety requirement.

The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, mitigating all potential routes of exposure (dermal, ocular, inhalation).

Table 1: Mandatory Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles with side-shields (conforming to EN166 or NIOSH standards).[2][3]Protects against accidental splashes and potential contact with airborne particles, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[4]Prevents direct skin contact, which can cause irritation. Gloves must be inspected before use.[2]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][5]Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[1]

The Core Principle: Halogenated Waste Segregation

The single most important step in the proper disposal of this compound is its correct characterization and segregation. As an organofluorine compound, it is classified as a halogenated organic waste .[6] This classification is critical because mixing it with other waste streams can lead to dangerous chemical reactions, complicate the disposal process, and result in regulatory violations.

Why Segregation is Crucial:

  • Chemical Incompatibility: Halogenated waste must be kept separate from incompatible materials such as strong oxidizing agents, acids, and bases to prevent uncontrolled reactions.[4]

  • Disposal Pathway: Halogenated organic wastes have a specific, regulated disposal pathway—typically high-temperature incineration—which differs from non-halogenated solvents or aqueous waste.[6][7]

  • Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, have stringent rules for the handling and disposal of halogenated organic compounds.[8][9]

Actionable Directive: Designate a specific, clearly marked waste container solely for halogenated organic compounds, including this compound. Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol) or aqueous waste.[6][7]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection, storage, and disposal of this compound waste. Each step is designed to ensure safety and traceability.

Step 1: Waste Collection and Containerization

Collect all waste this compound, including contaminated materials (e.g., weigh boats, gloves, paper towels), into a designated container.

  • Container Choice: The container must be made of a chemically compatible material (e.g., high-density polyethylene) and be in good condition with a secure, threaded screw cap to prevent leaks or vapor release.[4][7]

  • Procedure: For solid waste, carefully sweep or transfer the material into the container, minimizing dust generation.[2][4] For contaminated labware, rinse with a minimal amount of a suitable solvent and collect the rinsate as halogenated waste. Keep the container closed at all times except when actively adding waste.[7]

Step 2: Labeling for Safety and Compliance

Proper labeling is a non-negotiable step that communicates hazards and contents to all laboratory personnel and waste handlers.

  • Label Content: The label must be securely affixed to the container before the first drop of waste is added.[7] It must include:

    • The words "Hazardous Waste ".[4]

    • The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[7]

    • A list of all known hazards (e.g., "Skin Irritant," "Eye Irritant").[4]

    • An accumulation start date.

Step 3: Temporary On-Site Storage

Proper storage prevents accidents and ensures the integrity of the waste until it can be removed by professionals.

  • Location: Store the sealed and labeled container in a cool, dry, and well-ventilated secondary containment bin within a designated hazardous waste accumulation area.[4][5]

  • Segregation: Ensure the container is stored with other compatible halogenated wastes, away from incompatible materials.[4]

Step 4: Final Disposition via Professional Service

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[4][7]

  • Recommended Method: The most effective and environmentally sound disposal method is high-temperature incineration in a facility equipped with an afterburner and flue gas scrubbers.[4][6] This method is necessary to break the strong carbon-fluorine bond, ensuring the complete destruction of the molecule.[4]

  • Alternative Method: While disposal in a hazardous waste landfill is a potential alternative, it is significantly less effective as it only contains the chemical rather than destroying it.[4] Furthermore, land disposal of halogenated organic compounds is heavily restricted.[10]

  • Action: Engage a licensed professional waste disposal service for the final treatment and disposal of the material.[4] Maintain all records and manifests provided by the service for regulatory compliance.

Disposal Process Workflow

The following diagram provides a visual representation of the procedural flow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Final Disposition Start Start: This compound Waste Generated Segregation Step 1: Segregate (Classify as Halogenated Organic Waste) Start->Segregation Containerization Step 2: Containerize (Use Compatible, Sealed Container) Segregation->Containerization Labeling Step 3: Label ('Hazardous Waste', Full Name, Hazards) Containerization->Labeling Storage Step 4: Store Safely (Designated Area, Secondary Containment) Labeling->Storage Disposal_Service Step 5: Engage Licensed Waste Disposal Service Storage->Disposal_Service Incineration Step 6: High-Temperature Incineration (Preferred Method) Disposal_Service->Incineration Landfill Landfill (Less Preferred Alternative) Disposal_Service->Landfill End End: Compliant Disposal Incineration->End

Caption: Procedural workflow for the disposal of this compound.

Regulatory Context and Due Diligence

The disposal of halogenated compounds is under significant regulatory scrutiny globally. In the U.S., the EPA regulates these substances under RCRA, and there is increasing focus on the environmental impact of all organofluorine compounds, including the broader category of PFAS.[11][12] Adhering to the protocols in this guide ensures compliance with current regulations and demonstrates a commitment to responsible chemical management. Always consult your institution's Environmental Health and Safety (EHS) department for specific local and state regulations that may apply.

References

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  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations - Westlaw. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • This compound, 98+%, Thermo Scientific. Fisher Scientific. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA. [Link]

  • EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Arnold & Porter. [Link]

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A Researcher's Guide to the Safe Handling of Bis(4-fluorophenyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of Bis(4-fluorophenyl)methane (CAS No. 457-68-1), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] By adhering to these protocols, you are not just following steps; you are engaging in a self-validating system of safety, grounded in established scientific principles.

Understanding the Hazard Profile

Before any handling, a thorough understanding of the compound's potential hazards is critical. While comprehensive toxicological data for this compound is not fully available, the available information indicates it may cause skin, eye, and respiratory irritation.[2][3] Precautionary statements suggest avoiding contact with skin and eyes, as well as minimizing dust generation and inhalation.[2][4]

For risk assessment, it is prudent to also consider the hazard profiles of structurally similar compounds. For instance, related compounds like Chlorothis compound are classified as corrosive and can cause severe skin burns and eye damage, while also being a respiratory irritant.[5][6] This underscores the necessity of a cautious and comprehensive approach to PPE.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₀F₂[1][7]
Molecular Weight 204.22 g/mol [1][7]
Appearance Solid, may be a powder[8][9]
Melting Point 27°C to 30°C[1]
Boiling Point 265°C[1]
Solubility Insoluble in water[1]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following recommendations are based on a conservative interpretation of available safety data for this compound and related compounds.

  • Eye and Face Protection : At a minimum, wear tightly fitting safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[2][8] Given the potential for irritation and the hazardous nature of similar compounds, a face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a risk of splashing.[5][10]

  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many chemicals.[11][12] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination.[8]

  • Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood.[2][8] If engineering controls are insufficient or if dust is generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2] A minimum of an N95 (US) or FFP2 (EU) respirator is recommended for handling powders.[9][11] For activities with a higher potential for aerosol generation, a full-face respirator with appropriate cartridges (e.g., ABEK filters for organic vapors, inorganic gases, acid gases, and ammonia) should be considered.[5]

  • Protective Clothing : A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron or a disposable coverall (Type 5 or 6) for added protection against chemical particles and light splashes.[12]

Workflow for PPE Selection and Donning

Emergency_Response Start Incident Occurs (Spill or Exposure) Spill Is it a Spill? Start->Spill Exposure Is it a Personal Exposure? Start->Exposure Evacuate Evacuate Area Spill->Evacuate Yes Skin Skin Contact Exposure->Skin Yes Eye Eye Contact Exposure->Eye Yes Inhalation Inhalation Exposure->Inhalation Yes Ventilate Ensure Ventilation Evacuate->Ventilate WearPPE Don Appropriate PPE Ventilate->WearPPE Contain Contain & Clean Up Spill (Avoid Dust) WearPPE->Contain Dispose Dispose of Waste Properly Contain->Dispose RinseSkin Rinse Skin with Water (15+ min) Skin->RinseSkin RinseEye Rinse Eyes with Water (15+ min) Eye->RinseEye FreshAir Move to Fresh Air Inhalation->FreshAir SeekMedical Seek Medical Attention RinseSkin->SeekMedical RinseEye->SeekMedical FreshAir->SeekMedical

Caption: A decision tree for immediate actions in case of a spill or personal exposure.

Disposal Plan:

  • All waste generated from handling this compound, including contaminated PPE and cleaning materials, should be considered chemical waste.

  • Dispose of contents and containers in accordance with all local, state, and national regulations. [8]* It is often recommended that disposal be handled by a licensed professional waste disposal service. Normal disposal may involve incineration by an accredited contractor. [8]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents. [1][2]* Keep the container tightly closed to prevent contamination and potential release. [1][8] By integrating these safety protocols into your laboratory's standard operating procedures, you contribute to a culture of safety that protects both the researcher and the integrity of the research itself.

References

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

  • This compound, 98+%, Thermo Scientific. Fisher Scientific. [Link]

  • PPE thanatopraxy - Protection & safety for professionals. EIHF Isofroid. [Link]

  • Personal Protective Equipment. Mabi. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.